molecular formula C66H87N17O15 B10828506 TAK-683 acetate CAS No. 1470374-23-2

TAK-683 acetate

Cat. No.: B10828506
CAS No.: 1470374-23-2
M. Wt: 1358.5 g/mol
InChI Key: LLKKPEATBPXPAG-NTIGNGKISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-683 acetate is a useful research compound. Its molecular formula is C66H87N17O15 and its molecular weight is 1358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H83N17O13.C2H4O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;1-2(3)4/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);1H3,(H,3,4)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKKPEATBPXPAG-NTIGNGKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N17O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683 acetate is a potent, synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2][3] It was developed as a metabolically stable analog of metastin (kisspeptin-54) with the potential for therapeutic application in hormone-dependent diseases, particularly prostate cancer.[1][4] This document provides a comprehensive overview of the mechanism of action of TAK-683, detailing its molecular interactions, downstream signaling pathways, and pharmacodynamic effects. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling cascade and experimental workflows.

Core Mechanism of Action: KISS1R Agonism

TAK-683 functions as a potent and full agonist of the KISS1R.[1][5] The KISS1R is a G protein-coupled receptor primarily coupled to the Gαq/11 signaling pathway.[2][6] Upon binding of TAK-683, the receptor undergoes a conformational change, initiating a cascade of intracellular events that ultimately modulate the hypothalamic-pituitary-gonadal (HPG) axis.

Molecular Interaction and Binding Affinity

TAK-683 exhibits high-affinity binding to both human and rat KISS1R.[1][5] This interaction has been quantified through competitive radioligand binding assays.

ParameterSpeciesValueReference
IC50 Rat170 pM[1]
IC50 (95% CI) Rat150-180 pM[7]
EC50 (Agonistic Activity) Human0.96 nM[1][5]
EC50 (Agonistic Activity) Rat1.6 nM[1][5]
EC50 (Ca2+ Mobilization) Rat180 pM (159-203 pM)[7]

Intracellular Signaling Pathway

The binding of TAK-683 to KISS1R triggers a well-defined signaling cascade within target cells, primarily GnRH neurons in the hypothalamus.[8]

  • Gαq/11 Activation: TAK-683 binding activates the associated Gαq/11 protein.[2][6]

  • Phospholipase C (PLC) Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][9]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i).[8][9][10]

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).[6][9]

  • Downstream Effects: The activation of these signaling molecules leads to the depolarization of GnRH neurons and the subsequent release of gonadotropin-releasing hormone (GnRH).[8]

TAK683_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects (GnRH Release) Ca2->Downstream PKC->Downstream

Figure 1: TAK-683 Signaling Pathway

Pharmacodynamics: Biphasic Effect on the HPG Axis

The administration of TAK-683 results in a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.

Acute Stimulation

Initial, acute administration of TAK-683 leads to the stimulation of GnRH release from the hypothalamus. This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a transient increase in plasma testosterone levels.[5] In a study with healthy men, a single subcutaneous dose of TAK-683 resulted in a rapid, small increase in total plasma testosterone concentrations.[11]

Chronic Suppression and Desensitization

Continuous or repeated administration of TAK-683 leads to a profound and sustained suppression of the HPG axis.[5] This is due to the desensitization and internalization of the KISS1R on GnRH neurons.[3][12] Prolonged exposure to the agonist leads to uncoupling of the receptor from its G protein and its subsequent removal from the cell surface, rendering the neuron refractory to further stimulation.[3] This sustained suppression of GnRH release results in a dramatic reduction in LH, FSH, and consequently, testosterone to castrate levels.[5][11]

In male rats, continuous subcutaneous administration of TAK-683 at doses of ≥30 pmol/h (approximately 2.1 nmol/kg/day) led to a transient increase in plasma testosterone, followed by a sharp reduction to castration levels within 3-7 days. This effect was maintained for a 4-week dosing period.[5] Similarly, in healthy men, continuous subcutaneous infusion of 2.0 mg/day of TAK-683 suppressed testosterone to below castration levels in four out of five subjects by day 7.[11]

TAK683_Desensitization TAK683 Continuous TAK-683 Administration KISS1R_Activation Sustained KISS1R Activation TAK683->KISS1R_Activation Desensitization Receptor Desensitization KISS1R_Activation->Desensitization Internalization Receptor Internalization KISS1R_Activation->Internalization GnRH_Suppression Decreased GnRH Release Desensitization->GnRH_Suppression Internalization->GnRH_Suppression Hormone_Suppression Decreased LH, FSH, and Testosterone GnRH_Suppression->Hormone_Suppression

Figure 2: Mechanism of HPG Axis Suppression

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the mechanism of action of TAK-683. These are based on standard methodologies reported in the literature for kisspeptin analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of TAK-683 for the KISS1R.

Objective: To quantify the concentration of TAK-683 that inhibits 50% of the specific binding of a radiolabeled ligand to the KISS1R.

Materials:

  • Cell Membranes: Membrane preparations from cells stably expressing the KISS1R (e.g., CHO-K1 cells).

  • Radioligand: A radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10 or [125I]-Kisspeptin-54).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of TAK-683 in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • Varying concentrations of TAK-683 or buffer (for total binding) or a saturating concentration of an unlabeled kisspeptin analog (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of TAK-683 by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of TAK-683 and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes - Radioligand - TAK-683 dilutions Start->Prepare Incubate Incubate: Membranes + Radioligand + TAK-683 Prepare->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 Count->Analyze End End Analyze->End

Figure 3: Competitive Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This functional assay measures the agonistic activity (EC50) of TAK-683 by quantifying the increase in intracellular calcium upon KISS1R activation.

Objective: To determine the concentration of TAK-683 that elicits 50% of the maximal calcium response in KISS1R-expressing cells.

Materials:

  • Cells: A cell line stably expressing KISS1R (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional): To inhibit dye extrusion from the cells.

  • This compound.

  • Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the KISS1R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid, if used).

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Prepare serial dilutions of TAK-683 in assay buffer.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the TAK-683 dilutions to the wells and immediately begin kinetic measurement of the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration of TAK-683.

  • Plot the peak response as a function of the log concentration of TAK-683 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Model of Testosterone Suppression in Male Rats

This in vivo experiment assesses the pharmacodynamic effect of TAK-683 on the HPG axis.

Objective: To evaluate the effect of continuous administration of TAK-683 on plasma testosterone levels in male rats.

Materials:

  • Animals: Adult male rats (e.g., Sprague-Dawley).

  • This compound.

  • Vehicle: For dissolving TAK-683 (e.g., saline or a specific formulation for sustained release).

  • Osmotic minipumps or other sustained delivery system.

  • Blood collection supplies.

  • Testosterone ELISA kit or other quantification method.

Procedure:

  • Acclimatize the rats to the housing conditions.

  • Surgically implant osmotic minipumps filled with either vehicle or a solution of TAK-683 to deliver a continuous dose (e.g., 30 pmol/h).

  • Collect blood samples at baseline (before pump implantation) and at various time points post-implantation (e.g., daily for the first week, then weekly).

  • Process the blood samples to obtain plasma.

  • Measure the concentration of testosterone in the plasma samples using a validated assay.

  • At the end of the study, euthanize the animals and collect and weigh reproductive organs (e.g., prostate, seminal vesicles) to assess the effects of testosterone suppression.

  • Analyze the data to compare the testosterone levels and organ weights between the TAK-683-treated and vehicle-treated groups over time.

Conclusion

This compound is a potent KISS1R agonist that exerts its primary effect on the hypothalamic-pituitary-gonadal axis. Its high binding affinity and potent agonistic activity at the KISS1R lead to an initial stimulation followed by a profound and sustained suppression of GnRH, LH, FSH, and testosterone through receptor desensitization and internalization. This mechanism of action makes TAK-683 a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of TAK-683 and other novel kisspeptin analogs.

References

TAK-683 Acetate: A Technical Guide to its Role as a KISS1R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683 is a potent and metabolically stable nonapeptide agonist of the kisspeptin-1 receptor (KISS1R), also known as GPR54. This document provides a comprehensive technical overview of TAK-683 acetate, detailing its mechanism of action, pharmacological profile, and its effects on the hypothalamic-pituitary-gonadal (HPG) axis. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, offering insights into the therapeutic potential of targeting the KISS1R signaling pathway.

Introduction

The discovery of kisspeptin and its receptor, KISS1R, has revolutionized our understanding of the neuroendocrine control of reproduction. The KISS1/KISS1R system is now recognized as a critical regulator of gonadotropin-releasing hormone (GnRH) secretion and, consequently, the entire reproductive cascade.[1] Dysregulation of this pathway has been implicated in various reproductive disorders.

TAK-683, a synthetic analog of metastin (kisspeptin-54), has been developed as a potent KISS1R agonist with improved pharmacokinetic properties compared to native kisspeptins.[2] Its acetate salt form enhances its stability and solubility for pharmaceutical formulation.[3][4] This guide will delve into the technical details of this compound's function as a KISS1R agonist, summarizing key preclinical and clinical findings.

Physicochemical Properties of this compound

TAK-683 is a nonapeptide metastin analog.[3][4] The acetate salt of TAK-683 is a white to off-white powder.

PropertyValue
Molecular Formula C66H87N17O15
Molecular Weight 1358.5 g/mol
Form Acetate Salt
Appearance White to off-white powder

Table 1: Physicochemical Properties of this compound.[5]

Mechanism of Action: KISS1R Agonism and Downstream Signaling

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a G-protein coupled receptor (GPCR).[3][4] The primary signaling pathway initiated by KISS1R activation is through the Gαq/11 protein.

KISS1R Signaling Cascade

Upon binding of TAK-683, KISS1R undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Recent evidence also suggests that KISS1R can signal independently of Gαq/11 through β-arrestin pathways, which can also lead to ERK1/2 activation.[6]

KISS1R_Signaling cluster_cytoplasm Cytoplasm KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activates beta_arrestin β-Arrestin KISS1R->beta_arrestin Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates beta_arrestin->ERK Activates TAK683 TAK-683 TAK683->KISS1R Binds Binding_Assay_Workflow A CHO cells expressing KISS1R B Membrane Preparation A->B C Incubation with Radioligand & TAK-683 B->C D Filtration C->D E Scintillation Counting D->E F IC50 Determination E->F Calcium_Assay_Workflow A CHO cells expressing KISS1R B Loading with Calcium-sensitive Dye A->B C Addition of TAK-683 B->C D Fluorescence Measurement C->D E EC50 Determination D->E

References

An In-depth Technical Guide on the Effects of TAK-683 Acetate on Gonadotropin-Releasing Hormone (GnRH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

TAK-683 is a potent, investigational nonapeptide analog of metastin/kisspeptin and a full agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] While acute administration stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, chronic and continuous exposure paradoxically leads to profound suppression of this pathway.[3][4] This suppression is achieved through the desensitization of KISS1R, which functionally mimics a state of Gonadotropin-Releasing Hormone (GnRH) depletion, resulting in castrate levels of testosterone.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of TAK-683, presents quantitative pharmacological data, details relevant experimental protocols, and discusses the concept of GnRH functional depletion.

Mechanism of Action

The Role of the Kisspeptin/GnRH Pathway

The kisspeptin signaling system is a critical upstream regulator of the HPG axis.[5][6] Kisspeptin, produced by neurons in the hypothalamus, binds to its receptor, KISS1R, which is located on GnRH-producing neurons.[6][7] This interaction is the most potent known stimulus for GnRH secretion.[5] The pulsatile release of GnRH into the portal circulation stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][8] These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis (e.g., testosterone production) and gametogenesis.[7] Testosterone exerts negative feedback on both the hypothalamus and the pituitary to maintain hormonal homeostasis.[9]

GnRH_Signaling_Pathway Hypothalamus Hypothalamus (Kisspeptin Neurons) Kisspeptin Kisspeptin Hypothalamus->Kisspeptin + GnRH_Neuron GnRH Neuron (KISS1R) GnRH GnRH GnRH_Neuron->GnRH Stimulates Release Pituitary Anterior Pituitary LH_FSH LH / FSH Pituitary->LH_FSH Stimulates Secretion Gonads Testes Testosterone Testosterone Gonads->Testosterone Stimulates Production Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Kisspeptin->GnRH_Neuron Binds to KISS1R GnRH->Pituitary LH_FSH->Gonads

Figure 1: Simplified GnRH Signaling Pathway.
TAK-683-Induced HPG Axis Suppression

TAK-683 functions as a "super-agonist" at the KISS1R. A single administration results in a transient increase in LH and testosterone levels.[3][4] However, continuous or chronic administration leads to sustained receptor activation, which triggers cellular desensitization mechanisms.[3][5] This process abrogates kisspeptin signaling, effectively uncoupling the GnRH neurons from their primary stimulatory input.[10]

The result is a profound and durable suppression of pulsatile LH secretion, which subsequently leads to a sharp decline in plasma testosterone to castrate levels.[3][10][11] This state is often referred to as "GnRH depletion," although evidence suggests it is more accurately a functional depletion of GnRH release rather than a physical depletion of GnRH stores within the neurons. A study in goats found that chronic TAK-683 administration suppressed LH pulses without significantly affecting GnRH immunostaining patterns in the hypothalamus or the pituitary's response to exogenous GnRH.[10] This indicates that the GnRH pulse generator remains active, but the signal for release is blocked at the KISS1R level.[10]

TAK683_Effect TAK683 TAK-683 (Continuous Infusion) KISS1R KISS1R on GnRH Neuron TAK683->KISS1R Chronic Stimulation Desensitization Receptor Desensitization & Downregulation KISS1R->Desensitization GnRH_Release GnRH Release Desensitization->GnRH_Release BLOCKS Pituitary_Stim Pituitary Stimulation GnRH_Release->Pituitary_Stim LH_FSH LH / FSH Secretion Pituitary_Stim->LH_FSH Testosterone Testosterone Production LH_FSH->Testosterone

Figure 2: Disruption of the HPG Axis by Chronic TAK-683.

Quantitative Pharmacological Data

The pharmacological profile of TAK-683 has been characterized through a series of in vitro and in vivo studies.

In Vitro Receptor Binding and Potency

TAK-683 demonstrates high binding affinity and potent agonistic activity at both human and rat KISS1 receptors.[1][12][13]

ParameterSpecies/SystemValueReference(s)
IC₅₀ (Binding Affinity) General170 pM[1][12][14]
Rat KISS1R (CHO Cells)150 - 180 pM[1][12][13]
EC₅₀ (Functional Potency) Human KISS1R0.96 nM[1][12][13]
Rat KISS1R1.6 nM[1][12][13]
Rat KISS1R (Ca²⁺ Mobilization)180 pM[1][12][13]
Table 1: In Vitro Potency of TAK-683 at the KISS1 Receptor.
Preclinical Pharmacodynamics (Rats)

Studies in male rats demonstrate a biphasic response to daily injections and a profound suppressive effect with continuous administration.[3]

Dosing RegimenDurationKey Pharmacodynamic EffectsReference(s)
0.008 - 8 µmol/kg/day (SC Injection)7 daysInitial increase in plasma LH and testosterone, followed by a reduction after Day 7.[1][3]
≥30 pmol/h (~2.1 nmol/kg/day, Continuous SC Infusion)4 weeksTransient testosterone increase, followed by reduction to castrate levels within 3-7 days; effect sustained for 4 weeks. Prostate and seminal vesicle weights reduced to castrate levels.[3]
2.1 - 21 nmol/kg/day (SC Injection, Prostate Cancer Model)12 weeksSerum PSA concentrations reduced to below the limit of detection (<0.5 ng/mL) by Day 14.[1][12]
Table 2: Summary of Preclinical In Vivo Effects of TAK-683 in Rats.
Clinical Pharmacodynamics (Healthy Men)

A Phase 1, double-blind, placebo-controlled study in healthy men confirmed the potent testosterone-suppressive effects of continuous TAK-683 administration.[4][11]

Dosing RegimenDurationKey Pharmacodynamic EffectsReference(s)
2.0 mg/day (Continuous SC Infusion)14 days- Testosterone suppressed below castration level (<50 ng/dL) in 80% (4 of 5) of subjects by Day 7. - Luteinizing Hormone (LH) suppressed by up to 70% compared to placebo. - Follicle-Stimulating Hormone (FSH) suppressed by up to 43% compared to placebo.[4][11]
Table 3: Clinical Pharmacodynamic Effects of Continuous TAK-683 Infusion.

Experimental Protocols

The characterization of TAK-683 involved standard and specialized pharmacological assays.

In Vitro Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (IC₅₀) of TAK-683 for the KISS1 receptor.

    • Methodology: A competitive radioligand binding assay is performed using membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the KISS1 receptor.[13][15]

    • Membranes are incubated with a fixed concentration of a radiolabeled kisspeptin analog (e.g., [¹²⁵I]-Kisspeptin-10).[15]

    • Increasing concentrations of unlabeled TAK-683 are added to compete for binding to the receptor.

    • After incubation to equilibrium, bound and free radioligand are separated by filtration.

    • Radioactivity of the filter-bound membranes is quantified, and data are analyzed using non-linear regression to calculate the IC₅₀ value.[15]

  • Functional Potency (Calcium Mobilization) Assay:

    • Objective: To determine the functional agonist potency (EC₅₀) of TAK-683.

    • Methodology: KISS1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[8]

    • KISS1R-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are exposed to increasing concentrations of TAK-683.

    • The change in fluorescence, corresponding to the increase in [Ca²⁺]i, is measured using a fluorometric imaging plate reader.

    • Dose-response curves are generated to calculate the EC₅₀ value, the concentration that elicits 50% of the maximal response.[1][12][13]

Preclinical In Vivo Protocol (Rat Model)
  • Objective: To evaluate the long-term effect of continuous TAK-683 administration on the HPG axis.

  • Methodology:

    • Animals: Adult male Sprague-Dawley rats are used.[3]

    • Drug Administration: Animals are implanted subcutaneously with osmotic mini-pumps calibrated to deliver TAK-683 continuously at a specified dose (e.g., ≥30 pmol/h) for a period of 4 weeks.[3] A control group receives vehicle-filled pumps.

    • Blood Sampling: Blood samples are collected periodically (e.g., baseline, Day 1, 3, 7, 14, 21, and 28) via tail vein or other appropriate methods.

    • Hormone Analysis: Plasma concentrations of LH, FSH, and testosterone are quantified using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

    • Terminal Endpoint: At the end of the study, animals are euthanized, and androgen-sensitive organs such as the prostate and seminal vesicles are excised and weighed.[3]

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Preclinical In Vivo Evaluation cluster_2 Data Interpretation Binding Receptor Binding Assay (IC50) Model Animal Model Selection (e.g., Male Rat) Binding->Model Functional Functional Assay (EC50, Ca2+) Functional->Model Dosing Continuous Dosing (Osmotic Pump) Model->Dosing Sampling Pharmacodynamic Sampling (Blood Collection) Dosing->Sampling Analysis Endpoint Analysis (Hormone Levels, Organ Weights) Sampling->Analysis PKPD Assess PK/PD Relationship & Efficacy Analysis->PKPD

Figure 3: General Experimental Workflow for TAK-683 Evaluation.

Conclusion

TAK-683 acetate is a potent KISS1R agonist that demonstrates a clear paradoxical pharmacology. While acutely stimulatory, its principal therapeutic potential lies in the profound and sustained suppression of the HPG axis following chronic administration. This effect, mediated by the desensitization of KISS1R, functionally mimics a state of GnRH depletion, leading to medical castration. The comprehensive preclinical and clinical data highlight its potential as a novel therapeutic approach for hormone-dependent diseases such as prostate cancer.[3] The distinction that this effect is likely due to a blockade of GnRH release signaling rather than a physical depletion of neuronal GnRH stores is critical for understanding its precise mechanism of action.[10] Further investigation of this class of compounds is warranted.[11]

References

TAK-683 Acetate: A Technical Guide to a Potent Nonapeptide Metastin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and metabolically stable synthetic nonapeptide analog of metastin (also known as kisspeptin).[1][2][3] As a full agonist of the kisspeptin receptor (KISS1R, also known as GPR54), TAK-683 has been investigated for its potential therapeutic applications, particularly in hormone-dependent conditions such as prostate cancer.[1][4] This technical guide provides an in-depth overview of TAK-683, including its mechanism of action, quantitative data from key in-vitro and in-vivo studies, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.

Metastin, the endogenous ligand for KISS1R, is a product of the KiSS-1 gene and plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[5][6] By stimulating gonadotropin-releasing hormone (GnRH) neurons, kisspeptin signaling is a key regulator of puberty and reproductive function.[6][7][8] TAK-683 was developed to have improved stability and potency compared to native kisspeptin peptides.[7]

Mechanism of Action

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a G protein-coupled receptor (GPCR).[9] The primary signaling pathway initiated by KISS1R activation involves the Gαq/11 protein, which in turn activates phospholipase C (PLC).[6][7][10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][10] This cascade of events leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[6][11]

Continuous administration of a potent KISS1R agonist like TAK-683 leads to the desensitization and downregulation of the KISS1R.[5] This sustained activation ultimately results in the suppression of the HPG axis, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, and consequently, a profound reduction in testosterone levels.[4][5][12] This testosterone suppression forms the basis of its investigation for the treatment of androgen-dependent prostate cancer.[4][13]

Quantitative Data

The following tables summarize the key quantitative data reported for TAK-683 in various in-vitro and in-vivo studies.

Table 1: In-Vitro Activity of TAK-683
ParameterSpeciesCell LineValueReference
IC50 (Receptor Binding) RatRat KISS1R-expressing CHO cells150-180 pM[1][2]
Human/Rat-170 pM[1][2][3]
-Radioimmunoassay3 pM
EC50 (Ca2+ Mobilization) HumanHuman KISS1R-transfected CHO cells0.96 nM[1][2]
RatRat KISS1R-expressing CHO cells1.6 nM[1][2][3]
RatRat KISS1R-expressing CHO cells180 pM[2]
Table 2: Pharmacokinetic Parameters of TAK-683 in Healthy Men (Single Subcutaneous Dose)
Dosetmax (h)t1/2 (h)
0.01–2.0 mg0.25–0.50~6–9

Note: The apparent longer half-life at higher doses was attributed to limitations in assay sensitivity at lower doses.[5]

Table 3: In-Vivo Pharmacodynamic Effects of TAK-683 in Male Rats
AdministrationDoseEffectTimeframeReference
Daily Subcutaneous Injection 0.008–8 µmol/kgInitial increase in plasma LH and testosterone, followed by reduction in hormone levels and genital organ weights.7 days[1][4]
Continuous Subcutaneous Infusion ≥30 pmol/h (~2.1 nmol/kg/day)Transient increase in plasma testosterone, followed by abrupt reduction to castrate levels.3-7 days (sustained for 4 weeks)[4][12]
Continuous Subcutaneous Infusion 10, 30, or 100 pmol/hSuppression of reproductive functions.4 weeks[1]
Daily Subcutaneous Injection 2.1-21 nmol/kg/dayReduction of serum PSA to below the limit of detection in a prostate cancer model.14 days (sustained for 12 weeks)[1][3]
Table 4: In-Vivo Pharmacodynamic Effects of TAK-683 in Healthy Men
AdministrationDoseEffectTimeframeReference
Single Subcutaneous Dose 0.01–2.0 mgRapid, small, non-dose-dependent increase in total plasma testosterone, followed by a rapid decline within 8 hours. Testosterone increased above baseline between 16 and 48 hours, returning to near baseline by 72 hours.72 hours[5]
Continuous Subcutaneous Infusion 2.0 mg/daySuppression of testosterone below castration level (<50 ng/dl) in 4 of 5 subjects. Suppression of LH (up to 70%) and FSH (up to 43%).7 days[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of TAK-683, based on established protocols for similar compounds and assays.

KISS1R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of TAK-683 for the KISS1R.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat KISS1R in appropriate growth medium.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10) to each well.

    • Add increasing concentrations of unlabeled TAK-683 (competitor ligand) to the wells.

    • For determination of non-specific binding, add a high concentration of unlabeled native kisspeptin to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of TAK-683 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of TAK-683 to stimulate an increase in intracellular calcium in KISS1R-expressing cells.

  • Cell Preparation:

    • Seed CHO cells stably expressing the human or rat KISS1R into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution, often containing probenecid to prevent dye extrusion.

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Assay Performance:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of TAK-683 to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each concentration of TAK-683.

    • Plot the change in fluorescence against the logarithm of the TAK-683 concentration.

    • Determine the EC50 value (the concentration of TAK-683 that produces 50% of the maximal response) using non-linear regression analysis.

In-Vivo Measurement of LH and Testosterone in Rats

This protocol outlines the procedure for assessing the pharmacodynamic effects of TAK-683 on hormone levels in male rats.

  • Animal Handling and Dosing:

    • Use adult male Sprague-Dawley or Wistar rats, acclimatized to the housing conditions.

    • For acute studies, administer a single subcutaneous injection of TAK-683 at various doses.

    • For chronic studies, implant a subcutaneous osmotic minipump for continuous infusion of TAK-683 over a period of days or weeks.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points via a cannulated vessel (e.g., jugular vein) or from the tail vein.

    • For acute studies, frequent sampling (e.g., 0, 15, 30, 60, 120, 240 minutes post-dose) is necessary to capture the initial hormonal surge.

    • For chronic studies, less frequent sampling (e.g., daily or weekly) is sufficient to monitor the sustained suppression of hormone levels.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Hormone Analysis:

    • Separate plasma by centrifugation.

    • Measure plasma concentrations of LH and testosterone using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the mean plasma concentrations of LH and testosterone over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the hormone levels between the TAK-683 treated groups and a vehicle-treated control group.

Visualizations

Signaling Pathway of TAK-683 at the KISS1R

TAK683_Signaling_Pathway TAK683 TAK-683 KISS1R KISS1R (GPR54) TAK683->KISS1R Binds to Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release Leads to PKC->GnRH_release Leads to

Caption: Signaling cascade initiated by TAK-683 binding to the KISS1R.

Experimental Workflow for In-Vitro Receptor Binding Assay

Receptor_Binding_Workflow start Start prep_membranes Prepare KISS1R-expressing cell membranes start->prep_membranes setup_plate Set up 96-well plate with radioligand, TAK-683, and controls prep_membranes->setup_plate add_membranes Add cell membranes to initiate binding setup_plate->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter Filter and wash to separate bound and free ligand incubate->filter count Measure radioactivity filter->count analyze Analyze data and determine IC50 count->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of TAK-683.

Logical Relationship of TAK-683 to the KiSS-1 System

TAK683_KiSS1_Relationship KiSS1_gene KiSS-1 Gene Metastin Metastin (Kisspeptin) (Endogenous Ligand) KiSS1_gene->Metastin Encodes KISS1R KISS1R (GPR54) Metastin->KISS1R Activates TAK683 TAK-683 (Synthetic Analog) TAK683->KISS1R Activates (Potent Agonist) HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis KISS1R->HPG_Axis Modulates Physiological_Effects Physiological Effects (e.g., GnRH/LH/Testosterone Regulation) HPG_Axis->Physiological_Effects Controls

Caption: Relationship of TAK-683 to the endogenous KiSS-1 system.

Conclusion

TAK-683 is a well-characterized, potent nonapeptide agonist of the KISS1R. Its ability to induce a profound and sustained suppression of the HPG axis through receptor desensitization highlights its potential as a therapeutic agent for hormone-dependent diseases like prostate cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of kisspeptin analogs. Further investigation into the long-term effects and clinical applications of TAK-683 and similar compounds is warranted.

References

The Paradoxical Gonadotropin Suppression by TAK-683 Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683, a potent kisspeptin analog, acts as an agonist at the kisspeptin-1 receptor (KISS1R). While acute administration stimulates the hypothalamic-pituitary-gonadal (HPG) axis, continuous or chronic administration of TAK-683 acetate leads to a paradoxical suppression of gonadotropin-releasing hormone (GnRH) and subsequent downstream hormones, including luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. This profound suppression is achieved through the desensitization of KISS1R. This technical guide provides an in-depth overview of the mechanism of action of TAK-683, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The regulation of the HPG axis is a complex process orchestrated by a hierarchy of hormones. At a key upstream position in this cascade is kisspeptin, a neuropeptide that binds to its G protein-coupled receptor, KISS1R, on GnRH neurons.[1][2] This interaction is a critical stimulatory signal for the pulsatile release of GnRH.[3] TAK-683 is a synthetic nonapeptide analog of metastin (kisspeptin-54) with improved metabolic stability and potent full agonistic activity at the KISS1R.[4][5] Initially developed for its potential to stimulate the reproductive axis, research has revealed a paradoxical effect with continuous administration, leading to profound and sustained suppression of gonadotropins and sex steroids.[6][7] This has positioned TAK-683 and similar kisspeptin agonists as potential therapeutic agents for hormone-dependent conditions such as prostate cancer.[7][8]

Mechanism of Action: KISS1R Agonism and Desensitization

TAK-683 functions as a potent agonist at the KISS1R, which is primarily coupled to the Gαq/11 signaling pathway.[9][10] Binding of TAK-683 to KISS1R on GnRH neurons initiates a signaling cascade that leads to GnRH release. However, continuous and prolonged exposure to TAK-683 results in receptor desensitization, a common phenomenon for G protein-coupled receptors. This desensitization leads to a downregulation of the signaling pathway, ultimately causing a profound and sustained suppression of GnRH secretion, which in turn reduces the pituitary release of LH and FSH, and consequently, gonadal testosterone production.[3]

Signaling Pathway

The binding of TAK-683 to KISS1R activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] Together, these events lead to the depolarization of GnRH neurons and the release of GnRH.[11] There is also evidence for a G protein-independent pathway involving β-arrestin that can influence downstream signaling.[12]

KISS1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R Binds to Gq11 Gαq/11 KISS1R->Gq11 Activates beta_arrestin β-Arrestin KISS1R->beta_arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Desensitization Receptor Desensitization (Internalization) beta_arrestin->Desensitization Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC GnRH_release GnRH Release Ca2->GnRH_release Stimulate PKC->GnRH_release Stimulate

KISS1R Signaling Pathway

Quantitative Data on Gonadotropin Suppression

The suppressive effects of TAK-683 on gonadotropins and testosterone have been quantified in both preclinical and clinical studies.

Preclinical Data in Rats

Studies in male rats have demonstrated a biphasic response to TAK-683 administration. An initial increase in LH and testosterone is followed by a profound and sustained suppression with continuous dosing.

Study ParameterDosing RegimenInitial Effect (Day 1-7)Sustained Effect (After Day 7)Reference
Plasma LH 0.008-8 µmol/kg daily s.c. injection for 7 daysIncreasedReduced[7]
Plasma Testosterone 0.008-8 µmol/kg daily s.c. injection for 7 daysIncreasedReduced to near-castrate levels[7]
Plasma Testosterone ≥30 pmol/h (ca. 2.1 nmol/kg/day) continuous s.c. infusion for 4 weeksTransient increaseAbrupt reduction to castrate levels within 3-7 days, sustained for 4 weeks[7]
Clinical Data in Healthy Men

Phase 1 clinical trials in healthy male volunteers have confirmed the testosterone-suppressive effects of continuous TAK-683 administration.

Study ParameterDosing RegimenEffectReference
Total Plasma Testosterone Single s.c. doseRapid, small, non-dose-dependent increase, followed by a decline within 8h. Increase above baseline between 16-48h, then return to near baseline by 72h.[6]
Total Plasma Testosterone 2.0 mg/day continuous s.c. infusion for 14 daysSuppressed below castration level (<50 ng/dL) in 4 of 5 subjects by day 7.[6]
Luteinizing Hormone (LH) Continuous s.c. dosingSuppressed by up to 70% compared with placebo (not consistently dose-dependent).[6]
Follicle-Stimulating Hormone (FSH) Continuous s.c. dosingSuppressed by up to 43% compared with placebo (not consistently dose-dependent).[6]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of TAK-683.

Preclinical In Vivo Studies (Rat Model)

A representative experimental workflow for evaluating the effect of continuous TAK-683 administration in a rat model is depicted below.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Male Sprague-Dawley Rats) Pump_Implantation Subcutaneous Implantation of Osmotic Mini-Pumps Animal_Acclimation->Pump_Implantation TAK683_Prep TAK-683 Formulation (in sterile vehicle) Pump_Prep Osmotic Mini-Pump Preparation TAK683_Prep->Pump_Prep Pump_Prep->Pump_Implantation Blood_Sampling Serial Blood Sampling (e.g., tail vein) Pump_Implantation->Blood_Sampling Hormone_Assay Hormone Quantification (LH, FSH, Testosterone) via Radioimmunoassay Blood_Sampling->Hormone_Assay Data_Analysis Pharmacodynamic & Statistical Analysis Hormone_Assay->Data_Analysis

Preclinical Experimental Workflow

4.1.1. Animal Models: Studies have utilized adult male rats, such as Sprague-Dawley or Fischer 344 strains.[7]

4.1.2. Drug Administration: For continuous administration, this compound is typically delivered via a subcutaneously implanted osmotic mini-pump.[7] For daily injections, the compound is dissolved in a suitable vehicle and administered subcutaneously.[7][13][14][15]

4.1.3. Blood Sampling: Blood samples are collected serially from a suitable site, such as the tail vein, at specified time points throughout the study period.

4.1.4. Hormone Analysis: Plasma or serum concentrations of LH, FSH, and testosterone are quantified using specific and validated radioimmunoassays (RIAs).[16][17][18]

Clinical Studies (Healthy Volunteers)

4.2.1. Study Design: Phase 1 studies are typically double-blind, randomized, and placebo-controlled to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.[6]

4.2.2. Drug Administration: TAK-683 is administered as a single subcutaneous injection or via continuous subcutaneous infusion using a portable pump.[6]

4.2.3. Pharmacokinetic and Pharmacodynamic Assessments: Serial blood samples are collected to determine the plasma concentrations of TAK-683 over time (pharmacokinetics).[6] The effects on plasma LH, FSH, and testosterone levels are measured to assess the pharmacodynamic response.[6]

4.2.4. Hormone Measurement: Hormone levels are measured using validated immunoassays.

Conclusion

This compound, a potent KISS1R agonist, demonstrates a paradoxical suppressive effect on the HPG axis with continuous administration. This is mediated by the desensitization of the KISS1R on GnRH neurons, leading to a profound and sustained reduction in LH, FSH, and testosterone. The data from both preclinical and clinical studies support the potential of this mechanism for therapeutic applications in hormone-dependent diseases. Further research is warranted to fully elucidate the long-term effects and clinical utility of TAK-683 and other kisspeptin analogs.

References

The GnRH Axis Modulator: An In-Depth Technical Guide to the Structure-Activity Relationship of TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of TAK-683 acetate, a potent nonapeptide agonist of the kisspeptin receptor (KISS1R). TAK-683 has been investigated for its therapeutic potential in hormone-dependent diseases, such as prostate cancer, due to its ability to profoundly suppress testosterone levels upon continuous administration.[1][2] This document details the mechanism of action, key SAR findings, quantitative biological data, and detailed experimental protocols relevant to the discovery and characterization of this compound.

Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal (HPG) Axis

TAK-683 is an analog of metastin (kisspeptin-54), the endogenous ligand for the G protein-coupled receptor KISS1R.[1][3] The activation of KISS1R in the hypothalamus is a critical step in stimulating the release of gonadotropin-releasing hormone (GnRH).[2] GnRH, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which then act on the gonads to produce sex hormones, including testosterone.

While acute administration of a KISS1R agonist like TAK-683 leads to a surge in LH and testosterone, continuous or chronic administration results in the desensitization of the KISS1R pathway.[2][4] This sustained activation leads to a profound and sustained suppression of the HPG axis, ultimately reducing testosterone to castration levels.[2] This paradoxical effect is the therapeutic basis for its investigation in androgen-dependent conditions.

Structure-Activity Relationship (SAR) of TAK-683

The development of TAK-683 stemmed from systematic modifications of the endogenous kisspeptin peptide to enhance its drug-like properties, including metabolic stability and potency. The core of the SAR studies focused on truncating the native 54-amino acid peptide to a smaller, more manageable nonapeptide and introducing specific amino acid substitutions.[1][5]

A key publication by Asami et al. outlines the evolution from the native peptide to potent, stable nonapeptide agonists like TAK-683.[1][3][5] The critical modifications included:

  • N-Terminal Truncation: The C-terminal fragment of metastin, metastin(45-54), was found to retain high binding affinity and agonist activity.[1][5] Further truncation to a nonapeptide (starting from position 46) was a crucial step in developing metabolically stable and potent analogs.[1][5]

  • Amino Acid Substitutions: Strategic replacement of specific amino acids in the nonapeptide sequence led to significant improvements in both KISS1R agonist activity and resistance to degradation in serum.[1][5] While the exact amino acid sequence of TAK-683 is proprietary, the foundational research highlights the importance of modifications at positions corresponding to 46 and 47 of the original metastin peptide.[1][5] The introduction of unnatural amino acids and modifications to the peptide backbone, such as the use of an aza-glycine residue, are common strategies to enhance stability.[1]

These modifications culminated in the identification of investigational compounds like TAK-683 and TAK-448, which exhibit high KISS1R binding affinity, potent agonist activity, and the desired testosterone-suppressive effects in vivo.[1][2]

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for TAK-683.

Table 1: In Vitro Activity of TAK-683

ParameterSpeciesValueCell LineReference
IC50 (KISS1R Binding) -170 pM-[6][7]
Rat150-180 pMCHO cells expressing rat KISS1R[6]
EC50 (Agonist Activity) Human0.96 nM-[6][7]
Rat1.6 nM-[6][7]
Rat180 pMCHO cells expressing rat KISS1R[6]

Table 2: In Vivo Efficacy of TAK-683

ModelDosing RegimenKey FindingsReference
Male Rats Daily subcutaneous injection (0.008-8 µmol/kg) for 7 daysInitial increase in LH and testosterone, followed by a reduction after day 7.[2]
Male Rats Continuous subcutaneous infusion (≥30 pmol/h) for 4 weeksAbrupt reduction of plasma testosterone to castrate levels within 3-7 days, sustained for the dosing period.[2]
JDCaP Androgen-Dependent Prostate Cancer Rat Model Continuous subcutaneous infusionReduced plasma prostate-specific antigen (PSA).[2]
Healthy Men Continuous subcutaneous infusion (2.0 mg/day) for 14 daysTestosterone suppressed below castration levels in a majority of subjects by day 7.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TAK-683 are provided below. These represent standard protocols and may have been adapted by the original researchers.

KISS1R Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound for the KISS1R.

Materials:

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Membrane preparation from cells expressing KISS1R (e.g., CHO cells)

  • Radiolabeled ligand (e.g., 125I-kisspeptin-10)

  • Unlabeled kisspeptin-10 (for determining non-specific binding)

  • Test compound (TAK-683) at various concentrations

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare a membrane suspension from KISS1R-expressing cells in HEPES buffer.

  • In a 96-well plate, add the cell membrane preparation.

  • For total binding, add the radiolabeled ligand.

  • For non-specific binding, add the radiolabeled ligand and a high concentration of unlabeled kisspeptin-10.

  • For competitive binding, add the radiolabeled ligand and varying concentrations of the test compound (TAK-683).

  • Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at 25°C) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist and stimulate an intracellular response (calcium release) upon binding to KISS1R.

Materials:

  • KISS1R-expressing cells (e.g., CHO cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (TAK-683) at various concentrations

  • A fluorescence plate reader with automated injection capabilities

Protocol:

  • Plate the KISS1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of the test compound (TAK-683) into the wells.

  • Immediately and continuously measure the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

In Vivo Testosterone Suppression Assay in Rats

This in vivo assay evaluates the effect of a test compound on plasma testosterone levels.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Test compound (TAK-683)

  • Vehicle for dissolving the test compound

  • Osmotic minipumps for continuous infusion

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Testosterone ELISA kit or other validated method for testosterone measurement

Protocol:

  • Acclimate the male rats to the housing conditions for at least one week.

  • Surgically implant osmotic minipumps loaded with either the vehicle or the test compound (TAK-683) at various concentrations subcutaneously in the rats.

  • Collect blood samples at predetermined time points (e.g., baseline, and at various days post-implantation).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Measure the concentration of testosterone in the plasma samples using a validated method such as an ELISA.

  • Analyze the data to determine the effect of the test compound on testosterone levels over time compared to the vehicle control group.

Visualizations

KISS1R Signaling Pathway

KISS1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAK-683 TAK-683 KISS1R KISS1R TAK-683->KISS1R Gq Gq KISS1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Downstream Downstream Signaling PKC->Downstream

Caption: KISS1R signaling pathway activated by TAK-683.

Experimental Workflow for KISS1R Agonist Evaluation

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding KISS1R Binding Assay (IC50 Determination) Functional Calcium Mobilization Assay (EC50 Determination) Binding->Functional Stability Serum Stability Assay Functional->Stability PK Pharmacokinetics Stability->PK PD Pharmacodynamics (Testosterone Suppression) PK->PD Efficacy Efficacy in Disease Model (e.g., Prostate Cancer Xenograft) PD->Efficacy Candidate Candidate Selection Efficacy->Candidate Lead_Opt Lead Optimization (SAR Studies) Lead_Opt->Binding

Caption: General experimental workflow for the evaluation of KISS1R agonists.

Key SAR Findings for Nonapeptide KISS1R Agonists

SAR_Summary Metastin Metastin (54 aa) Truncation N-Terminal Truncation Metastin->Truncation Nonapeptide Core Nonapeptide Scaffold Truncation->Nonapeptide Improved Stability Substitution Amino Acid Substitution Nonapeptide->Substitution TAK683 TAK-683 (Potent & Stable Agonist) Substitution->TAK683 Enhanced Potency & Metabolic Stability

Caption: Summary of the key structure-activity relationship findings for TAK-683.

Conclusion

This compound is a potent and metabolically stable nonapeptide KISS1R agonist developed through a systematic structure-activity relationship study. The key modifications of N-terminal truncation and strategic amino acid substitutions of the parent peptide, metastin, led to a compound with high binding affinity and potent agonist activity. The resulting continuous activation of KISS1R leads to a profound and sustained suppression of testosterone, highlighting its potential as a therapeutic agent for hormone-dependent diseases like prostate cancer. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

Preclinical Profile of TAK-683 Acetate for Androgen-Dependent Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression being heavily dependent on androgen receptor (AR) signaling.[1][2][3] Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer.[1] TAK-683 is an investigational nonapeptide kisspeptin (metastin) analog that has demonstrated potent testosterone-suppressive activity in preclinical studies.[4][5] As a potent agonist for the KISS1 receptor (KISS1R), TAK-683 offers a novel mechanism for inducing medical castration and managing hormone-sensitive prostate cancer.[4][5][6] This technical guide provides an in-depth summary of the preclinical data on TAK-683, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: KISS1R-Mediated Testosterone Suppression

TAK-683 functions as a potent agonist of the KISS1 receptor, which is a G-protein coupled receptor pivotal in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[4][5][6][7] Kisspeptin is the endogenous ligand for KISS1R and a key controller of gonadotropin-releasing hormone (GnRH) neurons.[6][7]

Initial, acute administration of a KISS1R agonist like TAK-683 stimulates the HPG axis, leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[4][6] However, continuous or chronic administration leads to desensitization of the KISS1R.[6] This sustained activation depletes hypothalamic GnRH, which in turn profoundly suppresses the pituitary's release of LH and FSH. The reduction in these gonadotropins leads to a rapid and sustained decrease in testicular testosterone production to castrate levels.[4][5][6][7] This mechanism effectively achieves medical castration, depriving androgen-dependent prostate cancer cells of the primary driver for their growth and survival.

TAK683_Mechanism cluster_Systemic Systemic Regulation cluster_Tumor Tumor Microenvironment TAK683 TAK-683 (Continuous) Hypothalamus Hypothalamus TAK683->Hypothalamus Binds to KISS1R KISS1R KISS1R Desensitization Hypothalamus->KISS1R Leads to GnRH GnRH Depletion KISS1R->GnRH Pituitary Anterior Pituitary GnRH->Pituitary Inhibits stimulation of LH_FSH LH & FSH Suppression Pituitary->LH_FSH Results in Testes Testes LH_FSH->Testes Reduces stimulation of Testosterone Testosterone Suppression Testes->Testosterone Results in ProstateCancer Androgen-Dependent Prostate Cancer Cells Testosterone->ProstateCancer Deprives TumorInhibition Inhibition of Tumor Growth & PSA Production ProstateCancer->TumorInhibition Leads to

Caption: Signaling pathway of continuous TAK-683 administration.

Data Presentation

In Vitro Activity

TAK-683 demonstrates high-affinity binding and potent agonistic activity at both human and rat KISS1 receptors. Its activity has been characterized in Chinese hamster ovary (CHO) cells engineered to express these receptors.[4][5][8]

ParameterSpeciesValueCell LineAssay Type
IC₅₀ Rat170 pMRat KISS1R-CHOReceptor Binding
Rat (95% CI)150 - 180 pMRat KISS1R-CHOReceptor Binding
EC₅₀ Human0.96 nMHuman KISS1R-CHOCa²⁺ Mobilization
Rat1.6 nMRat KISS1R-CHOCa²⁺ Mobilization
Rat (95% CI)180 (159–203) pMRat KISS1R-CHOCa²⁺ Mobilization

Table 1: Summary of the in vitro receptor binding affinity and functional agonist activity of TAK-683. Data compiled from multiple sources.[4][5][8]

In Vivo Preclinical Efficacy

Preclinical studies in rodent models have confirmed the potent testosterone-suppressing effects of TAK-683 and its efficacy in an androgen-dependent prostate cancer model.

Animal ModelDosing RegimenDurationKey OutcomesReference
Male Rats 0.008 - 8 µmol/kg/day (SC injection)7 daysInitial increase in LH and testosterone, followed by reduction in plasma hormones and genital organ weights after day 7.[4][6]
Male Rats ≥30 pmol/h (Continuous SC)4 weeksTransient testosterone increase, then reduction to castrate levels within 3-7 days; sustained suppression. Prostate and seminal vesicle weights reduced to castrate levels.[4][6]
JDCaP Rat Xenograft 2.1 - 21 nmol/kg/day (SC injection)12 weeksReduced plasma Prostate-Specific Antigen (PSA) to below the limit of detection (<0.5 ng/ml) by day 14.[4][5][8]
JDCaP Rat Xenograft One-month sustained-release depot (SR)>4 weeksMaintained plasma levels of TAK-683 for at least 4 weeks. Showed better PSA control compared to TAP-144-SR(1M), though PSA recurrence and tumor regrowth eventually occurred.[9]

Table 2: Summary of in vivo preclinical studies of TAK-683 in rodent models.

Experimental Protocols

Receptor Binding and Functional Assays
  • Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human or rat KISS1R were utilized for in vitro assays.[4][8]

  • Receptor Binding Assay (IC₅₀): The binding affinity of TAK-683 to the rat KISS1R was determined through competitive binding assays. These assays measure the concentration of TAK-683 required to displace 50% of a radiolabeled ligand from the receptor.[4][8]

  • Calcium Mobilization Assay (EC₅₀): The functional agonist activity of TAK-683 was assessed by measuring intracellular calcium mobilization following receptor activation. The EC₅₀ value represents the concentration of TAK-683 that elicits a half-maximal response, indicating its potency as an agonist.[4][8]

Animal Studies
  • Animals: Studies were conducted in adult male rats (e.g., Sprague-Dawley) and in rats bearing JDCaP xenografts, an androgen-dependent prostate cancer model.[6][9]

  • Drug Administration: TAK-683 acetate was administered via daily subcutaneous (SC) injections, continuous subcutaneous infusion using osmotic pumps, or as a one-month sustained-release (SR) depot formulation.[4][6][9]

  • Pharmacodynamic (PD) Assessments: Blood samples were collected to measure plasma concentrations of LH, FSH, and testosterone using validated immunoassays. At the end of the studies, weights of androgen-dependent organs such as the prostate and seminal vesicles were recorded.[6]

  • Xenograft Efficacy Studies: In the JDCaP xenograft model, tumor growth was monitored over time. Efficacy was primarily assessed by measuring plasma Prostate-Specific Antigen (PSA) levels, a key biomarker for prostate cancer progression.[6][9]

Experimental_Workflow cluster_Preparation Model Preparation cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Animal_Selection Select Male Rats Xenograft Inoculate with JDCaP Prostate Cancer Cells Animal_Selection->Xenograft Tumor_Growth Allow Tumors to Establish Xenograft->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer TAK-683 (e.g., SC Depot) Randomization->Treatment_Admin Monitoring Monitor Body Weight and Tumor Volume Treatment_Admin->Monitoring Blood_Sampling Periodic Blood Sampling Treatment_Admin->Blood_Sampling Necropsy End-of-Study Necropsy (Organ Weights) Monitoring->Necropsy PSA_Assay Measure Plasma PSA Levels Blood_Sampling->PSA_Assay Hormone_Assay Measure Plasma Testosterone Levels Blood_Sampling->Hormone_Assay

Caption: General experimental workflow for a xenograft efficacy study.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for androgen-dependent prostate cancer. It is a potent KISS1R agonist with high in vitro activity.[4][5][8] In vivo studies have consistently demonstrated that continuous administration of TAK-683 leads to rapid and profound suppression of plasma testosterone to castrate levels, a more rapid effect than that observed with the GnRH agonist leuprolide.[6] In a rat prostate cancer xenograft model, TAK-683 effectively reduced PSA levels, indicating a strong anti-tumor effect.[6][9] The development of a sustained-release depot formulation further enhances its clinical usability.[9] These findings warrant further clinical investigation of TAK-683 as a novel androgen deprivation therapy for the management of prostate cancer.[6][7]

References

The Impact of TAK-683 Acetate on Luteinizing Hormone Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683, a potent kisspeptin receptor (KISS1R) agonist, has demonstrated significant effects on the hypothalamic-pituitary-gonadal (HPG) axis, particularly on the secretion of luteinizing hormone (LH). This technical guide provides an in-depth analysis of the pharmacodynamic effects of TAK-683 acetate on LH levels, drawing from preclinical and clinical studies. It outlines the dose-dependent and time-dependent impact of TAK-683 on LH, detailing both the initial stimulatory effects and the subsequent suppression observed with continuous administration. This document includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in reproductive biology and drug development.

Introduction

Luteinizing hormone (LH), a gonadotropin released from the anterior pituitary gland, plays a pivotal role in the regulation of reproductive function. Its secretion is primarily controlled by gonadotropin-releasing hormone (GnRH) from the hypothalamus. Kisspeptin, a neuropeptide that binds to the kisspeptin receptor (KISS1R), is a critical upstream regulator of GnRH neurons.[1] TAK-683 is a synthetic nonapeptide analog of metastin (kisspeptin-54) with high affinity and potent agonistic activity at the KISS1R.[2][3] By targeting this key regulatory pathway, TAK-683 offers a novel approach to modulating LH secretion and, consequently, gonadal function. This guide explores the intricate effects of this compound on LH levels.

Mechanism of Action: The Kisspeptin-GnRH Pathway

TAK-683, as a KISS1R agonist, mimics the action of endogenous kisspeptin. The binding of TAK-683 to KISS1R on GnRH neurons initiates a signaling cascade that is central to its effects on LH.

Signaling Pathway

The activation of KISS1R by TAK-683 predominantly occurs through the Gq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the depolarization of GnRH neurons and the release of GnRH into the portal circulation. GnRH then travels to the anterior pituitary to stimulate the synthesis and secretion of LH and follicle-stimulating hormone (FSH).

TAK_683_Signaling_Pathway cluster_membrane Cell Membrane KISS1R KISS1R Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes TAK683 TAK-683 TAK683->KISS1R Binds to Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC GnRH_release GnRH Release Ca2->GnRH_release MAPK MAPK/ERK Pathway PKC->MAPK MAPK->GnRH_release

Caption: TAK-683 Signaling Pathway in GnRH Neurons.

Data Presentation: Quantitative Effects on LH Levels

The impact of TAK-683 on LH levels is biphasic, characterized by an initial, transient increase followed by a profound suppression with continuous or repeated administration.

Preclinical Data in Rodents

In male rats, a daily subcutaneous injection of TAK-683 (0.008-8 µmol/kg) for seven consecutive days initially increased plasma LH levels.[3] However, after day seven, a reduction in plasma hormone levels was observed.[3] Continuous subcutaneous administration of TAK-683 (≥30 pmol/h) led to a sustained suppression of testosterone to castration levels, a downstream effect of suppressed LH.[3]

Table 1: Effect of Daily Subcutaneous TAK-683 Injection on Plasma LH in Male Rats (Qualitative Summary)

Treatment Group (Dose)DurationInitial LH Response (First 7 days)LH Response (After 7 days)
TAK-683 (0.008-8 µmol/kg)7 daysIncreaseDecrease

Note: Specific quantitative data for LH levels from this study were not available in a tabulated format.

Preclinical Data in Goats

Studies in ovariectomized and intact female goats provide detailed quantitative data on the effects of TAK-683 on LH secretion.

A study in ovariectomized goats demonstrated that continuous subcutaneous infusion of TAK-683 (500 nmol/kg BW/week) for 5 days significantly suppressed pulsatile LH secretion.

Table 2: Effect of Continuous TAK-683 Infusion on Pulsatile LH Secretion in Ovariectomized Goats

ParameterTime PointControl Group (n=6)TAK-683 Group (n=6)
LH Pulse Frequency (pulses/4h) Day 06.5 ± 1.06.2 ± 1.3
Day 55.8 ± 1.60.8 ± 1.3
Mean LH Concentration (ng/mL) Day 01.6 ± 0.71.5 ± 0.4
Day 51.7 ± 0.90.3 ± 0.2

*Data are presented as mean ± SD. P<0.05 vs. control.[4]

In cycling female goats, a single intravenous injection of TAK-683 (50 µg) had varying effects on LH depending on the phase of the estrous cycle.

Table 3: Mean Plasma LH Concentration (ng/mL) following a Single IV Injection of TAK-683 in Cycling Goats

Time Post-InjectionEarly Luteal Phase (ELP) GroupMid-Luteal Phase (MLP) GroupControl Group
0 h ~0.5~0.5~0.5
2-5 h Significant IncreaseSignificant IncreaseNo Significant Change
Mean Peak (0-6h) 2.7 ± 2.81.9 ± 0.6Not Applicable

Data are presented as mean ± SD.[5]

Clinical Data in Healthy Men

In a phase 1, double-blind, placebo-controlled study in healthy men, continuous subcutaneous infusion of TAK-683 for 14 days resulted in a dose-dependent suppression of LH.[6]

Table 4: Effect of Continuous Subcutaneous TAK-683 Infusion on Serum LH in Healthy Men (Summary)

Treatment Group (Dose)DurationEffect on LH
TAK-683 (0.01-2.0 mg/day)14 daysSuppression of up to 70% compared to placebo

Note: The suppression was not consistently dose-dependent across all dose levels. Specific tabulated data were not provided in the publication.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections summarize the experimental protocols from key studies.

Rodent Studies
  • Animal Model: Adult male Sprague-Dawley rats.[3]

  • Drug Administration:

    • Daily Injection: Subcutaneous injection of TAK-683 (0.008, 0.08, 0.8, or 8 µmol/kg) or vehicle once daily for 7 days.[2]

    • Continuous Infusion: Subcutaneous implantation of an osmotic pump delivering TAK-683 (≥30 pmol/h) for 4 weeks.[3]

  • Sample Collection: Blood samples were collected for hormone analysis.

  • Hormone Measurement: Plasma LH levels were determined by radioimmunoassay (RIA).

Goat Studies
  • Animal Model: Ovariectomized or cycling female Shiba goats.[4][5]

  • Drug Administration:

    • Continuous Infusion: Subcutaneous implantation of an osmotic pump delivering TAK-683 (500 nmol/kg BW/week) or vehicle.[7]

    • Single Injection: Intravenous administration of TAK-683 (50 µg) or vehicle.

  • Sample Collection: Frequent blood samples were collected via a jugular catheter at specified intervals (e.g., 6-minute intervals for pulsatile secretion analysis).[7]

  • Hormone Measurement: Plasma LH concentrations were measured using a specific radioimmunoassay (RIA).

Goat_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling and Analysis Animal_Model Ovariectomized or Cycling Female Goats Catheter Jugular Vein Catheterization Animal_Model->Catheter TAK683_Admin TAK-683 Administration Catheter->TAK683_Admin Continuous_Infusion Continuous Infusion (Osmotic Pump) TAK683_Admin->Continuous_Infusion Single_Injection Single IV Injection TAK683_Admin->Single_Injection Blood_Sampling Frequent Blood Sampling Continuous_Infusion->Blood_Sampling Single_Injection->Blood_Sampling Hormone_Assay Plasma LH Measurement (RIA) Blood_Sampling->Hormone_Assay

Caption: Experimental Workflow for Goat Studies.
Human Clinical Trials

  • Study Design: Phase 1, randomized, double-blind, placebo-controlled, ascending dose study.[6]

  • Participants: Healthy male subjects.[6]

  • Drug Administration:

    • Single Dose: Single subcutaneous injection of TAK-683 (0.01-2.0 mg) or placebo.[6]

    • Continuous Infusion: A single subcutaneous bolus followed by a 13-day continuous infusion via an ambulatory pump (0.01-2.0 mg/day).[6]

  • Sample Collection: Blood samples were collected at various time points for pharmacokinetic and pharmacodynamic (LH, FSH, testosterone) analysis.[6]

  • Hormone Measurement: Serum concentrations of LH were measured by a validated immunoassay.

Discussion

The dual effect of TAK-683 on LH secretion—initial stimulation followed by profound suppression with continuous exposure—is a hallmark of its action as a potent KISS1R agonist. The initial surge in LH is a direct consequence of the agonistic activity at the KISS1R, leading to a rapid release of GnRH. However, the sustained activation of the receptor leads to its desensitization and downregulation, resulting in a depletion of hypothalamic GnRH and a subsequent marked decrease in LH secretion.[2] This mechanism underlies the potential therapeutic applications of TAK-683 in hormone-dependent conditions where suppression of the HPG axis is desired.

Conclusion

This compound exerts a profound and complex influence on luteinizing hormone levels. Its initial agonistic activity leads to a transient increase in LH, while continuous administration results in a sustained suppression. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with TAK-683's effects on LH. This information is critical for the ongoing research and development of kisspeptin analogs as therapeutic agents. Further studies are warranted to fully elucidate the dose-response relationship and long-term effects of TAK-683 on the reproductive axis in various populations.

References

Methodological & Application

Application Notes and Protocols for TAK-683 Acetate In Vitro Assay Using CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and metabolically stable nonapeptide analog of metastin, which acts as a full agonist for the kisspeptin receptor (KISS1R), also known as GPR54.[1][2][3] The activation of KISS1R, a G protein-coupled receptor, plays a critical role in the regulation of the hypothalamic-pituitary-gonadal axis and has implications for hormone-dependent conditions.[4][5] In vivo studies have demonstrated that while acute administration of TAK-683 stimulates gonadotropin release, chronic administration leads to the suppression of plasma testosterone levels.[6][7] This makes TAK-683 a compound of interest for therapeutic applications in hormone-dependent diseases such as prostate cancer.[1][7]

Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying the pharmacology of recombinant receptors. CHO cells stably expressing KISS1R are an effective in vitro model for characterizing the potency and efficacy of KISS1R agonists like TAK-683 through functional assays, such as intracellular calcium mobilization.

Data Presentation

The following table summarizes the in vitro activity of TAK-683 on KISS1R expressed in CHO cells, as determined by receptor binding and functional assays.

Assay TypeCell LineReceptor SpeciesParameterValueReference
Receptor Binding AssayCHO cellsRat KISS1RIC₅₀150-180 pM[1][6]
Calcium Mobilization AssayCHO cellsRat KISS1REC₅₀180 pM (95% CI: 159-203 pM)[1][6][8]
Calcium Mobilization AssayCHO cellsHuman KISS1REC₅₀0.96 nM[1][2][3]
Calcium Mobilization AssayCHO cellsRat KISS1REC₅₀1.6 nM[1][2][3]

Signaling Pathway

Activation of the KISS1R by an agonist such as TAK-683 initiates a downstream signaling cascade. The receptor is coupled to the Gq/11 protein. Upon agonist binding, the G protein is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which can then phosphorylate downstream targets, including components of the MAPK pathway like ERK1/2.[2][7]

TAK683_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates

TAK-683 activates the KISS1R signaling cascade.

Experimental Protocols

In Vitro Calcium Mobilization Assay Using CHO-KISS1R Cells

This protocol describes a method to determine the potency of TAK-683 in stimulating intracellular calcium mobilization in CHO cells stably expressing KISS1R.

Materials:

  • CHO cells stably expressing human or rat KISS1R

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)

  • TAK-683 acetate

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed CHO-KISS1R cells in microplate B 2. Incubate overnight (37°C, 5% CO₂) A->B D 4. Load cells with calcium-sensitive dye B->D C 3. Prepare TAK-683 serial dilutions G 7. Add TAK-683 dilutions (automated injection) C->G E 5. Incubate for dye uptake D->E F 6. Measure baseline fluorescence E->F F->G H 8. Measure fluorescence change (kinetic read) G->H I 9. Normalize fluorescence data H->I J 10. Generate dose-response curve I->J K 11. Calculate EC₅₀ value J->K

Workflow for the TAK-683 calcium mobilization assay.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-KISS1R cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO₂.

    • The day before the assay, harvest the cells and seed them into a 96-well or 384-well black, clear-bottom microplate at an optimized density (e.g., 30,000 cells/well for a 96-well plate).

    • Incubate the plate overnight to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • On the day of the assay, prepare serial dilutions of TAK-683 in the assay buffer to achieve the desired final concentrations.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to inhibit organic anion transporters and reduce dye leakage.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Calcium Flux Measurement:

    • Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

    • Program the instrument to perform a kinetic read, measuring fluorescence before and after the addition of the compound.

    • Place the cell plate in the reader and allow it to equilibrate to the reading temperature.

    • Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Use the instrument's automated injector to add the prepared TAK-683 dilutions to the wells.

    • Continue to measure the fluorescence intensity kinetically for a period sufficient to capture the peak response (e.g., 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence upon compound addition reflects the increase in intracellular calcium.

    • Normalize the data, for example, by expressing the peak fluorescence response as a percentage of the response to a saturating concentration of a reference agonist or relative to the baseline.

    • Plot the normalized response against the logarithm of the TAK-683 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of TAK-683 that elicits 50% of the maximal response.

Conclusion

The in vitro assay protocol detailed here provides a robust method for characterizing the activity of this compound on KISS1R expressed in CHO cells. The quantitative data and understanding of the signaling pathway are essential for the continued investigation and development of TAK-683 and other KISS1R-targeting compounds for therapeutic use.

References

Application Notes and Protocols for Subcutaneous Administration of TAK-683 Acetate in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1] As a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the kisspeptin system plays a pivotal role in gonadotropin-releasing hormone (GnRH) secretion.[2][3] TAK-683, with its improved metabolic stability, has been investigated for its potential therapeutic applications in hormone-dependent conditions, such as prostate cancer, by modulating the HPG axis.[1][4]

These application notes provide a comprehensive overview of the subcutaneous administration of TAK-683 acetate in rat models, summarizing key quantitative data from published studies and offering detailed experimental protocols. This document is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of TAK-683.

Mechanism of Action: The Kisspeptin-GnRH Pathway

TAK-683 acts as an agonist at the KISS1R located on GnRH neurons in the hypothalamus.[2][3] Acute activation of this receptor stimulates the release of GnRH, which in turn leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] These gonadotropins then stimulate the testes to produce testosterone. However, chronic and continuous administration of a potent KISS1R agonist like TAK-683 leads to a paradoxical effect. It causes desensitization of the KISS1R, leading to a profound and sustained suppression of GnRH release, and consequently, a reduction in LH, FSH, and testosterone to castration levels.[4][5]

TAK_683_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R Agonist Binding GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Activation/Desensitization GnRH GnRH GnRH_Neuron->GnRH Release Inhibition (Chronic Dosing) GnRH_Neuron->GnRH Gonadotroph Gonadotroph Cells GnRH->Gonadotroph LH_FSH LH & FSH Gonadotroph->LH_FSH Secretion Inhibition Testes_node Leydig Cells LH_FSH->Testes_node Reduced Stimulation LH_FSH->Testes_node Testosterone Testosterone Testes_node->Testosterone Production Inhibition

Caption: Signaling pathway of chronic TAK-683 administration.

Quantitative Data Summary

Table 1: Effects of Daily Subcutaneous Injections of TAK-683 in Male Rats [5]

Dose Range (µmol/kg)DurationKey Pharmacodynamic Effects
0.008 - 87 daysInitial increase in plasma LH and testosterone, followed by a reduction in plasma hormone levels and genital organ weights after day 7.

Table 2: Effects of Continuous Subcutaneous Infusion of TAK-683 in Male Rats [5]

Dose Rate (pmol/h)Approximate Daily Dose (nmol/kg/day)DurationKey Pharmacodynamic Effects
≥30≥2.13-7 daysTransient increase in plasma testosterone, followed by an abrupt reduction to castrate levels.
≥30≥2.14 weeksSustained suppression of plasma testosterone to castrate levels. Reduction in prostate and seminal vesicle weights to castrate levels.

Table 3: Efficacy of TAK-683 in an Androgen-Dependent Prostate Cancer Rat Model (JDCaP) [5]

AdministrationDurationKey Efficacy Endpoint
Chronic SubcutaneousNot specifiedReduction in plasma prostate-specific antigen (PSA).

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, administration, and analysis of TAK-683 in rat models.

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of a TAK-683 solution for daily subcutaneous injection.

Materials:

  • This compound powder

  • Sterile water for injection or bacteriostatic water

  • Sterile, low-protein binding vials

  • Sterile syringes and needles

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution: Aseptically add the required volume of sterile water to the vial containing the lyophilized this compound powder to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent peptide degradation.

  • Dilution: Based on the desired final dose and an injection volume of typically 1-5 mL/kg, calculate the required concentration and perform necessary dilutions using a sterile vehicle (e.g., saline or PBS).

  • Sterilization: For single-use preparations, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the reconstituted solution at 2-8°C and protect from light. Follow manufacturer's recommendations for storage duration.

Protocol 2: Subcutaneous Administration of TAK-683 in Rats

This protocol outlines the procedure for subcutaneous injection of TAK-683 in rats.

Materials:

  • Prepared TAK-683 solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Rat restrainer (optional)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint: Gently restrain the rat manually or using a suitable restrainer.

  • Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region. If desired, wipe the injection site with 70% ethanol and allow it to dry.

  • Injection:

    • Grasp the loose skin over the injection site to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure).

    • Slowly inject the calculated volume of the TAK-683 solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a gauze pad for a few seconds if needed.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Subcutaneous_Injection_Workflow A 1. Prepare TAK-683 Solution B 2. Restrain Rat A->B C 3. Prepare Injection Site B->C D 4. Tent the Skin C->D E 5. Insert Needle & Aspirate D->E F 6. Inject Solution E->F G 7. Withdraw Needle & Apply Pressure F->G H 8. Monitor Animal G->H

Caption: Workflow for subcutaneous injection in rats.

Protocol 3: Blood Sample Collection for Pharmacodynamic Analysis

This protocol describes a method for collecting blood samples from rats to measure hormone levels (e.g., testosterone, LH).

Materials:

  • Rat restrainer

  • Warming device (e.g., heat lamp)

  • Sterile needles (23-25 gauge) or lancets

  • Micro-hematocrit tubes or capillary tubes

  • Blood collection tubes (with appropriate anticoagulant, e.g., EDTA for plasma)

  • Centrifuge

Procedure:

  • Animal Preparation: Place the rat in a restrainer. To promote vasodilation for easier blood collection, warm the tail using a heat lamp for a few minutes.

  • Site Selection: The lateral tail vein is a common site for repeated blood sampling.

  • Blood Collection:

    • Clean the tail with 70% ethanol.

    • Make a small puncture in the lateral tail vein using a sterile needle or lancet.

    • Collect the blood into a micro-hematocrit or capillary tube and then transfer it to the appropriate blood collection tube.

    • Alternatively, a syringe and needle can be used to draw blood directly from the vein.

  • Sample Processing:

    • After collection, gently invert the blood tube several times to mix with the anticoagulant.

    • Keep the samples on ice.

    • Centrifuge the blood at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.

Protocol 4: Analytical Method for Hormone Quantification (General)

While a specific validated method for TAK-683 quantification in rat plasma is not publicly available, hormone levels (testosterone, LH) are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Steps for ELISA:

  • Thaw plasma samples on ice.

  • Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Preparation of standards and controls.

    • Addition of samples, standards, and controls to the antibody-coated microplate.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Addition of a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Calculate the hormone concentrations in the samples based on the standard curve.

Pharmacodynamic_Analysis_Workflow A 1. Subcutaneous TAK-683 Administration B 2. Blood Sample Collection (Tail Vein) A->B C 3. Plasma Separation (Centrifugation) B->C D 4. Plasma Storage (-80°C) C->D E 5. Hormone Quantification (e.g., ELISA) D->E F 6. Data Analysis E->F

Caption: Workflow for pharmacodynamic analysis.

Conclusion

The subcutaneous administration of the KISS1R agonist, this compound, in rat models provides a valuable tool for investigating its effects on the HPG axis and its therapeutic potential in hormone-dependent diseases. The protocols and data presented in these application notes offer a foundation for researchers to develop and conduct robust preclinical studies. Adherence to proper techniques for drug preparation, administration, and sample analysis is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Long-Term Animal Studies with TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens and experimental protocols for the long-term administration of TAK-683 acetate in animal models, based on preclinical data. TAK-683 is a potent and metabolically stable nonapeptide agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1] Its mechanism of action involves the initial stimulation and subsequent sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound reduction in plasma testosterone levels. This makes it a compound of interest for hormone-dependent conditions such as prostate cancer.[1][2]

Quantitative Data Summary

The following tables summarize the dosing regimens for this compound used in long-term animal studies, primarily focusing on rats.

Table 1: Dosing Regimen for Daily Subcutaneous Injection of TAK-683 in Rats

Study DurationDose RangeAnimal ModelKey FindingsReference
7 Days0.008 - 8 µmol/kgAdult Male RatsInitial increase in LH and testosterone, followed by a reduction in plasma hormone levels and genital organ weights after 7 days.[2]
12 Weeks2.1 - 21 nmol/kg/dayJDCaP Androgen-Dependent Prostate Cancer Rat ModelSustained testosterone suppression. Reduction of Prostate-Specific Antigen (PSA) concentrations to below the limit of detection (0.5 ng/ml) by day 14.[3]

Table 2: Dosing Regimen for Continuous Subcutaneous Administration of TAK-683 in Rats

Study DurationDoseAdministration MethodAnimal ModelKey FindingsReference
4 Weeks≥30 pmol/h (approx. 2.1 nmol/kg/day)Osmotic PumpAdult Male RatsTransient increase in plasma testosterone, followed by an abrupt reduction to castrate levels within 3-7 days. This effect was sustained throughout the 4-week dosing period.[2]
1 MonthSustained-Release DepotMale Rats and JDCaP Xenograft Rat ModelMaintained plasma levels of TAK-683 for at least 4 weeks, leading to rapid and profound suppression of plasma testosterone in a dose-dependent manner.

Signaling Pathway

TAK-683 acts as an agonist at the KISS1 receptor, which is primarily expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. The binding of TAK-683 to KISS1R initiates a signaling cascade that, upon continuous stimulation, leads to the desensitization of the receptor and depletion of GnRH. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately suppressing testosterone production in the testes.

TAK683_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes cluster_chronic Chronic Administration Effect TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R Binds to GnRH_neuron GnRH Neuron KISS1R->GnRH_neuron Activates Desensitization KISS1R Desensitization & GnRH Depletion KISS1R->Desensitization GnRH GnRH GnRH_neuron->GnRH Releases Pituitary_cell Gonadotroph Cells GnRH->Pituitary_cell Stimulates LH_FSH LH & FSH Pituitary_cell->LH_FSH Secrete Pituitary_cell->LH_FSH Decreased Secretion Testes_cell Leydig Cells LH_FSH->Testes_cell Stimulate LH_FSH->Testes_cell Reduced Stimulation Testosterone Testosterone Testes_cell->Testosterone Produces Testes_cell->Testosterone Decreased Production Chronic_TAK683 Continuous TAK-683 Chronic_TAK683->KISS1R Sustained Stimulation Suppression Suppressed GnRH Release Desensitization->Suppression Suppression->Pituitary_cell Reduced Stimulation

Caption: Signaling pathway of TAK-683 leading to testosterone suppression.

Experimental Protocols

The following are detailed methodologies for key experiments involving the long-term administration of this compound in rats.

Protocol 1: Long-Term Daily Subcutaneous Injection in Rats

Objective: To evaluate the long-term efficacy of daily TAK-683 administration on testosterone suppression and tumor growth in a prostate cancer xenograft model.

Materials:

  • This compound

  • Sterile saline for injection (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Male immunodeficient rats (e.g., nude rats)

  • JDCaP human prostate cancer cells

  • Matrigel

  • Calipers for tumor measurement

  • Equipment for blood collection and processing

  • ELISA kits for testosterone and PSA measurement

Procedure:

  • Animal Model Preparation (JDCaP Xenograft):

    • Culture JDCaP cells according to standard protocols.

    • On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each male immunodeficient rat.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Preparation of TAK-683 Dosing Solution:

    • Aseptically prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired final dose and a typical injection volume of 100-200 µL per rat.

    • For example, for a 10 nmol/kg dose in a 250g rat, the required dose is 2.5 nmol. If the injection volume is 100 µL, the concentration should be 25 nmol/mL.

    • Prepare fresh dosing solutions daily.

  • Drug Administration:

    • Administer TAK-683 or vehicle (sterile saline) via subcutaneous injection once daily.

    • Vary the injection site on the dorsum of the rat to avoid irritation.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health status regularly.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., baseline, weekly, and at termination) to measure plasma testosterone and PSA levels.

    • At the end of the study (e.g., 12 weeks), euthanize the animals and collect tumors and other relevant tissues for further analysis.

Protocol 2: Continuous Subcutaneous Administration using Osmotic Pumps in Rats

Objective: To achieve and maintain castrate levels of testosterone through continuous delivery of TAK-683.

Materials:

  • This compound

  • 50% Dimethyl sulfoxide (DMSO) in sterile water or saline

  • Osmotic mini-pumps (e.g., Alzet) with an appropriate flow rate and duration

  • Surgical instruments for pump implantation

  • Anesthesia and analgesia for surgery

  • Male rats (e.g., Sprague-Dawley or Wistar)

Procedure:

  • Preparation of TAK-683 Solution for Osmotic Pumps:

    • Dissolve this compound in a vehicle of 50% DMSO to the desired concentration. The concentration will depend on the pump's flow rate, the desired daily dose, and the duration of the study.

    • For example, to deliver 2.1 nmol/kg/day to a 300g rat using a pump with a flow rate of 0.25 µL/hour (6 µL/day), the required concentration would be: (2.1 nmol/kg/day * 0.3 kg) / 0.006 mL/day = 105 nmol/mL.

    • Fill the osmotic pumps with the TAK-683 solution or vehicle according to the manufacturer's instructions. Prime the pumps as recommended.

  • Surgical Implantation of Osmotic Pumps:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Make a small subcutaneous incision on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket by blunt dissection.

    • Insert the primed osmotic pump into the pocket.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesia as required.

  • Monitoring:

    • Monitor the animals for recovery from surgery and for any signs of discomfort.

    • Collect blood samples at regular intervals to determine plasma testosterone concentrations.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a long-term study with TAK-683 in a xenograft model.

Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., JDCaP Xenograft Implantation) start->animal_prep tumor_growth Tumor Growth to Palpable Size animal_prep->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Subcutaneous Injection of TAK-683 or Vehicle randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight - Health Status treatment->monitoring Throughout the study blood_collection Periodic Blood Collection (Testosterone & PSA Analysis) treatment->blood_collection Weekly termination Study Termination (e.g., at 12 Weeks) monitoring->termination blood_collection->termination tissue_collection Tissue Collection (Tumor, Prostate, etc.) termination->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis

Caption: Experimental workflow for a long-term TAK-683 study.

References

Application Notes and Protocols for Continuous Infusion of TAK-683 Acetate for Testosterone Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2][3][4] Kisspeptin is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, acting upstream of gonadotropin-releasing hormone (GnRH) to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] While acute administration of a KISS1R agonist leads to a surge in gonadotropins and testosterone, continuous administration results in profound and sustained suppression of the HPG axis, leading to a reduction in testosterone to castration levels.[7][8][9] This paradoxical effect makes TAK-683 a promising investigational agent for the treatment of hormone-dependent diseases such as prostate cancer.[1][8][10]

These application notes provide an overview of TAK-683, its mechanism of action, and protocols for its continuous infusion to achieve testosterone suppression in both preclinical and clinical research settings.

Mechanism of Action

TAK-683, as a metastin analogue, exerts its effects by binding to and activating the KISS1R on GnRH neurons in the hypothalamus.[1][7]

  • Initial Stimulation: An initial, single dose of TAK-683 mimics the natural action of kisspeptin, leading to a transient increase in the secretion of GnRH. This, in turn, stimulates the pituitary gland to release LH and FSH, resulting in a temporary surge in plasma testosterone levels.[7][8]

  • Receptor Desensitization and Downregulation: Continuous exposure to TAK-683 leads to the desensitization and downregulation of the KISS1R. This sustained agonism disrupts the normal pulsatile signaling required for the proper functioning of the HPG axis.

  • Suppression of Gonadotropins and Testosterone: The desensitization of KISS1R results in a significant reduction in the release of LH and FSH from the pituitary gland.[7] The lack of gonadotropin stimulation of the testes leads to a profound and sustained decrease in testosterone production, ultimately reaching castration levels.[7][8]

Signaling Pathway of TAK-683 Leading to Testosterone Suppression

TAK683_Pathway TAK683 TAK-683 (Continuous Infusion) KISS1R KISS1R (on GnRH Neuron) TAK683->KISS1R Binds & Continuously Activates GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Desensitization & Downregulation Gonadotroph Gonadotroph Cell GnRH_Neuron->Gonadotroph Reduced GnRH Secretion LH_FSH LH & FSH Gonadotroph->LH_FSH Decreased Release Leydig_Cells Leydig Cells Testosterone Testosterone Leydig_Cells->Testosterone Decreased Production LH_FSH->Leydig_Cells Reduced Stimulation

Caption: Signaling cascade of continuous TAK-683 administration.

Data Presentation

Preclinical Data: Continuous Subcutaneous Infusion in Male Rats

The following table summarizes the effects of continuous subcutaneous administration of TAK-683 on plasma testosterone levels in adult male rats.

Dosage (per day)DurationEffect on Plasma TestosteroneReference
≥ 2.1 nmol/kg/day4 weeksTransient increase followed by reduction to castration levels within 3-7 days.[8][11]
2.1 - 21 nmol/kg/day12 weeksSustained testosterone suppression.[3][4]
Clinical Data: Continuous Subcutaneous Infusion in Healthy Men

This table presents data from a Phase 1, randomized, double-blind, placebo-controlled study of TAK-683 administered to healthy male subjects. The protocol involved a single subcutaneous bolus on day 1, followed by a 13-day continuous infusion.

Daily Infusion DoseNumber of SubjectsKey FindingsReference
0.01 mg5Incomplete LH/testosterone suppression.[7]
0.03 mg5Dose-proportional increase in plasma concentration.[7]
0.1 mg5Testosterone dropped below baseline by 60 hours.[7]
0.3 mg5Suppression of LH and FSH.[7]
2.0 mg5Testosterone suppressed below castration level (<50 ng/dL) in 4 of 5 subjects by day 7.[7]
Placebo5No significant changes in hormone levels.[7]

Pharmacokinetic Parameters of TAK-683 in Healthy Men (Continuous Dosing)

ParameterValue
Time to Steady-StateBy Day 2
Dose ProportionalityPlasma concentrations generally increased in proportion to the dose.

Experimental Protocols

Protocol 1: Continuous Subcutaneous Infusion of TAK-683 in a Rat Model

This protocol outlines a method for the continuous subcutaneous delivery of TAK-683 acetate in rats using an osmotic minipump to study its effect on testosterone suppression.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile saline, or a biocompatible solvent like polyethylene glycol for poorly soluble compounds)

  • Osmotic minipumps (e.g., ALZET®) with an appropriate delivery rate and duration

  • Surgical instruments for aseptic implantation

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Analgesics for post-operative care

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

Procedure:

  • Animal Acclimatization: Acclimate male rats of the desired strain (e.g., Sprague-Dawley) to the housing conditions for at least one week prior to the experiment.

  • TAK-683 Formulation:

    • Calculate the required concentration of this compound based on the desired daily dose, the pump's flow rate, and the average weight of the rats.

    • Dissolve this compound in the chosen sterile vehicle. Ensure complete dissolution.

  • Osmotic Pump Preparation:

    • Fill the osmotic minipumps with the TAK-683 solution or vehicle (for the control group) according to the manufacturer's instructions.

    • Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the rat using an approved method.

    • Shave and aseptically prepare the surgical site, typically on the back, slightly posterior to the scapulae.

    • Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-Operative Care:

    • Administer analgesics as per the approved protocol.

    • Monitor the animals for signs of pain, distress, or infection.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., baseline, and then at regular intervals throughout the infusion period). A typical schedule might be on days 0, 3, 7, 14, 21, and 28.

    • Collect blood via a suitable method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Hormone Analysis:

    • Measure plasma testosterone, LH, and FSH concentrations using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Analyze hormone concentration data over time. Compare the TAK-683 treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Experimental Workflow for Preclinical Study in Rats

Preclinical_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Animal Acclimatization formulation TAK-683 Formulation & Pump Preparation start->formulation surgery Surgical Implantation of Osmotic Pump formulation->surgery post_op Post-Operative Care & Monitoring surgery->post_op sampling Serial Blood Sampling post_op->sampling analysis Hormone Analysis (ELISA) sampling->analysis data_analysis Statistical Data Analysis analysis->data_analysis end_point End: Evaluate Testosterone Suppression data_analysis->end_point

Caption: Workflow for continuous infusion study in rats.

Protocol 2: General Considerations for a Clinical Trial of Continuous TAK-683 Infusion

This section provides a high-level overview of the design and key procedures for a clinical trial investigating continuous TAK-683 infusion for testosterone suppression in men, based on published Phase 1 data.

Study Design:

  • A randomized, double-blind, placebo-controlled, dose-escalation design is appropriate for early-phase clinical trials.[7]

  • Subjects should be healthy adult males to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in a well-defined population.[7]

Procedures:

  • Subject Screening and Enrollment:

    • Screen subjects based on predefined inclusion and exclusion criteria (e.g., age, health status, baseline hormone levels).

    • Obtain informed consent from all participants.

  • Dosing Regimen:

    • Administer a single subcutaneous bolus dose of TAK-683 or placebo on Day 1.[7]

    • From Day 2 onwards, commence a continuous subcutaneous infusion of TAK-683 or placebo for a specified duration (e.g., 13 days) using a portable infusion pump.[7]

  • Pharmacokinetic and Pharmacodynamic Assessments:

    • Collect serial blood samples at frequent intervals to characterize the PK profile of TAK-683.

    • Collect blood samples at regular intervals (e.g., daily) to measure plasma concentrations of testosterone, LH, and FSH to assess the PD effects.[7]

  • Safety and Tolerability Monitoring:

    • Monitor subjects for adverse events throughout the study.

    • Conduct regular clinical assessments, including vital signs and laboratory safety tests.

  • Hormone Analysis:

    • Analyze serum or plasma samples for testosterone, LH, and FSH using validated immunoassays.

  • Data Analysis:

    • Perform PK analysis to determine parameters such as Cmax, Tmax, and AUC.

    • Analyze PD data to evaluate the dose-response relationship for hormone suppression.

    • Summarize safety and tolerability data.

Conclusion

Continuous infusion of the kisspeptin agonist TAK-683 has demonstrated a profound and sustained suppression of testosterone in both preclinical and clinical studies.[7][8] This effect is mediated through the desensitization and downregulation of the KISS1R on GnRH neurons. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of TAK-683 for hormone-dependent conditions. Further studies are warranted to fully elucidate the clinical utility of this novel therapeutic approach.

References

Application Notes and Protocols for In Vivo Imaging of TAK-683 Acetate Effects on Pituitary Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo imaging of the pharmacological effects of TAK-683 acetate on pituitary function. TAK-683 is a potent kisspeptin receptor (KISS1R) agonist that modulates the hypothalamic-pituitary-gonadal (HPG) axis. Continuous administration of TAK-683 leads to a biphasic response: an initial stimulation followed by a profound suppression of gonadotropin-releasing hormone (GnRH) secretion, ultimately reducing pituitary luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. This document outlines detailed protocols for preclinical and clinical imaging studies to visualize and quantify these effects, leveraging advanced magnetic resonance imaging (MRI) and positron emission tomography (PET) techniques. The provided methodologies and data will aid researchers in assessing the pharmacodynamics of TAK-683 and similar compounds targeting the HPG axis.

Introduction

This compound is a synthetic nonapeptide analog of metastin that acts as a potent full agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1][2] The KISS1R is a G protein-coupled receptor predominantly expressed in the hypothalamus and is a critical regulator of the reproductive axis.[3] Activation of KISS1R by its endogenous ligand, kisspeptin, stimulates the release of GnRH from hypothalamic neurons. GnRH, in turn, acts on the anterior pituitary gland to stimulate the synthesis and secretion of LH and FSH.

The therapeutic potential of TAK-683 lies in its ability to induce a state of tachyphylaxis upon continuous administration. An initial agonistic effect, leading to a transient surge in LH and testosterone, is followed by receptor desensitization and downregulation, resulting in a sustained suppression of the HPG axis.[4][5] This mechanism of action makes TAK-683 a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer and endometriosis.

In vivo imaging provides a powerful, non-invasive tool to elucidate the complex pharmacodynamics of TAK-683 on the pituitary gland. This document details protocols for assessing changes in pituitary vascularity, receptor occupancy, and metabolic activity in response to TAK-683 treatment.

Signaling Pathway of TAK-683 on the Hypothalamic-Pituitary-Gonadal Axis

TAK683_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads TAK683 This compound KISS1R_Hypo KISS1R TAK683->KISS1R_Hypo Agonist GnRH_Neuron GnRH Neuron KISS1R_Hypo->GnRH_Neuron Stimulates GnRHR GnRH Receptor GnRH_Neuron->GnRHR Pulsatile GnRH Release (Initial Stimulation) GnRH_Neuron->GnRHR Depletion of GnRH (Chronic Suppression) Gonadotroph Gonadotroph Cell GnRHR->Gonadotroph Stimulates LH_FSH LH & FSH Gonadotroph->LH_FSH Secretion Testes_Ovaries Testes / Ovaries LH_FSH->Testes_Ovaries Stimulates Testosterone_Estradiol Testosterone / Estradiol Testes_Ovaries->Testosterone_Estradiol Production Testosterone_Estradiol->GnRH_Neuron Negative Feedback

Caption: Signaling pathway of this compound on the HPG axis.

Quantitative Data

Preclinical Data: Effects of TAK-683 in Male Rats
ParameterDosing RegimenVehicle Control0.008 µmol/kg0.08 µmol/kg0.8 µmol/kg8 µmol/kg
Plasma LH (ng/mL) at 1h post-injection (Day 1) Single s.c. injection~0.2~2.5~4.0~5.0~5.5
Plasma Testosterone (ng/mL) at 2h post-injection (Day 1) Single s.c. injection~0.5~8.0~12.0~15.0~16.0
Relative Prostate Weight (% of body weight) on Day 8 Daily s.c. injection for 7 days~0.18~0.16~0.12~0.08~0.06
Relative Seminal Vesicle Weight (% of body weight) on Day 8 Daily s.c. injection for 7 days~0.25~0.22~0.18~0.12~0.10

Note: Values are approximated from graphical data presented in Matsui et al., 2014.[4]

Clinical Data: Effects of Continuous TAK-683 Infusion in Healthy Men (Day 14)
ParameterPlacebo0.1 mg/day0.5 mg/day2.0 mg/day
Mean Serum LH (IU/L) 3.52.11.11.0
Mean Serum FSH (IU/L) 3.02.51.81.7
Mean Serum Total Testosterone (ng/dL) 45020075<50 (castrate level)

Data extracted from MacLean et al., 2014.[1]

Experimental Protocols

Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Pituitary Perfusion

This protocol is designed to assess changes in pituitary gland vascularity and perfusion in response to TAK-683 treatment. It is hypothesized that the initial stimulatory phase may increase blood flow, while chronic suppression may lead to reduced perfusion.

Workflow Diagram:

DCE_MRI_Workflow cluster_preparation Pre-Imaging cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline_Scan Baseline Anatomical MRI (T1w, T2w) Animal_Prep->Baseline_Scan DCE_Scan Dynamic T1w Scan Start Baseline_Scan->DCE_Scan Contrast_Injection IV Bolus Injection of Gd-based Contrast Agent DCE_Scan->Contrast_Injection Post_Contrast_Scan Continue Dynamic T1w Scan (e.g., 5-10 min) Contrast_Injection->Post_Contrast_Scan ROI_Placement Region of Interest (ROI) Placement on Pituitary Post_Contrast_Scan->ROI_Placement Pharmacokinetic_Modeling Pharmacokinetic Modeling (e.g., Tofts model) ROI_Placement->Pharmacokinetic_Modeling Parameter_Maps Generation of Perfusion Maps (Ktrans, Vp, Ve) Pharmacokinetic_Modeling->Parameter_Maps

Caption: Workflow for DCE-MRI of the pituitary gland.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • TAK-683 Administration:

    • Acute Study: Administer a single subcutaneous (s.c.) injection of TAK-683 (e.g., 8 µmol/kg) or vehicle. Perform imaging at the time of expected peak LH stimulation (e.g., 1-2 hours post-injection).

    • Chronic Study: Implant osmotic mini-pumps for continuous s.c. infusion of TAK-683 (e.g., 30 pmol/h) or vehicle for 7-14 days.

  • Anesthesia and Preparation: Anesthetize the animal (e.g., isoflurane) and place it in an MRI-compatible stereotaxic frame. Insert a tail vein catheter for contrast agent administration.

  • MRI Acquisition:

    • Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).

    • Acquire high-resolution T2-weighted anatomical images for localization of the pituitary gland.

    • Acquire a pre-contrast T1-weighted image.

    • Begin the dynamic T1-weighted gradient-echo sequence with high temporal resolution (e.g., <10 seconds per frame).

    • After 3-5 baseline frames, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) intravenously.

    • Continue dynamic acquisition for 5-10 minutes.

  • Data Analysis:

    • Perform motion correction on the dynamic image series.

    • Draw regions of interest (ROIs) around the anterior and posterior pituitary on the anatomical images.

    • Apply the ROIs to the dynamic series to generate signal intensity-time curves.

    • Fit the time-course data to a pharmacokinetic model (e.g., Tofts model) to calculate perfusion parameters such as Ktrans (volume transfer constant), Vp (plasma volume), and Ve (extracellular extravascular space volume).

    • Compare perfusion parameters between TAK-683 treated and control groups.

Protocol 2: Positron Emission Tomography (PET) for KISS1R Occupancy

This protocol aims to visualize and quantify the engagement of TAK-683 with its target, the KISS1 receptor, in the hypothalamus and potentially the pituitary. This would ideally be performed with a suitable radiolabeled KISS1R agonist. A recently developed Gallium-68 labeled peptide, [68Ga]KISS1-54, shows promise for this application.[2][6]

Methodology:

  • Radiotracer: [68Ga]KISS1-54 or another suitable KISS1R-targeting PET ligand.

  • Animal Model: Non-human primate or rat model.

  • Study Design:

    • Baseline Scan: Perform a PET scan following intravenous injection of the radiotracer to establish baseline KISS1R distribution and density.

    • Blocking Study: Pre-treat the animal with a therapeutic dose of unlabeled this compound prior to radiotracer injection. A reduction in the PET signal in target regions would indicate receptor occupancy by TAK-683.

  • PET/MRI or PET/CT Acquisition:

    • Anesthetize the animal and position it in the scanner.

    • Acquire a CT or MRI scan for anatomical co-registration and attenuation correction.

    • Inject the radiotracer intravenously as a bolus.

    • Acquire dynamic PET data for 60-90 minutes.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the anatomical MRI or CT.

    • Define volumes of interest (VOIs) for the hypothalamus and pituitary gland.

    • Generate time-activity curves (TACs) for each VOI.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling (e.g., Logan graphical analysis) to determine the distribution volume ratio (DVR), which is proportional to the density of available receptors.

    • Compare the DVR between baseline and blocking scans to calculate receptor occupancy.

Discussion and Future Directions

The protocols outlined provide a framework for the in vivo assessment of TAK-683's effects on pituitary function. DCE-MRI can offer insights into the physiological consequences of HPG axis modulation on pituitary vascular dynamics. PET imaging with a specific KISS1R radiotracer holds the potential for direct visualization of target engagement, a critical aspect of drug development.

Future studies could explore the use of magnetic resonance spectroscopy (MRS) to detect metabolic changes in the pituitary in response to TAK-683, although this remains technically challenging due to the small size of the gland. Furthermore, the development of PET radiotracers for GnRH receptors could provide a more direct measure of the downstream effects of TAK-683 on the pituitary gonadotrophs. The integration of these advanced imaging techniques will undoubtedly enhance our understanding of the in vivo pharmacology of TAK-683 and other modulators of the HPG axis, accelerating the development of novel therapies for hormone-dependent diseases.

References

Protocol for Assessing KISS1R Activation by TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the activation of the Kisspeptin 1 receptor (KISS1R) by the potent agonist, TAK-683 acetate. KISS1R, a G-protein coupled receptor (GPCR), plays a crucial role in the neuroendocrine control of reproduction, making it a significant target for therapeutic development. This compound is a nonapeptide analog of the endogenous ligand kisspeptin, with enhanced metabolic stability.[1][2][3][4] Understanding the interaction between this compound and KISS1R is vital for research in reproductive biology and the development of novel therapeutics for hormone-dependent diseases.

The following sections detail the KISS1R signaling pathway, provide quantitative data on this compound's activity, and offer step-by-step protocols for key in vitro assays to measure KISS1R activation.

KISS1R Signaling Pathway

KISS1R is primarily coupled to the Gαq/11 subunit of the heterotrimeric G-protein.[5][6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[7] Downstream of these events, the KISS1R signaling cascade can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[5] Additionally, β-arrestin plays a role in KISS1R signaling and desensitization.[5]

KISS1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAK683 This compound KISS1R KISS1R TAK683->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream ERK p-ERK1/2 PKC->ERK Phosphorylates ERK->Downstream

KISS1R Signaling Pathway Activation by this compound.

Data Presentation: Potency and Efficacy of this compound

The following tables summarize the in vitro activity of this compound on human and rat KISS1R. The data is compiled from receptor binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

Receptor SpeciesAssay TypeCell LineIC50 (pM)Reference
RatReceptor BindingCHO cells expressing rat KISS1R150 - 180[2][8]
HumanNot SpecifiedNot Specified170[1][3]

Table 2: Functional Potency of this compound

Receptor SpeciesAssay TypeCell LineEC50 (nM)Reference
HumanNot SpecifiedNot Specified0.96[1][3][9]
RatCalcium MobilizationCHO cells expressing rat KISS1R1.6[1][3][9]
RatCalcium MobilizationCHO cells expressing rat KISS1R0.18[2][8]

Experimental Protocols

The following are detailed protocols for commonly used assays to assess the activation of KISS1R by this compound.

Intracellular Calcium Mobilization Assay

This assay is a primary method for quantifying the activation of Gαq/11-coupled receptors like KISS1R. It measures the increase in intracellular calcium concentration following receptor stimulation.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis A Seed KISS1R-expressing cells in a 96-well plate B Incubate for 24 hours A->B C Wash cells with buffer B->C D Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) C->D E Incubate for 30-60 minutes at 37°C D->E F Wash cells to remove excess dye E->F G Add varying concentrations of This compound F->G H Measure fluorescence intensity over time using a plate reader G->H I Calculate the change in fluorescence H->I J Plot dose-response curve I->J K Determine EC50 value J->K

Workflow for the Intracellular Calcium Mobilization Assay.

Materials:

  • KISS1R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human or rat KISS1R)

  • Black-walled, clear-bottom 96-well plates

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed the KISS1R-expressing cells into a black-walled, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Assay:

    • After incubation, wash the cells with assay buffer to remove any excess dye.

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject varying concentrations of this compound into the wells.

    • Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates, the products of PIP2 hydrolysis.

Protocol Logic:

IP_Accumulation_Logic Start Start: KISS1R-expressing cells Label Label cells with [³H]-myo-inositol Start->Label Stimulate Stimulate with This compound in the presence of LiCl Label->Stimulate Lyse Lyse cells Stimulate->Lyse Separate Separate inositol phosphates by ion-exchange chromatography Lyse->Separate Measure Quantify radioactivity by scintillation counting Separate->Measure Analyze Analyze dose-response Measure->Analyze End End: Determine EC50 Analyze->End

Logical Flow of the Inositol Phosphate Accumulation Assay.

Materials:

  • KISS1R-expressing cells

  • 24-well plates

  • Inositol-free medium

  • [³H]-myo-inositol

  • Stimulation buffer containing lithium chloride (LiCl)

  • This compound stock solution

  • Formic acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Protocol:

  • Cell Labeling:

    • Seed cells in 24-well plates and grow to near confluency.

    • Replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 18-24 hours to allow for incorporation into cellular phosphoinositides.

  • Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

  • Extraction and Quantification:

    • Stop the reaction by aspirating the medium and adding ice-cold formic acid.

    • Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with formic acid.

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The protocols outlined in this document provide robust and reliable methods for assessing the activation of KISS1R by this compound. The choice of assay will depend on the specific research question and available resources. The calcium mobilization assay is a high-throughput method suitable for initial screening and potency determination, while the inositol phosphate accumulation assay offers a more direct measure of the canonical Gαq/11 signaling pathway. These tools are essential for advancing our understanding of KISS1R pharmacology and its role in health and disease.

References

Application Notes and Protocols for TAK-683 Acetate in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and metabolically stable synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] In the context of androgen-dependent prostate cancer, TAK-683 presents a novel therapeutic approach. Its mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in testosterone to castrate levels.[3][4] This document provides detailed application notes and protocols for the use of TAK-683 acetate in preclinical xenograft models of prostate cancer, with a focus on the JDCaP androgen-dependent rat prostate cancer model.[3]

Mechanism of Action

TAK-683 acts as a superagonist at the KISS1R on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[5][6] Continuous administration of TAK-683 leads to the desensitization and downregulation of KISS1R, which in turn suppresses the pulsatile release of GnRH.[5] This reduction in GnRH stimulation of the pituitary gland results in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] Consequently, testosterone production by the testes is significantly inhibited, depriving androgen-dependent prostate cancer cells of a key growth stimulus.[3]

Signaling Pathway

The signaling cascade initiated by TAK-683 leading to testosterone suppression is depicted below.

TAK683_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes cluster_cancer Prostate Cancer TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R (Agonist) GnRH_neuron GnRH Neuron KISS1R->GnRH_neuron (Desensitization upon continuous stimulation) GnRH GnRH GnRH_neuron->GnRH (Suppressed Release) Gonadotroph Gonadotroph Cells GnRH->Gonadotroph (Reduced Stimulation) LH LH Gonadotroph->LH (Decreased Secretion) FSH FSH Gonadotroph->FSH (Decreased Secretion) Leydig_cells Leydig Cells LH->Leydig_cells (Reduced Stimulation) Testosterone Testosterone Leydig_cells->Testosterone (Decreased Production) PCa_cell Androgen-Dependent Prostate Cancer Cell Testosterone->PCa_cell (Deprivation) Growth_inhibition Tumor Growth Inhibition PCa_cell->Growth_inhibition

Caption: TAK-683 signaling cascade leading to testosterone suppression.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of TAK-683 from preclinical studies in the JDCaP rat prostate cancer xenograft model.

Table 1: Effect of Continuous Subcutaneous Infusion of TAK-683 on Plasma Testosterone Levels in Rats

Treatment GroupDose (nmol/kg/day)DurationPlasma Testosterone Level
Vehicle ControlN/A4 weeksNormal
TAK-683≥ 2.14 weeksCastrate levels within 3-7 days, sustained
LeuprolideN/A4 weeksCastrate levels (slower onset than TAK-683)

Note: Data compiled from published preclinical studies.[3]

Table 2: Effect of Once-Daily Subcutaneous Injection of TAK-683 on Plasma PSA in JDCaP Xenograft Rat Model

Treatment GroupDose (nmol/kg/day)DurationPlasma PSA Level
Vehicle ControlN/A12 weeksProgressive Increase
TAK-6832.1 - 2112 weeksReduced to below the limit of detection (0.5 ng/ml) by day 14

Note: Data compiled from published preclinical studies.[2][4]

Experimental Protocols

JDCaP Prostate Cancer Xenograft Model Establishment

Materials:

  • JDCaP androgen-dependent prostate cancer cells

  • Male immunodeficient rats (e.g., Nude or SCID), 6-8 weeks old

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Culture JDCaP cells in appropriate medium until they reach 80-90% confluency.

  • Harvest the cells using standard trypsinization methods and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each rat.

  • Monitor the animals regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Preparation and Administration of this compound

Materials:

  • This compound

  • Sterile vehicle for injection (e.g., sterile water for injection, saline, or a solution containing 50% DMSO). The appropriate vehicle should be determined based on the solubility of the specific batch of this compound.[7]

  • Sterile syringes and needles or osmotic mini-pumps for continuous infusion.

Protocol for Subcutaneous Injection:

  • Prepare a stock solution of this compound in the chosen sterile vehicle. For example, dissolve TAK-683 in 50% DMSO.[7]

  • Dilute the stock solution to the desired final concentration for injection. A common dosing range is 2.1-21 nmol/kg/day.[2][4]

  • Administer the prepared this compound solution subcutaneously to the rats once daily. Vary the injection site to avoid irritation.

Protocol for Continuous Subcutaneous Infusion:

  • Prepare the this compound solution in a suitable vehicle for use in osmotic mini-pumps.

  • Fill the osmotic mini-pumps with the this compound solution according to the manufacturer's instructions to deliver the desired dose (e.g., ≥30 pmol/h).

  • Under anesthesia, surgically implant the osmotic mini-pumps subcutaneously in the dorsal region of the rats.

  • Monitor the animals for the duration of the study.

Monitoring and Endpoints

Protocol:

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week.

  • Body Weight: Record the body weight of each animal at least twice a week to monitor for signs of toxicity.

  • PSA Levels: Collect blood samples (e.g., via tail vein) at regular intervals (e.g., weekly) to measure plasma PSA levels using a rat-specific ELISA kit.

  • Testosterone Levels: At the end of the study, collect terminal blood samples to measure plasma testosterone levels.

  • Endpoint: Euthanize the animals when tumors reach a predetermined size limit as per IACUC guidelines, or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, gene expression).

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture JDCaP Cell Culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep injection Subcutaneous Injection of Cells into Rats cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Animals tumor_growth->randomization administration TAK-683 Administration (Subcutaneous) randomization->administration tak_prep This compound Preparation tak_prep->administration monitoring Monitor Tumor Volume, Body Weight, PSA administration->monitoring endpoint Endpoint Analysis: Tumor Weight, Testosterone Levels monitoring->endpoint

Caption: Workflow for a prostate cancer xenograft study using TAK-683.

Conclusion

This compound offers a promising approach for the treatment of androgen-dependent prostate cancer by potently suppressing testosterone production. The protocols outlined in this document provide a framework for preclinical evaluation of TAK-683 in a relevant xenograft model. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the assessment of this compound's therapeutic potential. Researchers should always conduct studies in accordance with institutional guidelines and regulations for animal welfare.

References

Application Notes and Protocols for Evaluating TAK-683 Acetate Efficacy in Goats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of TAK-683 acetate, a kisspeptin analog, in goats. The protocols outlined below are based on established research methodologies and are intended to assist in the consistent and reproducible assessment of TAK-683's effects on the reproductive axis.

Introduction

TAK-683 is a potent agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1] The kisspeptin signaling pathway plays a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH). In goats, administration of TAK-683 has been shown to consistently elevate plasma luteinizing hormone (LH) levels, with the response varying depending on the phase of the estrous cycle.[2][3] This document details the necessary protocols to quantify the hormonal and ovarian responses to TAK-683 administration in goats.

Signaling Pathway

The administration of TAK-683 initiates a signaling cascade that stimulates the release of key reproductive hormones.

TAK683_Signaling_Pathway TAK683 This compound KISS1R KISS1 Receptor (Hypothalamus) TAK683->KISS1R Binds to GnRH GnRH Release KISS1R->GnRH Stimulates Pituitary Anterior Pituitary GnRH->Pituitary Acts on LH_FSH LH & FSH Release Pituitary->LH_FSH Releases Gonads Gonads (Ovaries) LH_FSH->Gonads Stimulates Steroids Estradiol & Progesterone Production Gonads->Steroids Ovulation Follicular Growth & Ovulation Gonads->Ovulation

Caption: Signaling pathway of this compound in the caprine HPG axis.

Experimental Protocols

Animal Selection and Preparation
  • Animals: Use healthy, sexually mature female goats (does) with a known history of regular estrous cycles. Anhui white goats (AWGs) are a suitable model due to their early puberty and high fertility.[4]

  • Acclimatization: Allow a minimum of two weeks for acclimatization to the housing and feeding conditions before initiating any experimental procedures.

  • Estrus Synchronization: To ensure uniformity in the reproductive status of the experimental animals, estrus synchronization is crucial.

    • Administer two intramuscular injections of a prostaglandin F2α (PGF2α) analog (e.g., 125 µg cloprostenol) 14 days apart.[5]

    • Alternatively, a 10-day progestagen sponge treatment followed by an injection of PGF2α 48 hours before sponge removal can be used.[6][7] An injection of equine chorionic gonadotropin (eCG) at the time of sponge removal can further enhance follicular development.[6][7]

Experimental Design and Treatment Administration

The following experimental workflow is recommended for evaluating TAK-683 efficacy.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection Acclimatization Acclimatization (≥2 weeks) Animal_Selection->Acclimatization Estrus_Sync Estrus Synchronization Acclimatization->Estrus_Sync Grouping Random Allocation to Groups (e.g., Control, TAK-683) Estrus_Sync->Grouping Treatment TAK-683 Administration (e.g., 35 nmol, IV) Grouping->Treatment Blood_Sampling Frequent Blood Sampling (Pre- and Post-Treatment) Treatment->Blood_Sampling Ultrasound Transrectal Ultrasonography Treatment->Ultrasound Hormone_Assay Hormone Assays (LH, FSH, E2, P4) Blood_Sampling->Hormone_Assay Data_Analysis Data Analysis & Interpretation Ultrasound->Data_Analysis Hormone_Assay->Data_Analysis

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 acetate is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] As a metastin analogue, TAK-683 has demonstrated improved metabolic stability.[1][2] Kisspeptin and its receptor are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis, playing a pivotal role in stimulating the release of gonadotropin-releasing hormone (GnRH).[3] Chronic administration of KISS1R agonists like TAK-683 leads to the desensitization of KISS1R, resulting in the suppression of the HPG axis and a subsequent reduction in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone levels.[3][4] This mechanism of action has positioned TAK-683 as a potential therapeutic agent for hormone-dependent conditions such as prostate cancer.[1][2][4]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key in vitro and in vivo experimental assays.

Pharmacokinetic Profile

TAK-683 exhibits dose-proportional plasma concentrations following single and continuous subcutaneous administration.[3] In healthy men, steady-state concentrations are achieved by the second day of continuous dosing.[3] The terminal half-life (t½) of TAK-683 is estimated to be between 6 to 9 hours.[3] The primary route of elimination is not through renal excretion, as only a negligible amount of the drug is found in urine.[3]

Table 1: Pharmacokinetic Parameters of TAK-683 in Healthy Men (Single Subcutaneous Dose)
Dose (mg)Cmax (pg/mL)Tmax (h)AUC (0-inf) (pg·h/mL)t½ (h)
0.01 1330.54576.1
0.03 4000.514306.5
0.1 13600.556107.9
0.3 43000.5197008.8
1.0 147000.25726009.2
2.0 280000.251410008.6

Data adapted from a study in healthy men.[3]

Pharmacodynamic Profile

TAK-683 is a potent full agonist of the KISS1R.[1][2] Its biological activity has been characterized in both in vitro and in vivo models.

In Vitro Activity

TAK-683 demonstrates high-affinity binding to the KISS1R and potent agonistic activity, inducing downstream signaling pathways such as calcium mobilization.[1][5]

Table 2: In Vitro Potency of TAK-683
ParameterSpeciesValueCell Line
IC50 Rat150-180 pMCHO cells expressing rat KISS1R
IC50 Human170 pMNot Specified
EC50 Rat1.6 nM / 180 pMCHO cells expressing rat KISS1R
EC50 Human0.96 nMNot Specified

Data compiled from multiple sources.[1][2][5]

In Vivo Activity

In vivo studies in male rats have shown that continuous administration of TAK-683 leads to a sustained suppression of testosterone to castration levels.[4] In healthy human males, continuous subcutaneous infusion of TAK-683 at 2.0 mg/day suppressed testosterone to below castration levels (<50 ng/dL) in the majority of subjects by day 7.[3] This is accompanied by a suppression of LH and FSH concentrations.[3]

Table 3: Hormonal Effects of Continuous TAK-683 Infusion in Healthy Men (Day 14)
Dose (mg/day)Mean Testosterone Suppression from Baseline (%)Mean LH Suppression from Baseline (%)Mean FSH Suppression from Baseline (%)
0.01 15105
0.03 252012
0.1 403520
0.3 655030
1.0 856040
2.0 >907043

Data adapted from a study in healthy men.[3]

Signaling Pathway and Experimental Workflow

TAK-683 Mechanism of Action

TAK683_Mechanism_of_Action TAK683 This compound KISS1R KISS1R (GPR54) (on GnRH Neuron) TAK683->KISS1R Binds & Activates Gq11 Gq/11 KISS1R->Gq11 Activates Desensitization KISS1R Desensitization (Chronic) KISS1R->Desensitization Continuous Stimulation PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GnRH_release GnRH Release (Acute) Ca_PKC->GnRH_release Suppression Suppression of HPG Axis Desensitization->Suppression

Figure 1: TAK-683 signaling pathway.
General Experimental Workflow for PK/PD Analysis

PK_PD_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis receptor_binding Receptor Binding Assay (IC50) ca_mobilization Calcium Mobilization Assay (EC50) animal_studies Animal Model Studies (Rat, Goat) clinical_trials Human Clinical Trials (Healthy Volunteers) dosing Dosing Regimen (s.c. injection/infusion) animal_studies->dosing clinical_trials->dosing sampling Blood/Urine Sampling dosing->sampling pk_analysis PK Analysis (UPLC-MS/MS) sampling->pk_analysis pd_analysis PD Analysis (Hormone Levels) sampling->pd_analysis

Figure 2: Workflow for PK/PD analysis.

Experimental Protocols

Protocol 1: In Vitro KISS1R Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the KISS1R.

Materials:

  • CHO cells stably expressing rat KISS1R

  • [¹²⁵I]-Kisspeptin-10 (radioligand)

  • This compound

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer (ice-cold PBS)

  • Scintillation fluid and counter

Procedure:

  • Culture CHO-KISS1R cells to confluency in appropriate cell culture plates.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add cell membrane preparations.

  • Add a fixed concentration of [¹²⁵I]-Kisspeptin-10 to each well.

  • Add varying concentrations of this compound (competitor ligand) to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled kisspeptin).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of TAK-683 and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound by measuring its ability to induce intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing rat KISS1R

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Fluorescent plate reader with an injection system

Procedure:

  • Seed CHO-KISS1R cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dark at 37°C for a specified time (e.g., 1 hour).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of TAK-683.

  • Plot the dose-response curve and calculate the EC50 value using a sigmoidal dose-response model.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following subcutaneous administration.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulated in a suitable vehicle (e.g., saline)

  • Syringes and needles for subcutaneous injection

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge and freezer (-80°C)

  • UPLC-MS/MS system

Procedure:

  • Acclimate the rats to the housing conditions for at least one week.

  • Fast the animals overnight before dosing.

  • Administer a single subcutaneous dose of this compound at various dose levels (e.g., 0.008 to 8 µmol/kg).[4]

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of TAK-683 in the plasma samples using a validated UPLC-MS/MS method.[3]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 4: Quantification of TAK-683 in Human Plasma by UPLC-MS/MS

Objective: To quantify the concentration of TAK-683 in human plasma samples.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5000)

  • Column: Appropriate reversed-phase column

  • Mobile Phase: Gradient of water and acetonitrile with a suitable modifier (e.g., formic acid)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for TAK-683 and an internal standard.

Procedure:

  • Sample Preparation: Perform protein precipitation of the plasma samples by adding a precipitating agent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

  • Quantification: Generate a standard curve by spiking known concentrations of TAK-683 into blank plasma and processing them in the same manner as the study samples. Quantify TAK-683 in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. The lower limit of quantification (LLOQ) has been reported as 5.0 pg/mL.[3]

Protocol 5: In Vivo Pharmacodynamic Study in a Rat Prostate Cancer Model

Objective: To evaluate the effect of this compound on testosterone and prostate-specific antigen (PSA) levels in a rat model of androgen-dependent prostate cancer.

Materials:

  • Male rats xenografted with an androgen-dependent prostate cancer cell line (e.g., JDCaP).[4]

  • This compound formulated for continuous subcutaneous infusion (e.g., in osmotic pumps) or as a sustained-release depot formulation.[4][5]

  • Blood collection supplies.

  • ELISA or other immunoassay kits for measuring testosterone and PSA.

Procedure:

  • Implant the prostate cancer cells into the host rats.

  • Once tumors are established, randomize the animals into treatment and control groups.

  • Administer this compound via continuous subcutaneous infusion (e.g., ≥30 pmol/h) or as a depot injection.[4]

  • Collect blood samples at regular intervals (e.g., weekly) for the duration of the study (e.g., 4-12 weeks).[1][4]

  • Measure plasma concentrations of testosterone and PSA using validated immunoassays.

  • Monitor tumor growth over the course of the study.

  • At the end of the study, euthanize the animals and collect organs (e.g., prostate, seminal vesicles) for weight analysis.[4]

  • Compare the changes in hormone levels, PSA, tumor volume, and organ weights between the treatment and control groups.

Conclusion

This compound is a potent KISS1R agonist with a pharmacokinetic and pharmacodynamic profile that supports its investigation as a therapeutic agent for hormone-dependent diseases. The protocols outlined in these application notes provide a framework for researchers to conduct preclinical and clinical evaluations of TAK-683 and similar compounds. The provided data and methodologies can serve as a valuable resource for scientists in the field of drug development and reproductive endocrinology.

References

Troubleshooting & Optimization

TAK-683 acetate solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of TAK-683 acetate in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: Based on available data, this compound has a reported solubility of 5 mg/mL (approximately 3.68 mM) in water.[1][2] It is important to note that achieving this solubility may require sonication.[1][2] For higher solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[1][2]

Q2: I am having trouble dissolving this compound in water. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Sonication: As recommended, use an ultrasonic bath to aid dissolution.[1][2]

  • Warming: Gently warm the solution to 37°C.[1][2]

  • pH Adjustment: The solubility of peptides is often pH-dependent. Although specific data for this compound is limited, you can experimentally determine the optimal pH for solubilization by testing a small amount of the peptide in buffers with different pH values.

  • Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to store this compound as a powder at -20°C, protected from light and under a nitrogen atmosphere.[1][2] Once dissolved, stock solutions can be stored at -20°C for several months.[1] For longer-term storage of stock solutions, -80°C is recommended for up to 6 months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2]

Q4: How stable is this compound in aqueous solutions at room temperature?

A4: There is limited publicly available quantitative data on the stability of this compound in aqueous solutions at room temperature. However, a Material Safety Data Sheet (MSDS) indicates that the compound is stable under recommended storage conditions and is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[4] As a general precaution for peptide solutions, it is advisable to minimize the time they are kept at room temperature and to prepare fresh solutions for experiments whenever possible.

Q5: What are the potential degradation pathways for this compound in aqueous solutions?

A5: While specific degradation pathways for this compound have not been detailed in the available literature, peptides in aqueous solutions are generally susceptible to several degradation mechanisms, including:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain amino acid residues are prone to oxidation.

  • Deamidation: The removal of an amide group from asparagine or glutamine residues.

As TAK-683 is a kisspeptin analog, it is designed for improved metabolic stability compared to the native peptide.[3][5]

Troubleshooting Guides

Issue: Precipitate formation in my this compound solution.
  • Possible Cause 1: Low Solubility.

    • Solution: Refer to the solubility guidelines in Q1 and Q2. Try sonicating the solution, gently warming it, or adjusting the pH of your buffer.

  • Possible Cause 2: Unstable Solution.

    • Solution: Prepare fresh solutions before each experiment. Avoid prolonged storage at room temperature. Ensure your storage conditions for stock solutions are as recommended in Q3.

  • Possible Cause 3: Freeze-Thaw Cycles.

    • Solution: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]

Issue: Inconsistent experimental results.
  • Possible Cause 1: Inaccurate concentration due to incomplete dissolution.

    • Solution: Ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulate matter. If necessary, centrifuge the solution and use the supernatant.

  • Possible Cause 2: Degradation of the peptide.

    • Solution: Follow the recommended storage and handling procedures strictly. Prepare solutions fresh and use them promptly. Consider performing a stability study under your specific experimental conditions to understand the degradation kinetics.

Data Summary

Table 1: Solubility of this compound

SolventReported SolubilityConditions
Water5 mg/mL (3.68 mM)Sonication may be required.[1][2]

Table 2: Recommended Storage of this compound

FormTemperatureDurationNotes
Powder-20°C2 yearsProtect from light, store under nitrogen.[1][2][6]
Stock Solution (in DMSO)4°C2 weeks
Stock Solution (in DMSO)-80°C6 months[6]
Stock Solution (Aqueous)-20°CSeveral months[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.

  • Add the desired volume of sterile, high-purity water or an appropriate buffer to the vial to achieve the target concentration.

  • Vortex the vial briefly to mix.

  • If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for short intervals (e.g., 1-2 minutes) until the solution is clear. Gentle warming to 37°C can also be applied.[1][2]

  • Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the solution to pellet any undissolved material and use the supernatant.

  • For immediate use, dilute the stock solution to the final working concentration with your experimental buffer.

  • For storage, aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.[1][3]

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolving this compound check_dissolved Is the peptide fully dissolved? start->check_dissolved sonicate_warm Apply sonication and/or gentle warming (37°C) check_dissolved->sonicate_warm No solution_ready Solution is ready for use or aliquoting for storage check_dissolved->solution_ready Yes recheck_dissolved Is it dissolved now? sonicate_warm->recheck_dissolved adjust_ph Consider pH adjustment of the buffer (small scale test first) recheck_dissolved->adjust_ph No recheck_dissolved->solution_ready Yes use_cosolvent For very difficult cases, consider a co-solvent (e.g., DMSO) followed by aqueous dilution adjust_ph->use_cosolvent G Potential Degradation Pathways of Peptides in Aqueous Solution peptide This compound in Aqueous Solution hydrolysis Hydrolysis (Acid/Base Catalyzed) peptide->hydrolysis oxidation Oxidation (Susceptible Residues) peptide->oxidation deamidation Deamidation (Asn/Gln Residues) peptide->deamidation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products deamidation->degradation_products

References

Technical Support Center: Optimizing TAK-683 Acetate Dosage for Sustained Testosterone Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAK-683 acetate for achieving sustained testosterone suppression in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TAK-683 and how does it suppress testosterone?

A1: TAK-683 is a potent synthetic nonapeptide that acts as a full agonist for the KISS1 receptor (KISS1R), also known as the GPR54 or metastin receptor.[1][2][3] Unlike GnRH antagonists that directly block the GnRH receptor, TAK-683's mechanism of action is centered on the continuous stimulation of KISS1R. This initially leads to a transient increase in Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and testosterone.[1][4] However, prolonged and continuous activation of the KISS1R pathway ultimately leads to a depletion of GnRH in the hypothalamus. This, in turn, downregulates the hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced plasma levels of FSH, LH, and a sustained suppression of testosterone.[1][4][5]

Q2: What is the expected testosterone response profile following TAK-683 administration?

A2: A biphasic testosterone response is characteristic of TAK-683 administration. Initially, a transient and rapid increase in plasma testosterone is observed.[6] In preclinical models, this surge is typically followed by a decline, with sustained suppression to castrate levels achieved with continuous administration.[1][4] In human studies, a single subcutaneous dose led to a brief increase in testosterone, followed by a decline within the first 8 hours.[6] Continuous infusion, however, resulted in profound testosterone suppression, reaching below castration levels in a majority of subjects by day 7.[6]

Q3: How should this compound be stored and handled?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[7] It should be kept away from moisture.

  • In solution: For stock solutions, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][7] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

Q4: What is a suitable vehicle for in vivo administration of this compound?

A4: this compound is soluble in water up to 5 mg/mL.[5] For obtaining higher solubility, gentle warming to 37°C and sonication may be necessary.[5] Sterile water or saline are commonly used vehicles for subcutaneous injection. The choice of vehicle should be compatible with the specific experimental design and institutional guidelines.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No initial testosterone spike observed. 1. Suboptimal dosage: The administered dose may be too low to elicit a significant initial response. 2. Improper administration: Incorrect injection technique could lead to poor bioavailability. 3. Timing of blood sampling: The sampling window may have missed the transient spike.1. Review dosage calculations and consider a dose-response pilot study. 2. Ensure proper subcutaneous injection technique. 3. Collect blood samples at earlier time points post-administration (e.g., within the first few hours).
Lack of sustained testosterone suppression. 1. Insufficient duration of administration: Continuous or frequent dosing is necessary for sustained suppression. 2. Inadequate dosage: The dose may not be high enough to achieve and maintain GnRH depletion. 3. Compound instability: Improper storage or handling of this compound may have led to degradation.1. Administer TAK-683 via continuous subcutaneous infusion or daily injections for at least 7 days.[1][4] 2. Consult published studies for effective dose ranges in your specific animal model.[1][4] 3. Verify storage conditions and prepare fresh solutions.
High variability in testosterone levels between subjects. 1. Biological variability: Individual differences in metabolism and response are common. 2. Inconsistent dosing: Variations in injection volume or timing can contribute to variability. 3. Stress-induced hormonal fluctuations: Improper animal handling can affect hormone levels.1. Increase the number of animals per group to improve statistical power. 2. Ensure accurate and consistent administration of the compound. 3. Acclimatize animals to the experimental procedures to minimize stress.
Unexpected side effects (e.g., skin reactions at the injection site). 1. Vehicle-related irritation: The chosen vehicle may be causing local irritation. 2. High concentration of the injectate: A highly concentrated solution can sometimes cause local reactions. 3. Contamination: The solution or injection equipment may be contaminated.1. Consider using a different, well-tolerated vehicle. 2. If possible, decrease the concentration and increase the injection volume. 3. Ensure sterile preparation and injection techniques.

Data Summary Tables

Table 1: In Vitro Activity of TAK-683

ParameterSpeciesValue
IC50 (KISS1R) Human170 pM
Rat150-180 pM[1]
EC50 (KISS1R Agonist Activity) Human0.96 nM[1][2]
Rat1.6 nM[1][2]

Table 2: In Vivo Dosages and Effects of TAK-683 in Preclinical Models

SpeciesDosing RegimenRouteKey Findings
Rat 0.008, 0.08, 0.8, or 8 µmol/kg (daily for 7 days)SubcutaneousInitial increase in LH and testosterone, followed by a reduction after day 7.[1][4]
Rat 10, 30, or 100 pmol/h (continuous for 4 weeks)SubcutaneousSustained testosterone suppression.[1][4]
Rat (Prostate Cancer Model) 2.1-21 nmol/kg/day (daily for 12 weeks)SubcutaneousReduced serum PSA concentrations to below the limit of detection by day 14.[1][4]

Table 3: Clinical Trial Data for TAK-683 in Healthy Men

Dosing RegimenRouteKey Findings
Single Dose (0.01-2.0 mg) SubcutaneousWell-tolerated; initial small, non-dose-dependent increase in testosterone, followed by a rapid decline.[6]
Continuous Infusion (0.01-2.0 mg/day for 14 days) SubcutaneousWell-tolerated; suppressed testosterone below castration levels in most subjects by day 7 at the 2.0 mg/day dose.[6]

Experimental Protocols

Protocol 1: Evaluation of Sustained Testosterone Suppression in Male Rats

  • Animal Model: Adult male Sprague-Dawley rats.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • This compound Preparation:

    • On the day of use, dissolve this compound powder in sterile saline to the desired concentration.

    • If solubility is an issue, warm the solution to 37°C and use an ultrasonic bath to aid dissolution.

  • Dosing Regimen:

    • Daily Injection: Administer this compound via subcutaneous injection once daily for the duration of the study (e.g., 7-28 days).

    • Continuous Infusion: For continuous delivery, utilize osmotic mini-pumps surgically implanted subcutaneously.

  • Blood Sampling:

    • Collect baseline blood samples prior to the first administration.

    • For daily injections, collect blood at various time points after the first dose (e.g., 1, 4, 8, 24 hours) to characterize the initial testosterone surge and subsequent decline.

    • Collect blood samples at regular intervals throughout the study (e.g., weekly) to monitor sustained testosterone suppression.

  • Testosterone Measurement:

    • Separate plasma from blood samples by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Measure testosterone concentrations using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Compare testosterone levels in the TAK-683 treated groups to a vehicle-treated control group.

    • Analyze the time course of testosterone changes to confirm the initial spike and subsequent sustained suppression.

Visualizations

TAK683_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Hypothalamus Hypothalamus KISS1R KISS1R GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Stimulates TAK683 TAK-683 (Agonist) TAK683->KISS1R Binds & Activates GnRH GnRH GnRH_Neuron->GnRH Releases Suppression Sustained Suppression (with continuous dosing) GnRH_Neuron->Suppression Depletion of GnRH Pituitary Anterior Pituitary GnRH_R GnRH Receptor Gonadotroph Gonadotroph Cells GnRH_R->Gonadotroph Stimulates LH_FSH LH / FSH Gonadotroph->LH_FSH Releases Testes Testes Testosterone Testosterone Testes->Testosterone Produces Testosterone->Hypothalamus Negative Feedback GnRH->GnRH_R Binds LH_FSH->Testes Stimulates

Caption: Signaling pathway of TAK-683 leading to testosterone suppression.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Baseline Baseline Blood Sample Collection Acclimatization->Baseline Grouping Randomization into Groups (Vehicle vs. TAK-683) Baseline->Grouping Dosing TAK-683 Administration (Daily SC or Continuous Infusion) Grouping->Dosing Monitoring Monitor Animal Health & Weight Dosing->Monitoring Sampling Periodic Blood Sampling Monitoring->Sampling Sampling->Monitoring Throughout study Termination Euthanasia & Tissue Collection Sampling->Termination Analysis Testosterone Level Analysis (ELISA or LC-MS/MS) Termination->Analysis Data Data Interpretation & Reporting Analysis->Data End End Data->End

Caption: General experimental workflow for in vivo studies with TAK-683.

Troubleshooting_Tree Start Unexpected Results with TAK-683 NoSuppression No Testosterone Suppression? Start->NoSuppression CheckSpike Was an initial testosterone spike observed? NoSuppression->CheckSpike Yes HighVariability High Inter-Animal Variability? NoSuppression->HighVariability No CheckDose Verify Dosage Calculation & Administration Route CheckSpike->CheckDose No CheckDuration Is the treatment duration sufficient for suppression? CheckSpike->CheckDuration Yes CheckCompound Check Compound Storage, Preparation & Stability CheckDose->CheckCompound ReEvaluate Re-evaluate protocol and consider a pilot study. CheckCompound->ReEvaluate ExtendStudy Consider extending the duration of the study. CheckDuration->ExtendStudy No CheckDuration->ReEvaluate Yes CheckHandling Review Animal Handling & Dosing Consistency HighVariability->CheckHandling Yes AdverseEffects Adverse Effects Observed? HighVariability->AdverseEffects No IncreaseN Increase sample size (n) per group. CheckHandling->IncreaseN CheckVehicle Evaluate Vehicle for Irritation & Compound Solubility AdverseEffects->CheckVehicle Yes Consult Consult Veterinary Staff CheckVehicle->Consult

Caption: Troubleshooting decision tree for TAK-683 experiments.

References

Troubleshooting inconsistent results in TAK-683 acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-683 acetate in their experiments. The information is tailored for scientists and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is TAK-683 and what is its primary mechanism of action?

A1: TAK-683 is a potent and metabolically stable nonapeptide analog of metastin that functions as a full agonist for the KISS1 receptor (KISS1R), also known as GPR54.[1][2] Its primary mechanism of action involves the stimulation of KISS1R, which is a G protein-coupled receptor. This initial stimulation leads to a transient increase in the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. However, continuous or repeated administration of TAK-683 leads to the desensitization of KISS1R and depletion of GnRH in the hypothalamus.[1][2] This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately leading to a reduction in plasma testosterone levels.[1][2]

Q2: What are the common research applications of TAK-683?

A2: Given its ability to suppress testosterone, TAK-683 is primarily investigated for its therapeutic potential in hormone-dependent conditions, most notably prostate cancer.[1][2] It is also used as a research tool to study the role of the kisspeptin/KISS1R signaling pathway in regulating the hypothalamic-pituitary-gonadal (HPG) axis and various reproductive functions.

Q3: How should this compound be stored and handled?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • In solvent: Store at -80°C for up to 6 months and at -20°C for up to 1 month. The product should be sealed and protected from moisture and light. For stock solutions, it is recommended to store under a nitrogen atmosphere.

  • Handling: Avoid inhalation and contact with eyes and skin. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area.

Q4: What are the key differences between TAK-683 and other GnRH agonists?

A4: While both TAK-683 and traditional GnRH agonists lead to testosterone suppression, their upstream mechanisms differ. Traditional GnRH agonists directly act on the GnRH receptor in the pituitary, initially causing a "flare-up" of LH and FSH before receptor downregulation and desensitization. TAK-683, on the other hand, acts upstream on the KISS1R in the hypothalamus to deplete GnRH, which then leads to the downstream suppression of gonadotropins and testosterone.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in experiments involving TAK-683 can arise from various factors, from compound handling to assay-specific variables. This guide addresses common issues in a question-and-answer format.

In Vitro Experiments (e.g., Calcium Mobilization Assays)

Q: My in vitro calcium mobilization assay shows a weak or no response to TAK-683. What could be the issue?

A: Several factors could contribute to a poor response in a calcium flux assay:

  • Compound Integrity:

    • Improper Storage: Confirm that this compound has been stored correctly to prevent degradation.

    • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in assay buffer. Sonication may aid in dissolution.

  • Cellular Factors:

    • Low KISS1R Expression: The cell line used must express a sufficient level of functional KISS1R. Verify the expression level of the receptor in your cell line (e.g., CHO, HEK293) via qPCR or Western blot.

    • Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or unhealthy cells may exhibit a blunted response.

    • Assay Conditions: The assay buffer should contain an appropriate concentration of calcium. The temperature should be maintained at 37°C for optimal cellular response.

  • Assay Protocol:

    • Dye Loading: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) can lead to a weak signal. Optimize dye concentration and incubation time.

    • Instrumentation Settings: Ensure the settings on your fluorescence plate reader (e.g., gain, excitation/emission wavelengths) are optimized for the specific dye being used.

Q: I am observing high background fluorescence or a noisy signal in my calcium assay. How can I fix this?

A: High background can obscure the specific signal from TAK-683 stimulation. Consider the following:

  • Incomplete Dye Hydrolysis: Ensure the acetoxymethyl (AM) ester form of the dye is completely hydrolyzed by intracellular esterases. Incomplete hydrolysis can lead to dye leakage and high background.

  • Autofluorescence: Cell culture medium containing phenol red can contribute to background fluorescence. Use phenol red-free medium for the assay.

  • Cell Clumping: Uneven cell distribution can lead to variable signals. Ensure a single-cell suspension before plating.

  • Washing Steps: While some "no-wash" kits are available, a gentle wash step after dye loading can help reduce extracellular dye and background fluorescence.

In Vivo Experiments (e.g., Testosterone Suppression Studies)

Q: The testosterone suppression observed in my in vivo study is variable or less than expected. What are the potential causes?

A: In vivo experiments are subject to a higher degree of variability. Here are some factors to consider:

  • Compound Administration and Bioavailability:

    • Route of Administration: Subcutaneous injection is a common method for TAK-683 administration. Ensure consistent injection technique and volume.

    • Dosing Regimen: Continuous infusion or frequent administration is often necessary to achieve sustained KISS1R desensitization and testosterone suppression. A single daily injection might lead to an initial spike in LH and testosterone followed by a return towards baseline before the next dose.

  • Animal-Specific Factors:

    • Inter-animal Variability: Biological variability between animals is expected. Use a sufficient number of animals per group to achieve statistical power.

    • Stress: Handling and injection procedures can induce stress, which may affect hormone levels. Acclimatize animals properly and handle them consistently.

  • Hormone Measurement:

    • Timing of Blood Sampling: The timing of blood collection relative to TAK-683 administration is critical. An initial increase in LH and testosterone can be observed shortly after the first few doses, with suppression occurring after several days of continuous treatment.

    • Assay Variability: Testosterone immunoassays can have significant inter-assay and inter-laboratory variability, especially at low concentrations. Consider using a highly sensitive and specific method like liquid chromatography-mass spectrometry (LC-MS) for more accurate measurements.

Data Presentation

Table 1: In Vitro Activity of TAK-683

ParameterSpeciesCell LineValueReference
IC₅₀ --170 pM[1][2]
EC₅₀ HumanKISS1R-expressing cells0.96 nM[1][2]
EC₅₀ RatKISS1R-expressing CHO cells1.6 nM[1]

Table 2: In Vivo Effects of TAK-683 in Male Rats

Dosing RegimenDurationEffect on Plasma TestosteroneReference
0.008 - 8 µmol/kg/day (s.c.)7 daysInitial increase, followed by reduction[1]
≥30 pmol/h (continuous s.c.)4 weeksTransient increase, then sustained suppression to castrate levels within 3-7 days
2.1 - 21 nmol/kg/day (s.c.)12 weeksSustained suppression[1]

Experimental Protocols

Calcium Mobilization Assay Protocol (General)
  • Cell Plating: Seed KISS1R-expressing cells (e.g., CHO-K1) into a black-walled, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader equipped with an automated injection system.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Addition: Inject the prepared TAK-683 dilutions into the wells.

  • Signal Detection: Immediately begin recording the fluorescence signal over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve.

Mandatory Visualizations

TAK683_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space TAK683 TAK-683 KISS1R KISS1R (GPR54) TAK683->KISS1R Binds and Activates Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC

Caption: TAK-683 activates the KISS1R, leading to a Gq/11-mediated signaling cascade.

Experimental_Workflow_Testosterone_Suppression cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Male Rats) Dosing TAK-683 Administration (e.g., Daily s.c. injection) Animal_Acclimation->Dosing TAK683_Prep TAK-683 Formulation (Vehicle Control) TAK683_Prep->Dosing Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Over time course Hormone_Assay Plasma Testosterone Measurement (e.g., LC-MS) Blood_Sampling->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis

Caption: Workflow for an in vivo study of TAK-683-induced testosterone suppression.

Troubleshooting_Logic cluster_InVitro In Vitro Issues cluster_InVivo In Vivo Issues Inconsistent_Results Inconsistent Results Observed Weak_Response Weak/No Response Inconsistent_Results->Weak_Response In Vitro High_Background High Background Inconsistent_Results->High_Background In Vitro Variable_Suppression Variable Suppression Inconsistent_Results->Variable_Suppression In Vivo Check_Compound Compound Integrity/ Solubility Weak_Response->Check_Compound Possible Cause Check_Cells Cell Health/ Receptor Expression Weak_Response->Check_Cells Possible Cause Check_Dye Dye Loading/ Hydrolysis High_Background->Check_Dye Possible Cause Check_Media Autofluorescence High_Background->Check_Media Possible Cause Check_Dosing Administration Route/ Regimen Variable_Suppression->Check_Dosing Possible Cause Check_Hormone_Assay Assay Method/ Timing Variable_Suppression->Check_Hormone_Assay Possible Cause

Caption: A logical flow for troubleshooting inconsistent results in TAK-683 experiments.

References

Managing KISS1R desensitization during prolonged TAK-683 acetate exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KISS1R agonist, TAK-683 acetate, with a focus on managing receptor desensitization during prolonged exposure.

I. Frequently Asked Questions (FAQs)

Q1: What is KISS1R and why is its desensitization important?

A1: The kisspeptin receptor (KISS1R), also known as GPR54, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis and, consequently, reproductive function.[1] Upon binding to its endogenous ligands, kisspeptins, or synthetic agonists like TAK-683, KISS1R activates downstream signaling pathways.

Desensitization is a process where a receptor's response to a continuous or repeated stimulus is diminished over time. For KISS1R, this is a critical physiological mechanism to prevent overstimulation. This process involves the uncoupling of the receptor from its G protein, followed by internalization from the cell surface. Understanding and managing desensitization is vital for designing experiments that accurately probe KISS1R signaling and for the development of therapeutics targeting this receptor.

Q2: What is this compound and how does it differ from native kisspeptins?

A2: this compound is a potent, synthetic nonapeptide agonist of KISS1R with high receptor-binding affinity.[1][2] It was developed to have improved metabolic stability compared to native kisspeptins like KP-10.[2] This enhanced stability leads to a more sustained activation of KISS1R in vivo. While both TAK-683 and native kisspeptins are full agonists, the prolonged exposure afforded by TAK-683's stability can lead to more profound and sustained receptor desensitization and downregulation.[3][4]

Q3: What are the primary signaling pathways activated by KISS1R upon TAK-683 binding?

A3: KISS1R primarily signals through the Gαq/11 pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like the mitogen-activated protein kinases (MAPKs), ERK1/2.[5][6] Additionally, there is evidence for G protein-independent signaling via β-arrestin, which can also mediate ERK1/2 activation.[7][8][9]

Q4: What is the expected outcome of prolonged in vivo exposure to TAK-683?

A4: While acute administration of TAK-683 stimulates the release of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, prolonged or continuous exposure leads to a paradoxical suppression of these hormones to castration levels.[2][3][10] This is due to profound desensitization and downregulation of KISS1R at the level of GnRH neurons, ultimately disrupting the pulsatile release of GnRH.[11]

II. Troubleshooting Guides

A. Calcium Mobilization Assays

Calcium flux is a primary and rapid downstream event of KISS1R activation. Monitoring changes in intracellular calcium is a common method to assess receptor function.

Table 1: Troubleshooting Common Issues in KISS1R Calcium Mobilization Assays

IssuePossible Cause(s)Recommended Solution(s)
No or low signal upon agonist stimulation 1. Low KISS1R expression in cells. 2. Inactive TAK-683 or kisspeptin. 3. Suboptimal dye loading. 4. Incorrect assay buffer composition. 5. Cell health is compromised.1. Verify receptor expression via qPCR, Western blot, or flow cytometry. Consider using a cell line with higher expression or optimizing transfection conditions. 2. Use a fresh, validated batch of agonist. Include a positive control with a known KISS1R agonist like KP-10. 3. Optimize dye loading time (typically 30-60 minutes) and temperature (room temperature or 37°C).[12] 4. Ensure the buffer contains appropriate levels of calcium and other essential ions. 5. Check cell viability and ensure they are not overgrown or stressed.
High background fluorescence 1. Extracellular dye not adequately quenched or washed. 2. Autofluorescence from compounds or cells. 3. Basal receptor activity (constitutive activity). 4. Cell damage leading to calcium leakage.1. If using a no-wash kit, ensure the quencher is functioning correctly. If washing, perform an additional wash step.[13] 2. Run a control with unloaded cells to assess autofluorescence. 3. High receptor expression can lead to elevated basal signaling. Consider using a cell line with lower expression. 4. Handle cells gently to avoid membrane damage.
Signal fades too quickly (transient response) 1. Rapid receptor desensitization. 2. Photobleaching of the fluorescent dye.1. This is the expected physiological response. Capture data at a high temporal resolution (every 1-2 seconds) immediately after agonist addition. 2. Reduce the intensity and duration of the excitation light.
Inconsistent results between wells 1. Uneven cell seeding density. 2. "Edge effects" in the microplate. 3. Inconsistent agonist addition.1. Ensure a single-cell suspension and proper mixing before plating. 2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.[14] 3. Use an automated liquid handler for precise and simultaneous agonist addition.
B. ERK Phosphorylation Assays

Phosphorylation of ERK1/2 is a downstream signaling event that can be measured to assess both G protein-dependent and β-arrestin-mediated KISS1R activation.

Table 2: Troubleshooting Common Issues in KISS1R ERK Phosphorylation Assays

IssuePossible Cause(s)Recommended Solution(s)
No or weak p-ERK signal 1. Suboptimal stimulation time. 2. Low KISS1R expression or coupling efficiency to the ERK pathway. 3. High phosphatase activity. 4. Ineffective antibodies.1. Perform a time-course experiment. The peak p-ERK signal is typically transient, often occurring between 2-10 minutes post-stimulation.[14][15] 2. Confirm receptor expression. Some cell lines may lack the necessary adaptors for efficient KISS1R-ERK signaling. 3. Include phosphatase inhibitors in the lysis buffer. 4. Use validated antibodies for p-ERK and total ERK.
High basal p-ERK levels 1. Serum in the culture medium. 2. Endogenous production of growth factors or ATP by cells. 3. High constitutive receptor activity.1. Serum-starve cells for at least 4 hours, or overnight, before the experiment. 2. Pre-incubate with an ATPase like apyrase to reduce ATP-mediated signaling.[15] 3. This can occur with very high receptor expression levels.
High well-to-well variability 1. Inconsistent cell numbers. 2. Variations in cell lysis or antibody incubation. 3. "Edge effects".1. Normalize the p-ERK signal to the total ERK signal or to the signal from a housekeeping protein in the same well. 2. Ensure thorough mixing and consistent incubation times. 3. As with calcium assays, avoid using outer wells or take measures to mitigate edge effects.[14]
C. Receptor Internalization Assays

Measuring the internalization of KISS1R from the cell surface is a direct way to quantify receptor desensitization.

Table 3: Troubleshooting Common Issues in KISS1R Internalization Assays

IssuePossible Cause(s)Recommended Solution(s)
No or low internalization observed 1. The tag on the receptor (e.g., FLAG, Myc, SNAP) is inaccessible or sterically hindered. 2. The ligand is not potent enough or is used at a suboptimal concentration. 3. The internalization pathway is inhibited. 4. Insufficient incubation time.1. Ensure the tag is placed at the N-terminus for extracellular labeling and confirm its accessibility. 2. Use a saturating concentration of a potent agonist like TAK-683. 3. Ensure assay conditions do not interfere with clathrin-mediated endocytosis. 4. Perform a time-course experiment. Significant internalization can often be observed within 15-30 minutes.
High background signal (low signal-to-noise) 1. Non-specific binding of the labeled ligand or antibody. 2. Incomplete removal of unbound label.1. Include a blocking step (e.g., with BSA) and use a control with untransfected cells to assess non-specific binding. 2. Optimize the washing steps to thoroughly remove unbound label without detaching the cells.
Difficulty in quantifying internalization 1. Subjectivity in image analysis. 2. Low transfection efficiency leading to a weak overall signal.1. Use automated image analysis software with defined parameters for identifying and quantifying intracellular vesicles.[16] 2. Optimize transfection protocols or use a stable cell line.

III. Experimental Protocols & Methodologies

A. Calcium Mobilization Assay Protocol

This protocol is for a fluorescence-based calcium mobilization assay in a 96-well format.

  • Cell Plating: Seed cells expressing KISS1R into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Compound Preparation: Prepare a 2X concentrated solution of TAK-683 or other agonists in the assay buffer.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at 1-2 second intervals.

    • Record a baseline fluorescence for 15-30 seconds.

    • Inject the 2X agonist solution and continue recording for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve.

B. ERK Phosphorylation Assay Protocol (In-Cell Western)

This protocol describes a cell-based immunoassay to measure ERK phosphorylation.

  • Cell Plating and Serum Starvation:

    • Seed cells in a 96-well plate and grow to confluence.

    • Replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation:

    • Add TAK-683 or other agonists at various concentrations and incubate for a predetermined optimal time (e.g., 5 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Remove the agonist solution and immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • For normalization, co-incubate with a primary antibody against total ERK or a housekeeping protein, followed by a secondary antibody conjugated to a different colored infrared dye.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both p-ERK and the normalization protein. The final result is expressed as the ratio of the p-ERK signal to the normalization signal.

C. Receptor Internalization Assay Protocol (ELISA-based)

This protocol quantifies the amount of receptor remaining on the cell surface after agonist stimulation.

  • Cell Plating: Seed cells expressing N-terminally tagged (e.g., FLAG or Myc) KISS1R in a 96-well plate.

  • Agonist Stimulation:

    • Treat cells with TAK-683 or other agonists for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Fixation:

    • Place the plate on ice to stop internalization.

    • Wash with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes on ice (do not permeabilize).

  • ELISA:

    • Wash with PBS and block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the N-terminal tag (e.g., anti-FLAG) for 2 hours at room temperature.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash and add an HRP substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in absorbance corresponds to an increase in receptor internalization. Results are often expressed as the percentage of receptors remaining on the cell surface compared to the untreated control (time 0).

IV. Signaling Pathways and Experimental Workflows

A. KISS1R Signaling Pathways

The following diagram illustrates the primary Gαq/11-dependent and the β-arrestin-dependent signaling pathways of KISS1R.

KISS1R_Signaling cluster_membrane Plasma Membrane KISS1R KISS1R Gaq11 Gαq/11 KISS1R->Gaq11 Activates GRK GRK KISS1R->GRK Recruits bArrestin β-Arrestin KISS1R->bArrestin Binds TAK683 TAK-683 TAK683->KISS1R Binds PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK GRK->KISS1R Phosphorylates bArrestin->ERK Activates Internalization Internalization bArrestin->Internalization Mediates

Caption: KISS1R canonical Gαq/11 and β-arrestin signaling pathways.

B. Experimental Workflow for Assessing Desensitization

This workflow outlines the steps to characterize the desensitization profile of TAK-683.

Desensitization_Workflow cluster_0 Phase 1: Acute Response cluster_1 Phase 2: Desensitization Time-Course cluster_2 Phase 3: Receptor Internalization A1 Prepare KISS1R-expressing cells A2 Perform dose-response curve with TAK-683 (Calcium or p-ERK assay) A1->A2 A3 Determine EC50 for acute activation A2->A3 B1 Pre-treat cells with TAK-683 (e.g., at EC80) for varying durations (0-120 min) A3->B1 Inform concentration B2 Wash out pre-treatment agonist B1->B2 B3 Re-stimulate with TAK-683 (EC80) B2->B3 B4 Measure response (Calcium or p-ERK) B3->B4 B5 Quantify loss of signal over pre-treatment time B4->B5 C3 Quantify loss of surface receptor B5->C3 Correlate with C1 Treat cells with TAK-683 over a time course C2 Perform cell surface ELISA or imaging C1->C2 C2->C3

Caption: Workflow for characterizing KISS1R desensitization.

C. Logic Diagram for Troubleshooting Low Signal

This diagram provides a logical approach to diagnosing the cause of a weak or absent signal in a functional assay.

Troubleshooting_Logic decision decision result result start Start: Low/No Signal in Functional Assay check_receptor Is KISS1R expression confirmed? start->check_receptor check_agonist Is agonist (TAK-683) active? (Test with positive control cells) check_receptor->check_agonist Yes no_receptor Result: Low or no receptor expression. Optimize transfection/stable selection. check_receptor->no_receptor No check_cells Are cells healthy and responsive? (Test with a different GPCR agonist) check_agonist->check_cells Yes bad_agonist Result: Inactive agonist. Use a new, validated batch. check_agonist->bad_agonist No check_assay Are assay conditions optimal? (Dye loading, buffers, timing) check_cells->check_assay Yes bad_cells Result: General cell health issue or problem with signaling machinery. check_cells->bad_cells No bad_assay Result: Suboptimal assay protocol. Re-optimize assay parameters. check_assay->bad_assay No unknown Result: Complex issue. Consider alternative signaling readouts. check_assay->unknown Yes

Caption: Troubleshooting logic for low signal in KISS1R assays.

References

Best practices for storing and handling TAK-683 acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing TAK-683 acetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective nonapeptide agonist of the Kisspeptin-1 receptor (KISS1R), also known as GPR54.[1][2][3] It functions by mimicking the action of the endogenous ligand, kisspeptin, to stimulate the KISS1R signaling pathway. This activation plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH).[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions to prevent degradation. The following table summarizes the recommended storage guidelines.

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 1 yearStore under nitrogen, protected from light and moisture.[2]
-80°CUp to 2 yearsStore under nitrogen, protected from light and moisture.[2]
In Solvent -20°CUp to 1 monthSealed storage, away from moisture and light, under nitrogen.[2]
-80°CUp to 6 monthsSealed storage, away from moisture and light, under nitrogen.[2]

Q3: How should I reconstitute lyophilized this compound?

Proper reconstitution is critical for maintaining the biological activity of this compound. It is soluble in water.[3] For a 5 mg/mL stock solution, ultrasonic treatment may be necessary to achieve complete dissolution.[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the key in vitro and in vivo applications of this compound?

  • In Vitro: this compound is commonly used in cell-based assays to study KISS1R activation and downstream signaling. A key assay is the measurement of intracellular calcium mobilization in cells expressing KISS1R.[3]

  • In Vivo: In animal models, this compound is utilized to investigate its effects on the reproductive system and hormone-dependent diseases.[1][4] A primary application is in preclinical models of prostate cancer, where its administration has been shown to suppress testosterone levels.[1][3][4]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in In Vitro Assays

  • Possible Cause 1: Improper Storage or Handling. this compound is sensitive to temperature, light, and moisture. Ensure that the compound has been stored according to the recommended guidelines. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

  • Troubleshooting Steps:

    • Verify the storage conditions of both the powdered compound and the stock solutions.

    • When preparing stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles.

    • Protect the compound and its solutions from light.

  • Possible Cause 2: Incorrect Reconstitution or Low Solubility. Incomplete dissolution of the peptide can lead to inaccurate concentrations and reduced activity.

  • Troubleshooting Steps:

    • Confirm the solubility of this compound in the chosen solvent. Water is the recommended solvent.

    • If you encounter solubility issues, gentle warming or sonication may aid in dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

  • Possible Cause 3: Cell Line Issues. The responsiveness of your cell line to this compound depends on the expression level of functional KISS1R.

  • Troubleshooting Steps:

    • Confirm KISS1R expression in your cell line using techniques like qPCR or western blotting.

    • Ensure cells are healthy and not passaged too many times, which can affect receptor expression and signaling.

Issue 2: High Variability in In Vivo Experimental Results

  • Possible Cause 1: Inconsistent Formulation or Administration. The method of preparing and administering the compound can significantly impact its bioavailability and efficacy.

  • Troubleshooting Steps:

    • Standardize the formulation protocol for subcutaneous injections. Ensure the peptide is fully dissolved before administration.

    • Use a consistent injection technique and volume for all animals.

    • For continuous administration, ensure osmotic pumps are correctly filled and implanted.

  • Possible Cause 2: Animal-to-Animal Variability. Biological differences between animals can contribute to varied responses.

  • Troubleshooting Steps:

    • Use a sufficient number of animals per group to ensure statistical power.

    • Ensure animals are age- and weight-matched at the start of the study.

    • Monitor animal health throughout the experiment, as illness can affect experimental outcomes.

Experimental Protocols

Detailed Methodology: In Vivo Prostate Cancer Model in Rats

This protocol describes the use of this compound to suppress testosterone levels in a rat model of androgen-dependent prostate cancer.[1][3][4]

1. Animal Model:

  • Male Sprague-Dawley rats are commonly used.

  • Prostate cancer can be induced using established chemical and hormonal methods.[5][6][7]

2. Preparation of this compound for Injection:

  • Reconstitute lyophilized this compound in sterile water to a desired stock concentration.

  • Further dilute the stock solution with sterile saline to the final injection concentration.

  • For a subcutaneous injection, typical dosages range from 2.1 to 21 nmol/kg/day.[1][3]

3. Administration:

  • Administer this compound via subcutaneous injection once daily.[1][3][4]

  • Alternatively, for continuous administration, osmotic pumps can be implanted subcutaneously.[8]

4. Monitoring:

  • Monitor plasma testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels at regular intervals.

  • In prostate cancer models, monitor serum prostate-specific antigen (PSA) levels.[4]

  • At the end of the study, genital organ weights can be measured.[4]

5. Expected Outcome:

  • Chronic administration of this compound is expected to lead to a sustained suppression of plasma testosterone to castrate levels.[4][8]

  • A reduction in serum PSA levels is also anticipated in androgen-dependent prostate cancer models.[4]

Visualizations

Signaling Pathway of this compound

TAK683_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAK683 This compound KISS1R KISS1R (GPR54) TAK683->KISS1R Binds and Activates Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects (e.g., GnRH Release) Ca2_release->Downstream MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates MAPK->Downstream

Caption: Signaling pathway of this compound via the KISS1R.

Experimental Workflow: In Vivo Prostate Cancer Model

TAK683_In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model 1. Establish Prostate Cancer Rat Model Grouping 2. Randomize Animals into Control and Treatment Groups Animal_Model->Grouping Preparation 3. Prepare this compound for Injection Grouping->Preparation Administration 4. Daily Subcutaneous Administration Preparation->Administration Blood_Sampling 5. Collect Blood Samples Periodically Administration->Blood_Sampling Hormone_Analysis 6. Measure Plasma Testosterone, LH, FSH, and PSA Blood_Sampling->Hormone_Analysis Endpoint 7. Euthanize and Collect Tissues (e.g., Genital Organs) Hormone_Analysis->Endpoint Data_Analysis 8. Analyze and Compare Data between Groups Endpoint->Data_Analysis

Caption: Workflow for in vivo studies of this compound.

References

Addressing off-target effects of TAK-683 acetate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TAK-683 Acetate. This resource is designed for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential issues, with a focus on identifying and mitigating possible off-target effects.

While TAK-683 is a high-potency agonist for the KISS1 receptor (KISS1R), it is best practice in pharmacological studies to validate its specificity in your experimental system. This guide provides a framework for identifying and troubleshooting unexpected results that may arise from off-target interactions or other experimental variables.

Frequently Asked Questions (FAQs)

Q1: We are observing a response to TAK-683 in a cell line that we believe does not endogenously express KISS1R. What could be the cause?

A1: This is a critical observation that warrants further investigation. Here are the potential causes:

  • Undetected Endogenous Receptor Expression: Your cell line may express low levels of KISS1R that are difficult to detect by standard methods like western blotting but are sufficient to elicit a response to a potent agonist like TAK-683. We recommend verifying KISS1R expression using a more sensitive method, such as RT-qPCR.

  • Off-Target Activity: TAK-683 could be interacting with another receptor or signaling molecule in your cells. The most direct way to investigate this is to perform a broad panel screen against other GPCRs or kinases.

  • Experimental Artifact: Ensure that the observed effect is not an artifact of the assay itself. Peptide compounds can sometimes interfere with assay readouts (e.g., fluorescence). Run a control with a structurally unrelated peptide of similar size and charge.

Q2: The EC50 value we are obtaining for TAK-683 in our functional assay is significantly different from the published values. Why might this be?

A2: Discrepancies in potency can arise from several factors:

  • Assay-Specific Conditions: The EC50 of a compound is highly dependent on the specific assay conditions, including cell type, receptor expression level, incubation time, and the specific downstream readout being measured.

  • This compound Stability: As a peptide, this compound may be susceptible to degradation by proteases present in your cell culture medium, especially if it contains serum. Consider using serum-free media or including protease inhibitors in your assay buffer.

  • Reagent Quality: Ensure the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. We recommend preparing single-use aliquots.

Q3: We see changes in cell health or morphology at high concentrations of TAK-683. Is this expected?

A3: While TAK-683 is not known to be cytotoxic at typical working concentrations, high concentrations of any peptide can sometimes lead to non-specific effects. We recommend performing a simple cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the concentration range at which TAK-683 might have confounding effects on cell health in your specific cell line. If the observed morphological changes occur at concentrations well above the EC50 for KISS1R activation, they are likely not related to on-target activity.

Q4: How can I confirm that the cellular response I'm seeing is specifically mediated by KISS1R?

A4: The best way to confirm on-target activity is through pharmacological inhibition. Use a known, specific KISS1R antagonist (e.g., Peptide 234) to see if it can block the effect of TAK-683. If the antagonist prevents the response, it strongly suggests that the effect is mediated through KISS1R.

On-Target Potency of TAK-683

The following table summarizes the reported in vitro potency of TAK-683 for its intended target, the KISS1 receptor. Note that specific off-target interaction data for TAK-683 is not currently available in the public domain. The columns for "Hypothetical Off-Target" are included for illustrative purposes to show how such data would be presented.

TargetAssay TypeSpeciesPotency (IC50/EC50)Reference
KISS1R (GPR54) Receptor Binding AssayRat150-180 pM (IC50)[1]
KISS1R (GPR54) Calcium MobilizationRat180 pM (EC50)[1]
KISS1R (GPR54) Functional AssayHuman0.96 nM (EC50)[1]
Hypothetical Off-Target XBinding AssayHuman> 10 µM (IC50)N/A
Hypothetical Off-Target YFunctional AssayHuman> 10 µM (EC50)N/A

Signaling Pathway and Troubleshooting

KISS1R Signaling Pathway

TAK-683 is an agonist for the KISS1 receptor (KISS1R), a G-protein coupled receptor (GPCR).[2] Upon binding, it primarily activates the Gαq/11 signaling cascade.[2] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that can be measured in functional assays.[3]

KISS1R_Signaling TAK683 TAK-683 KISS1R KISS1R TAK683->KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulation

Caption: Simplified KISS1R signaling pathway activated by TAK-683.
Troubleshooting Workflow for Unexpected Results

If you encounter unexpected results in your cellular assays with TAK-683, follow this logical troubleshooting workflow to diagnose the potential issue.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Basics Step 1: Verify Basics (Reagent Integrity, Cell Health, Assay Conditions) Start->Check_Basics Problem_Resolved1 Problem Resolved Check_Basics->Problem_Resolved1 Issue Found Negative_Control Step 2: Run Negative Controls (KISS1R-negative cell line, Scrambled Peptide) Check_Basics->Negative_Control No Issue Found Effect_Absent Effect is Absent Negative_Control->Effect_Absent Effect_Present Effect is Still Present Negative_Control->Effect_Present On_Target Conclusion: Likely On-Target Effect Effect_Absent->On_Target Suggests on-target in correct cell line Antagonist_Block Step 3: Perform Antagonist Block (Co-treat with KISS1R Antagonist) Effect_Present->Antagonist_Block Suggests non-specific or off-target effect Effect_Blocked Effect is Blocked Antagonist_Block->Effect_Blocked Off_Target Conclusion: Potential Off-Target Effect Antagonist_Block->Off_Target Effect Not Blocked Effect_Blocked->On_Target Confirms on-target KISS1R -mediated effect Profiling Step 4: Recommend Off-Target Profiling (Commercial Screening Panel) Off_Target->Profiling

Caption: Decision tree for troubleshooting unexpected TAK-683 activity.

Experimental Protocols

Protocol 1: Calcium Flux Assay for On-Target Verification

This protocol is designed to confirm that TAK-683 elicits a calcium response specifically in cells expressing KISS1R. A common method for this is using a fluorescent plate reader.[4][5]

Objective: To measure TAK-683-induced intracellular calcium mobilization in both KISS1R-positive and KISS1R-negative cell lines.

Materials:

  • KISS1R-expressing cells (e.g., CHO-K1 stably expressing human KISS1R)

  • KISS1R-negative control cells (e.g., parental CHO-K1)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 No Wash)

  • This compound

  • KISS1R Antagonist (optional, for confirmation)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)

Calcium_Flux_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Plate_Cells 1. Plate KISS1R-positive and KISS1R-negative cells in separate wells Load_Dye 2. Load cells with calcium- sensitive fluorescent dye Incubate 3. Incubate according to kit instructions (e.g., 1 hr at 37°C) Load_Dye->Incubate Read_Baseline 4. Measure baseline fluorescence (kinetic read for ~20s) Incubate->Read_Baseline Inject_Compound 5. Inject TAK-683 (or antagonist followed by TAK-683) Read_Baseline->Inject_Compound Read_Response 6. Measure fluorescence response (kinetic read for 2-3 min) Inject_Compound->Read_Response Analyze 7. Calculate response over baseline and plot dose-response curve

Caption: Workflow for the on-target calcium flux verification assay.

Procedure:

  • Cell Plating: The day before the assay, seed the KISS1R-positive and KISS1R-negative cells into a 96-well black, clear-bottom plate at a density optimized for 80-90% confluency on the day of the experiment.

  • Dye Loading: On the day of the assay, prepare the calcium dye solution according to the manufacturer's protocol. Remove the cell culture medium from the wells and add the dye solution.

  • Incubation: Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Preparation: During incubation, prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

  • Assay Measurement: a. Place the cell plate into the fluorescent plate reader. b. Program the instrument to establish a stable baseline fluorescence reading for 15-20 seconds. c. The instrument should then automatically inject the TAK-683 dilutions into the wells. d. Continue to measure the fluorescent signal kinetically for an additional 120-180 seconds to capture the peak response.

  • Data Analysis: For each well, calculate the maximum fluorescence signal minus the baseline signal. Plot the response against the logarithm of the TAK-683 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Expected Outcome: A potent, dose-dependent increase in fluorescence should be observed in the KISS1R-positive cells, but not in the KISS1R-negative cells. This result would confirm that the calcium mobilization is dependent on the presence of the target receptor.

References

Technical Support Center: Optimizing Subcutaneous Injection of TAK-683 Acetate in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the subcutaneous administration of TAK-683 acetate to rodents. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and humane experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonapeptide analog of metastin and a potent, full agonist of the KISS1 receptor (KISS1R) with enhanced metabolic stability.[1][2][3] It has high affinity for both human and rat KISS1R.[1][2][3] Continuous administration of TAK-683 leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, which in turn reduces plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone in vivo.[1][2][3]

Q2: How should this compound be prepared for subcutaneous injection?

This compound has a water solubility of 5 mg/mL, which may require sonication to achieve dissolution.[4] For continuous subcutaneous infusion using an osmotic mini-pump, a 50% dimethyl sulfoxide (DMSO) solution has been used. While a specific vehicle for bolus subcutaneous injection is not consistently reported in the literature, common vehicles for peptides include sterile water, saline, or PBS. To improve solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[4] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months when protected from light and stored under nitrogen.[2][4]

Q3: What are the recommended dosages for this compound in rodents?

Dosage can vary depending on the experimental design. The following table summarizes dosages used in published studies with rats.

Study DesignSpeciesDosageDosing Regimen
Daily InjectionRat0.008, 0.08, 0.8, or 8 µmol/mL/kgOnce daily for 7 days[2][3][4]
Continuous AdministrationRat10, 30, or 100 pmol/hOnce daily for 4 weeks[2][3][4]
Long-term EvaluationRat2.1-21 nmol/kg/dayOnce daily for 12 weeks[2][4]

Q4: What are the expected pharmacokinetic and pharmacodynamic effects of this compound in rodents?

Upon daily subcutaneous injection in rats, an initial increase in plasma LH and testosterone is observed, followed by a reduction in plasma hormone levels and genital organ weights after 7 days.[2][3][4] Continuous subcutaneous administration leads to a transient increase in plasma testosterone, followed by a significant reduction to castration levels within 3-7 days, an effect that is sustained for at least 4 weeks.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Injection
  • Bring the vial of this compound powder to room temperature before opening.

  • Aseptically add the desired volume of sterile vehicle (e.g., sterile water for injection, 0.9% sterile saline).

  • To aid dissolution, gently warm the vial to 37°C and use an ultrasonic bath until the solution is clear.[4]

  • Visually inspect the solution for any particulate matter before use.

  • If not for immediate use, aliquot the solution into sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][4]

Protocol 2: Subcutaneous Injection Procedure in Rodents
  • Animal Restraint: Properly restrain the mouse or rat. For mice, this can be achieved by scruffing the neck. For rats, gently but firmly grasp the loose skin at the back of the neck and shoulders.[5]

  • Injection Site Selection: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).[5][6]

  • Skin Preparation: While not always mandatory, cleaning the injection site with 70% alcohol is a good practice.[5][7]

  • Creating a Skin Tent: Using your non-dominant thumb and forefinger, lift the loose skin to create a "tent".[5]

  • Needle Insertion: With your dominant hand, insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) at the base of the skin tent with the bevel facing up.[5][8] The needle should be inserted at a shallow angle, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site with a fresh needle and syringe.[5][7]

  • Injection: If no blood is aspirated, slowly and steadily inject the solution.

  • Needle Withdrawal and Post-Injection Care: Smoothly withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.[5]

  • Monitoring: Observe the animal for any signs of distress, leakage from the injection site, or adverse reactions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Leakage from the injection site - Needle was not inserted deep enough into the subcutaneous space.- Injection volume was too large for the site.- Needle was withdrawn too quickly.- Ensure the needle fully penetrates the subcutaneous space before injecting.- For larger volumes, consider splitting the dose into multiple injection sites.- After injection, pause for a moment before withdrawing the needle and apply gentle pressure to the site.
Bleeding at the injection site - A small capillary was nicked during needle insertion.- This is usually minor and self-limiting. Apply gentle pressure with sterile gauze until bleeding stops.[9][10]
Animal vocalizes or struggles excessively during injection - Improper restraint.- Pain from the injection.- Ensure the animal is securely but gently restrained.- Inject the solution slowly and ensure it is at room temperature.
Formation of a lump or swelling at the injection site - Localized reaction to the injected substance or vehicle.- Injection was administered intradermally instead of subcutaneously.- Monitor the site for signs of inflammation or infection. If the swelling persists or worsens, consult with a veterinarian.- Ensure proper "tenting" of the skin to create adequate subcutaneous space.
Inconsistent experimental results - Inaccurate dosing due to leakage or improper solution preparation.- Variability in injection technique.- Adhere strictly to the injection protocol to minimize leakage.- Ensure the this compound is fully dissolved and the solution is homogenous.- Standardize the injection technique across all animals and experimenters.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_injection Injection Procedure cluster_post Post-Injection prep1 Weigh this compound prep2 Add Sterile Vehicle prep1->prep2 prep3 Sonicate to Dissolve prep2->prep3 prep4 Sterile Filter (Optional) prep3->prep4 inj1 Restrain Rodent prep4->inj1 Prepared Solution inj2 Create Skin Tent inj1->inj2 inj3 Insert Needle inj2->inj3 inj4 Aspirate inj3->inj4 inj5 Inject Solution inj4->inj5 inj6 Withdraw Needle inj5->inj6 post1 Apply Gentle Pressure inj6->post1 post2 Monitor Animal post1->post2 post3 Record Observations post2->post3

Caption: Experimental workflow for subcutaneous injection of this compound in rodents.

Troubleshooting_Flowchart start Injection Site Issue Observed issue What is the issue? start->issue leakage Leakage issue->leakage Fluid bleeding Bleeding issue->bleeding Blood swelling Swelling/Lump issue->swelling Lump leak_sol Review injection technique. Ensure proper tenting and needle depth. Apply pressure post-injection. leakage->leak_sol bleed_sol Apply gentle pressure with sterile gauze. Usually self-limiting. bleeding->bleed_sol swell_sol Monitor for inflammation/infection. Ensure subcutaneous, not intradermal, injection. Consult veterinarian if persistent. swelling->swell_sol end Issue Addressed leak_sol->end bleed_sol->end swell_sol->end

Caption: Troubleshooting flowchart for common subcutaneous injection issues.

References

Technical Support Center: TAK-683 Acetate Long-Term Delivery via Osmotic Pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-683 acetate in long-term delivery studies with osmotic pumps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and metabolically stable nonapeptide analog that acts as a full agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1][2] Activation of KISS1R in the hypothalamus stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] However, continuous administration of a potent KISS1R agonist like TAK-683 leads to receptor desensitization and downregulation, ultimately suppressing the reproductive axis and lowering testosterone levels.[5] This makes it a compound of interest for studying hormone-dependent conditions.

Q2: What are the key physicochemical properties of this compound to consider for formulation?

A2: Key properties of this compound are summarized in the table below. Its solubility in water is a critical parameter for preparing solutions for osmotic pump delivery.

Q3: Can I expect a delay in the onset of delivery from the osmotic pump?

A3: Yes, there is typically a lag phase after implantation before the drug is released at a steady rate.[6] This is the time it takes for the pump to hydrate and for the osmotic pressure to build sufficiently to initiate delivery. The duration of this lag phase can vary depending on the specific pump model and the viscosity of the formulation.

Q4: How can I verify that the osmotic pump has delivered the this compound solution as expected?

A4: While direct measurement of the residual volume in the explanted pump is possible, the most reliable method is to measure the plasma concentrations of TAK-683 at several time points during the study.[5] This will confirm that steady-state levels were achieved and maintained.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the formulation - Exceeding the solubility limit of this compound in the chosen vehicle.- pH of the solution is not optimal for peptide stability.- Interaction with excipients.- Ensure the concentration of this compound does not exceed its solubility in the vehicle at 37°C. Consider performing a solubility test of your formulation prior to in vivo studies.- Adjust the pH of the formulation to a range of 5-7, which is generally optimal for peptide stability.[7]- If using excipients, ensure they are compatible with this compound. Test the stability of the formulation at 37°C for the intended duration of the experiment.
Inconsistent or no drug delivery - Air bubbles trapped in the pump during filling.- Premature activation of the pump before implantation.- Clogging of the pump outlet or catheter by aggregated peptide.- Follow the pump manufacturer's instructions for filling carefully to avoid introducing air bubbles.- Do not expose the filled pump to an aqueous environment before implantation, as this will start the osmotic process.[6]- To minimize aggregation, consider adding stabilizing excipients like 0.1-1% protease-free serum albumin to the vehicle.[8] Ensure the formulation is filtered through a 0.22 µm filter before loading into the pump.[8]
Loss of this compound bioactivity - Degradation of the peptide at physiological temperature (37°C) over the long duration of the experiment.- Adsorption of the peptide to the internal surfaces of the pump or catheter.- Verify the stability of your this compound formulation at 37°C for the planned duration of the study before starting the in vivo experiment.[8]- To minimize nonspecific adsorption, especially at low concentrations, consider adding a carrier protein like protease-free serum albumin (0.1-1%) to the formulation.[8]
Local tissue irritation at the implantation site - High concentration of the drug or excipients.- Non-physiological pH of the formulation.- Bacterial contamination of the pump or the formulation.- If possible, use a lower concentration of this compound by selecting a pump with a higher flow rate for the same daily dose.- Ensure the pH of the formulation is close to physiological pH (7.2-7.4).- Maintain sterile technique throughout the pump filling and implantation procedure.[8]

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 1358.50 g/mol [2]
Formula C₆₆H₈₇N₁₇O₁₅[2]
Appearance White to off-white solid[2]
Solubility in Water 5 mg/mL (requires sonication)
IC₅₀ (KISS1R) 170 pM[1][2]
EC₅₀ (human KISS1R) 0.96 nM[1][2]
EC₅₀ (rat KISS1R) 1.6 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Osmotic Pumps
  • Materials:

    • This compound

    • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, non-lactated Ringer's solution[8])

    • (Optional) Stabilizing excipient (e.g., protease-free serum albumin)

    • Sterile vials

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Under aseptic conditions, weigh the required amount of this compound.

    • Add the sterile vehicle to the this compound to the desired final concentration.

    • If the peptide does not readily dissolve, sonicate the solution in a water bath until it is fully dissolved.

    • (Optional) If using a stabilizing excipient, add it to the solution and mix gently.

    • Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.[8]

    • Perform a stability test by incubating an aliquot of the formulation at 37°C for the intended duration of the experiment and assessing its integrity and concentration.

Protocol 2: Filling and Priming of Osmotic Pumps
  • Materials:

    • Prepared sterile this compound formulation

    • Osmotic pumps of the appropriate model for the desired duration and delivery rate

    • Sterile filling tube provided by the pump manufacturer

    • Sterile syringe

    • Sterile gloves and workspace

  • Procedure:

    • Ensure the this compound formulation is at room temperature.

    • Following the manufacturer's instructions, attach the sterile filling tube to a sterile syringe and draw up the formulation, ensuring no air bubbles are present.

    • Hold the osmotic pump upright and insert the filling tube into the pump's opening until it reaches the bottom.

    • Slowly inject the formulation into the pump until a small bead of liquid appears at the top, indicating it is full.

    • Insert the flow moderator into the pump opening as per the manufacturer's instructions.

    • For applications requiring immediate delivery upon implantation, prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for the time specified by the manufacturer for the specific pump model.

Visualizations

KISS1R Signaling Pathway

KISS1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAK683 TAK-683 KISS1R KISS1R (GPR54) TAK683->KISS1R Gq11 Gαq/11 KISS1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Gene_expression Gene Expression (e.g., GnRH release) Ca_release->Gene_expression MAPK MAPK (ERK1/2, p38) PKC->MAPK MAPK->Gene_expression

Caption: Simplified signaling pathway of TAK-683 via the KISS1R.

Experimental Workflow for Long-Term Delivery

experimental_workflow prep 1. Formulation Preparation (TAK-683 in sterile vehicle) fill 2. Osmotic Pump Filling (Aseptic technique) prep->fill prime 3. Pump Priming (Incubate at 37°C) fill->prime implant 4. Surgical Implantation (e.g., subcutaneous) prime->implant delivery 5. Continuous Delivery (In vivo) implant->delivery monitor 6. Monitoring & Data Collection (e.g., plasma levels, behavioral) delivery->monitor explant 7. Pump Explantation & Analysis (Optional: residual volume) monitor->explant

Caption: Experimental workflow for in vivo studies.

References

Improving the bioavailability of peptide agonists like TAK-683 acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of peptide agonists, using the potent KISS1 receptor agonist, TAK-683 acetate, as a relevant example.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent synthetic nonapeptide analog of metastin.[1][2][3] It acts as a full agonist for the KISS1 receptor (KISS1R), also known as GPR54.[1][4] The binding of TAK-683 to KISS1R in the hypothalamus stimulates the secretion of Gonadotropin-Releasing Hormone (GnRH).[1][5][6] GnRH then acts on its receptor in the pituitary gland to regulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function.[5][7]

Q2: What are the primary barriers to the oral bioavailability of peptide agonists like TAK-683?

A2: The oral bioavailability of peptides is typically very low, often less than 1-2%, due to several significant barriers.[8][9] These include:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[10]

  • Poor Permeability: Due to their relatively large size, hydrophilicity, and number of hydrogen bonds, peptides struggle to pass through the lipid-rich intestinal epithelial cell membranes via passive diffusion.[8][9][11]

  • Physicochemical Instability: The pH variations throughout the gastrointestinal (GI) tract can affect the stability and solubility of peptides.[12][13]

Q3: What are the main strategies to improve the bioavailability of peptide agonists?

A3: Strategies to enhance peptide bioavailability focus on overcoming enzymatic degradation and improving membrane permeation. Key approaches include:

  • Structural Modifications: Altering the peptide's chemical structure by substituting L-amino acids with D-amino acids, cyclizing the peptide backbone, or modifying the N- and C-termini can increase resistance to enzymatic cleavage.[9][14][15]

  • Formulation with Enhancers: Co-administering the peptide with absorption enhancers (e.g., sodium caprate) that transiently open tight junctions between intestinal cells, or with enzyme inhibitors (e.g., aprotinin) to prevent degradation.[16][17]

  • Advanced Delivery Systems: Encapsulating the peptide in protective carriers like nanoparticles, liposomes, or mucoadhesive polymers (e.g., chitosan) can shield it from enzymes and prolong its residence time at the absorption site.[8][18]

  • PEGylation and Lipidation: Attaching polyethylene glycol (PEG) chains (PEGylation) or lipid moieties (lipidation) can increase the peptide's size and hydrodynamic radius, which helps to reduce renal clearance and improve its pharmacokinetic profile.[14]

Troubleshooting Guide

Issue 1: Inconsistent or low activity of peptide agonist in cell-based assays.

  • Possible Cause 1: Peptide Degradation. Peptides can be unstable in aqueous solutions or culture media, leading to loss of activity.[19]

    • Troubleshooting Tip: Prepare fresh stock solutions. For longer-term storage, aliquot and store at -20°C or -80°C.[3] When preparing working solutions, use buffers at an optimal pH for stability and consider using protease-free water and reagents.[19]

  • Possible Cause 2: Peptide Aggregation. Peptides can form aggregates, especially at high concentrations, which reduces the effective concentration of the monomeric, active form.[20]

    • Troubleshooting Tip: Determine the solubility limit of your peptide. Use sonication to aid dissolution.[21] Run aggregation monitoring assays like size-exclusion chromatography (SEC-MALS) to assess the formulation.[14]

  • Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to plasticware (e.g., pipette tips, microplates), lowering the actual concentration in your experiment.

    • Troubleshooting Tip: Use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant or bovine serum albumin (BSA) to the buffer to reduce non-specific binding, if compatible with your assay.[22]

Issue 2: Low or highly variable bioavailability in animal pharmacokinetic (PK) studies.

  • Possible Cause 1: Insufficient Protection from GI Enzymes (Oral Dosing). The formulation may not be adequately protecting the peptide from the harsh environment of the GI tract.

    • Troubleshooting Tip: Increase the concentration of enzyme inhibitors in the formulation.[17] Consider microencapsulation within a polymer that only dissolves at the pH of the small intestine (enteric coating) to bypass the stomach.[17]

  • Possible Cause 2: Poor Membrane Permeation. The peptide may be stable but unable to cross the intestinal epithelium efficiently.

    • Troubleshooting Tip: Co-formulate with a well-characterized permeation enhancer.[16][23] Evaluate different types of enhancers (e.g., fatty acids, surfactants) to find the most effective one for your peptide. Ensure the concentration used is effective but non-toxic to the epithelium.

  • Possible Cause 3: Rapid Clearance. The peptide is absorbed but then quickly eliminated from systemic circulation, often via the kidneys.[14][24]

    • Troubleshooting Tip: Consider structural modifications like PEGylation or conjugation to larger proteins like albumin to increase the peptide's size and extend its circulation half-life.[14]

Data Presentation

Table 1: In Vitro Activity Profile of this compound

This table summarizes the high potency of this compound as a KISS1R agonist in rat and human cell lines.

ParameterSpeciesValueCell LineReference
IC₅₀ (Receptor Binding)Rat170 pMKISS1R-expressing CHO[1]
EC₅₀ (Ca²⁺ Mobilization)Human0.96 nMKISS1R-expressing CHO[2]
EC₅₀ (Ca²⁺ Mobilization)Rat1.6 nMKISS1R-expressing CHO[2]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CHO: Chinese Hamster Ovary cells.

Table 2: Hypothetical Impact of Formulation Strategies on Oral Bioavailability of a Peptide Agonist

This table illustrates how different formulation strategies can theoretically improve the oral bioavailability of a generic peptide agonist.

Formulation StrategyKey Component(s)Mechanism of ActionExpected Oral Bioavailability (%)
Unformulated Peptide Peptide in SalineBaseline (Passive Diffusion)< 1%
With Enzyme Inhibitors Aprotinin, Bowman-Birk InhibitorReduces enzymatic degradation in the GI tract.[17]1 - 3%
With Permeation Enhancers Sodium CaprateTransiently opens intestinal tight junctions.[16]2 - 5%
Mucoadhesive Nanoparticles Chitosan, AlginateShields peptide from enzymes and increases residence time.[8][18]4 - 8%
Combined Approach Nanoparticles + EnhancersSynergistic effect of protection and enhanced absorption.5 - 15%
Experimental Protocols

Protocol 1: In Vitro Peptide Permeability Assessment using Caco-2 Cell Monolayers

This protocol assesses the rate of peptide transport across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer with well-established tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is typically considered acceptable.

  • Preparation of Dosing Solution: Dissolve the peptide agonist in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration.

  • Apical to Basolateral (A→B) Transport:

    • Remove the culture medium from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.

    • Add fresh transport buffer to the basolateral chamber.

    • Add the peptide dosing solution to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method such as LC-MS/MS.[22]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol determines key PK parameters of a peptide agonist following administration to a rodent model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), cannulated in the jugular vein for serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): Administer the peptide via intravenous bolus injection (e.g., 1 mg/kg) to determine the absolute bioavailability.

    • Group 2 (Oral/SC): Administer the peptide formulation orally via gavage or subcutaneously (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-dose and various post-dose time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours). Collect samples into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Absolute Bioavailability (F%) calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Signaling Pathway

G agonist TAK-683 receptor KISS1R (GPCR) agonist->receptor Binds g_protein Gαq/11 receptor->g_protein Activates gnrh_release GnRH Release receptor->gnrh_release Stimulates (in Hypothalamus) plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds pkc PKC dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates mapk_cascade MAPK Cascade (Raf → MEK → ERK) pkc->mapk_cascade Activates transcription Gene Transcription (e.g., LHβ, FSHβ) mapk_cascade->transcription Regulates

Caption: Signaling pathway of KISS1R agonist TAK-683.

Experimental Workflow

G start Peptide Agonist (e.g., TAK-683) formulation Develop Formulations (e.g., with Enhancers, Nanoparticles) start->formulation invitro In Vitro Permeability Assay (Caco-2 / PAMPA) formulation->invitro invivo In Vivo PK Study (Rat Model) formulation->invivo analysis LC-MS/MS Bioanalysis of Plasma/Receiver Samples invitro->analysis invivo->analysis data Calculate Papp & PK Parameters (Bioavailability, Cmax, t½) analysis->data decision Select Lead Formulation for Further Development data->decision

Caption: Workflow for assessing peptide bioavailability.

References

Validation & Comparative

A Comparative Guide: TAK-683 Acetate Versus Leuprolide for Prostate Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAK-683 acetate and leuprolide for the treatment of prostate cancer, focusing on their mechanisms of action, available experimental data, and relevant clinical and preclinical findings.

Introduction

Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. Luteinizing hormone-releasing hormone (LHRH) agonists, such as leuprolide, have long been the standard of care. However, novel therapeutic approaches targeting the hypothalamic-pituitary-gonadal (HPG) axis continue to emerge. One such investigational agent is TAK-683, a kisspeptin receptor agonist. This guide offers a detailed comparison of these two compounds.

Mechanism of Action

Leuprolide: A Gonadotropin-Releasing Hormone (GnRH) Agonist

Leuprolide is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] It functions as a potent GnRH receptor agonist.[1][2] Upon initial administration, leuprolide stimulates the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary increase in testosterone levels, a phenomenon known as "testosterone flare"[2][3][4]. However, continuous stimulation of the GnRH receptor leads to its downregulation and desensitization, resulting in a profound and sustained suppression of LH and FSH secretion. This ultimately inhibits testicular testosterone production, achieving castrate levels of testosterone.[1][2][5]

TAK-683: A Kisspeptin Receptor (KISS1R) Agonist

TAK-683 is a potent, synthetic, nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54[6]. Kisspeptin is a key upstream regulator of GnRH neurons in the hypothalamus[7]. Continuous administration of a KISS1R agonist like TAK-683 is thought to lead to a depletion of hypothalamic GnRH. This, in turn, reduces the pulsatile release of GnRH, leading to decreased secretion of LH and FSH from the pituitary and a subsequent profound suppression of testosterone.[6] Preclinical studies suggest that this mechanism may lead to a more rapid and profound testosterone suppression compared to GnRH agonists without an initial testosterone surge.[7]

Signaling Pathways

The distinct mechanisms of leuprolide and TAK-683 are rooted in their respective signaling pathways.

Leuprolide: GnRH Receptor Signaling in Pituitary Gonadotropes

The binding of leuprolide to the GnRH receptor on pituitary gonadotropes initiates a cascade of intracellular events, primarily through G-protein coupling (Gαq/11) and activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately result in the synthesis and release of LH and FSH.

GnRH_Receptor_Signaling Leuprolide Leuprolide GnRHR GnRH Receptor Leuprolide->GnRHR Binds to G_protein Gαq/11 G-Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Gonadotropin_release LH & FSH Synthesis & Release PKC->Gonadotropin_release Leads to

Caption: Leuprolide's GnRH Receptor Signaling Pathway.
TAK-683: Kisspeptin Receptor (KISS1R) Signaling in Hypothalamic Neurons

TAK-683 binds to the KISS1R on hypothalamic neurons, which also activates Gαq/11 and phospholipase C. The subsequent signaling cascade, similar to that of the GnRH receptor, ultimately modulates the release of GnRH. Continuous stimulation by TAK-683 is hypothesized to exhaust the GnRH-releasing capacity of these neurons.

KISS1R_Signaling TAK683 TAK-683 KISS1R KISS1 Receptor TAK683->KISS1R Binds to G_protein Gαq/11 G-Protein KISS1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC GnRH_release GnRH Release Modulation PKC->GnRH_release Leads to Leuprolide_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Patient Screening - Inclusion/Exclusion Criteria - Informed Consent Baseline Baseline Assessment - Testosterone, PSA, LH, FSH levels - Physical Examination Screening->Baseline Injection1 First Injection (e.g., Leuprolide Acetate Depot) Baseline->Injection1 Monitoring1 Regular Monitoring - Testosterone & PSA levels - Adverse Events Injection1->Monitoring1 Injection2 Subsequent Injections (as per protocol, e.g., every 3 or 6 months) Monitoring1->Injection2 Monitoring2 Continued Monitoring Injection2->Monitoring2 PrimaryEndpoint Primary Endpoint Analysis (e.g., % of patients achieving and maintaining testosterone suppression) Monitoring2->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (e.g., PSA response, safety profile) PrimaryEndpoint->SecondaryEndpoint

References

Comparative Efficacy of TAK-683 Acetate and TAK-448: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological properties and efficacy of two investigational kisspeptin receptor (KISS1R) agonists, TAK-683 acetate and TAK-448. Both compounds, developed by Takeda Pharmaceutical Company, are potent nonapeptide analogs of metastin and have been evaluated for their therapeutic potential in hormone-dependent diseases, particularly prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Mechanism of Action: KISS1R Agonism and HPG Axis Suppression

TAK-683 and TAK-448 exert their effects as potent and full agonists of the KISS1 receptor, also known as G protein-coupled receptor 54 (GPR54).[1][2] The KISS1R is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Under normal physiological conditions, pulsatile secretion of kisspeptin from hypothalamic neurons stimulates gonadotropin-releasing hormone (GnRH) neurons. This, in turn, leads to the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which then stimulates testosterone production in the testes.

Continuous administration of potent KISS1R agonists like TAK-683 and TAK-448 leads to the desensitization and downregulation of the KISS1R on GnRH neurons.[1] This disruption of the normal pulsatile signaling results in a profound and sustained suppression of the HPG axis, leading to a reduction in plasma LH, FSH, and consequently, testosterone to castration levels.[1][3] This mechanism of action makes these compounds promising candidates for androgen deprivation therapy in prostate cancer.

Kisspeptin Neurons Kisspeptin Neurons GnRH Neurons GnRH Neurons Gonadotrophs Gonadotrophs GnRH Neurons->Gonadotrophs Suppressed GnRH Secretion Leydig Cells Leydig Cells Gonadotrophs->Leydig Cells Decreased LH / FSH Secretion Testosterone Testosterone Leydig Cells->Testosterone Decreased Production TAK-683 / TAK-448 TAK-683 / TAK-448 KISS1R KISS1R TAK-683 / TAK-448->KISS1R Continuous Activation KISS1R->GnRH Neurons Desensitization & Downregulation GnRH GnRH LH / FSH LH / FSH Prostate Cancer Cells Prostate Cancer Cells Testosterone->Prostate Cancer Cells Inhibition of Androgen-Dependent Growth

Signaling pathway of TAK-683 and TAK-448.

Data Presentation

In Vitro Pharmacology

The following table summarizes the in vitro potencies of TAK-683 and TAK-448 at the KISS1 receptor.

CompoundTargetAssayIC50 (pM)EC50 (pM)SpeciesReference
This compound KISS1RReceptor Binding170-Human/Rat[3]
KISS1RCalcium Mobilization-960 (human), 1600 (rat)Human, Rat[3]
TAK-448 KISS1RReceptor Binding460-Not Specified[2]
KISS1RCalcium Mobilization-632Not Specified[2]
In Vivo Efficacy: Testosterone Suppression in Rats

Both compounds have demonstrated potent testosterone suppression in vivo.

CompoundDoseAdministrationDurationEffect on Plasma TestosteroneReference
TAK-683 ≥30 pmol/h (ca. 2.1 nmol/kg/day)Continuous subcutaneous infusion4 weeksReduction to castrate levels within 3-7 days, sustained throughout dosing.[1]
TAK-448 ≥10 pmol/h (ca. 0.7 nmol/kg/day)Continuous subcutaneous infusion4 weeksReduction to castrate levels within 3-7 days, sustained throughout dosing.[1]
In Vivo Efficacy: Anti-Tumor Activity in Rat Prostate Cancer Models

The anti-tumor efficacy of both compounds has been evaluated in androgen-dependent prostate cancer xenograft models.

CompoundAnimal ModelKey FindingsReference
TAK-683 JDCaP androgen-dependent prostate cancer rat modelReduced plasma prostate-specific antigen (PSA).[1]
TAK-448 VCaP androgen-sensitive prostate cancer rat modelShowed greater anti-tumor effects compared to leuprolide.[2]
TAK-448-SR(1M) & TAK-683-SR(1M) JDCaP xenograft rat modelBoth one-month sustained-release depots showed better PSA control than TAP-144-SR(1M).

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of TAK-683 and TAK-448 to the KISS1 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat KISS1 receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10).

    • Add increasing concentrations of the unlabeled competitor (TAK-683 or TAK-448).

    • For non-specific binding determination, add a high concentration of unlabeled kisspeptin.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Intracellular Calcium Mobilization Assay (General Protocol)

This protocol describes a general method for assessing the functional agonist activity of TAK-683 and TAK-448 by measuring intracellular calcium mobilization.

  • Cell Culture and Dye Loading:

    • Plate CHO cells expressing the KISS1R in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for a specified time at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record the baseline fluorescence for a short period.

    • Inject increasing concentrations of TAK-683 or TAK-448 into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the agonist.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell Culture Cell Culture Receptor Binding Assay Receptor Binding Assay Cell Culture->Receptor Binding Assay Calcium Mobilization Assay Calcium Mobilization Assay Cell Culture->Calcium Mobilization Assay Data Analysis & Comparison Data Analysis & Comparison Receptor Binding Assay->Data Analysis & Comparison Calcium Mobilization Assay->Data Analysis & Comparison Animal Model\n(e.g., Rat Xenograft) Animal Model (e.g., Rat Xenograft) Compound Administration Compound Administration Animal Model\n(e.g., Rat Xenograft)->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment Efficacy Assessment->Data Analysis & Comparison Start Start Start->Cell Culture Start->Animal Model\n(e.g., Rat Xenograft) Conclusion Conclusion Data Analysis & Comparison->Conclusion

Experimental workflow for comparing TAK-683 and TAK-448.

Androgen-Dependent Prostate Cancer Rat Xenograft Model (General Protocol)

This protocol provides a general outline for evaluating the in vivo anti-tumor efficacy of TAK-683 and TAK-448.

  • Cell Culture:

    • Culture an androgen-dependent human prostate cancer cell line (e.g., VCaP or JDCaP) in the recommended medium.

  • Animal Model:

    • Use male immunodeficient rats (e.g., nude rats).

    • Anesthetize the animals prior to tumor cell implantation.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the prostate cancer cells (typically mixed with Matrigel) into the flank of each rat.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing animals into treatment groups (e.g., vehicle control, TAK-683, TAK-448).

    • Administer the compounds via the intended route (e.g., continuous subcutaneous infusion using osmotic pumps).

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Collect blood samples periodically to measure plasma levels of testosterone and PSA.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates, final tumor weights, and plasma biomarker levels between the treatment groups and the control group to determine the efficacy of the compounds.

Conclusion

Both this compound and TAK-448 are potent KISS1R agonists with demonstrated efficacy in suppressing the HPG axis and inhibiting the growth of androgen-dependent prostate cancer in preclinical models. The provided data indicates that both compounds achieve castration levels of testosterone, a key therapeutic goal in prostate cancer treatment. While both are highly potent, TAK-448 appears to have a slightly higher potency in in vitro functional assays. The development of sustained-release formulations for both compounds underscores their potential for clinical application. Further comparative studies, particularly head-to-head clinical trials, would be necessary to definitively establish the superior efficacy of one compound over the other in a clinical setting. This guide provides a foundational understanding for researchers to design and interpret further investigations into these promising therapeutic agents.

References

Validating the Agonistic Activity of TAK-683 Acetate on the KISS1R Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of TAK-683 acetate's performance as a KISS1 receptor (KISS1R) agonist against other relevant compounds. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies for key validation assays, and visual representations of critical pathways and workflows.

Introduction

This compound is a potent, nonapeptide analog of metastin (kisspeptin) designed for improved metabolic stability while acting as a full agonist for the KISS1 receptor (KISS1R).[1][2] The KISS1R, a G protein-coupled receptor (GPCR), is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a pivotal role in initiating puberty and controlling gonadotropin-releasing hormone (GnRH) secretion.[3][4][5] Consequently, potent and stable KISS1R agonists like TAK-683 are valuable tools for studying reproductive functions and hold therapeutic potential for hormone-dependent diseases such as prostate cancer.[1][6] This guide outlines the experimental validation of TAK-683's agonistic activity through in vitro and in vivo data, comparing it with the endogenous ligand and other synthetic analogs.

Quantitative Data Comparison of KISS1R Agonists

The following table summarizes the key quantitative parameters defining the efficacy and potency of this compound in comparison to other known KISS1R agonists.

CompoundTypeReceptor Binding Affinity (IC50)Functional Potency (EC50)SpeciesKey In Vivo Effects
This compound Synthetic Nonapeptide Analog170 pM[1][2] / 150-180 pM (Rat)[2][7]0.96 nM (Human), 1.6 nM (Rat)[1][2], 180 pM (Rat CHO cells)[2][7]Human, RatInitially increases plasma LH and testosterone, followed by suppression with chronic administration.[1][6] Reduces plasma PSA in a rat prostate cancer model.[6]
TAK-448 (MVT-602) Synthetic Nonapeptide AnalogHigh affinity, comparable to KP-10[6][8]Potent full agonistic activity[6]Rat, HumanInduces sustained LH release in healthy women.[9] Similar to TAK-683, chronic administration suppresses plasma testosterone in male rats.[6]
Kisspeptin-10 (KP-10) Endogenous PeptideHigh affinity[6]Potent full agonistic activity[6]-Potently stimulates LH secretion.[10]
KISS1-305 Synthetic Nonapeptide AnalogN/AEnhanced agonistic activity compared to native kisspeptin.[8]-Suppresses HPG function with chronic administration.[8]
FTM080 Synthetic Pentapeptide AnalogComparable to KP-10[8]Efficacy comparable to KP-10[8]SheepStimulates a seven-fold increase in plasma LH after intravenous administration.[8]

Key Experimental Protocols

Validation of a compound's agonistic activity on KISS1R involves a series of established in vitro and in vivo assays. The methodologies for the pivotal experiments are detailed below.

1. Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to the KISS1R receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound (e.g., TAK-683) required to displace 50% of a radiolabeled ligand from the KISS1R.[8]

  • Methodology:

    • Cell Culture: Use cells engineered to express the KISS1R, such as Chinese Hamster Ovary (CHO) cells.[2][7]

    • Membrane Preparation: Prepare cell membrane fractions containing the KISS1R.

    • Incubation: Incubate the membrane preparations with a known concentration of a radiolabeled kisspeptin analog (e.g., [125I]-KP-10).[8]

    • Competition: Add varying concentrations of the unlabeled test compound (TAK-683) to compete with the radioligand for binding to the receptor.

    • Separation and Detection: Separate the bound from unbound radioligand via filtration. Measure the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration to calculate the IC50 value.

2. Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium ([Ca2+]i) following receptor activation, a key event in the KISS1R signaling cascade.[11][12]

  • Objective: To determine the half-maximal effective concentration (EC50), representing the concentration of the agonist that provokes a response halfway between the baseline and maximum response.[2][7]

  • Methodology:

    • Cell Culture: Plate KISS1R-expressing cells (e.g., CHO-KISS1R, HEK293) into 96-well plates.[11]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[11][12]

    • Agonist Stimulation: Add varying concentrations of the test agonist (TAK-683) to the wells.

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).[12][13] The binding of Ca2+ to the dye results in a significant increase in its fluorescence.

    • Data Analysis: Plot the fluorescence intensity change against the logarithm of the agonist concentration to determine the EC50 value.

3. ERK Phosphorylation Assay

This assay provides an alternative method to quantify downstream receptor signaling by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[14][15]

  • Objective: To confirm receptor activation by measuring a key downstream signaling event.

  • Methodology:

    • Cell Culture and Treatment: Grow cells in 96-well plates until confluent, then treat with the test agonist.[15][16]

    • Cell Lysis or Fixation: Either prepare cell lysates or fix and permeabilize the cells directly in the wells.[16]

    • Immunodetection: Use a specific primary antibody that recognizes phosphorylated ERK (p-ERK) and a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Signal Quantification: Measure the resulting signal (colorimetric, chemiluminescent, or fluorescent) using a plate reader. The signal is often normalized to the total ERK or total protein content in each well to account for variations in cell number.[16]

    • Data Analysis: Analyze the dose-dependent increase in ERK phosphorylation to confirm agonistic activity.

4. In Vivo Assessment of Hormonal Changes

Animal models are used to evaluate the physiological effects of the KISS1R agonist on the HPG axis.

  • Objective: To determine the in vivo efficacy of the agonist by measuring its impact on reproductive hormone levels.

  • Methodology:

    • Animal Model: Use male rats or goats.[6][17]

    • Compound Administration: Administer the test compound (TAK-683) via a specific route (e.g., subcutaneous injection) at various doses and for different durations (acute vs. chronic).[1][6]

    • Blood Sampling: Collect blood samples at multiple time points post-administration.

    • Hormone Analysis: Measure plasma concentrations of key reproductive hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone, using immunoassays.

    • Data Analysis: Analyze the changes in hormone levels over time to characterize the pharmacodynamic profile of the agonist. For example, acute administration of TAK-683 induces an increase in LH and testosterone, while chronic administration leads to their suppression.[1][6]

Visualizations: Pathways and Workflows

dot

KISS1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., GnRH Secretion) Ca->Response MAPK MAPK Cascade (ERK) PKC->MAPK Activates MAPK->Response Agonist TAK-683 (Agonist) Agonist->KISS1R Binds Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine IC50) Functional Functional Assays (Determine EC50) Binding->Functional Proceed if high affinity Calcium Calcium Mobilization Assay Functional->Calcium ERK ERK Phosphorylation Assay Functional->ERK AnimalModel Animal Model Studies (e.g., Rats) Calcium->AnimalModel Proceed if potent agonist ERK->AnimalModel Proceed if potent agonist PD_Analysis Pharmacodynamic Analysis (Hormone Level Measurement) AnimalModel->PD_Analysis Efficacy Confirmation of Physiological Effect PD_Analysis->Efficacy Logical_Relationships KISS1R_Agonists KISS1R Agonists Endogenous Endogenous Ligand KISS1R_Agonists->Endogenous Synthetic Synthetic Analogs (Improved Stability/Potency) KISS1R_Agonists->Synthetic KP10 Kisspeptin-10 (KP-10) Endogenous->KP10 TAK683 TAK-683 Synthetic->TAK683 TAK448 TAK-448 (MVT-602) Synthetic->TAK448 Others Other Analogs (e.g., FTM080, KISS1-305) Synthetic->Others TAK683->TAK448 Structurally Related (Optimized Version)

References

TAK-683 Acetate: A Comparative Guide to its G Protein-Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor (GPCR) cross-reactivity of TAK-683 acetate, a potent kisspeptin receptor (KISS1R) agonist. While extensive data highlights its high affinity and functional potency at its primary target, KISS1R (also known as GPR54), a comprehensive screening against a broad panel of other GPCRs is not extensively documented in publicly available literature. This guide summarizes the existing data on TAK-683's on-target activity, presents a framework for evaluating GPCR cross-reactivity, and provides detailed experimental protocols for key assays used in its characterization.

Executive Summary

TAK-683 is a nonapeptide metastin analog that acts as a potent and full agonist of the KISS1 receptor.[1] It demonstrates high binding affinity and functional activity at both human and rat KISS1R, with IC50 values in the picomolar range and EC50 values in the low nanomolar range.[1][2][3] Its primary therapeutic application under investigation is for hormone-dependent prostate cancer, owing to its ability to suppress testosterone levels through the modulation of the hypothalamic-pituitary-gonadal axis.[2][4]

Currently, there is a lack of comprehensive, publicly accessible data from broad-panel GPCR screening assays to definitively assess the cross-reactivity of TAK-683 with other GPCRs. Such studies are crucial for a complete understanding of its selectivity and potential off-target effects. The information presented herein is based on its well-characterized potent activity at the KISS1 receptor.

On-Target Potency of this compound

The following table summarizes the reported binding affinity and functional potency of TAK-683 for the KISS1 receptor.

ReceptorSpeciesAssay TypeMetricValue (nM)Reference
KISS1RRatRadioligand Binding AssayIC500.170[1][2][3]
KISS1RRatCalcium Mobilization AssayEC501.6[1][2][3]
KISS1RHumanCalcium Mobilization AssayEC500.96[1][2][3]

Comparison with other KISS1R Agonists

To provide context for the potency of TAK-683, the table below includes data for another investigational KISS1R agonist, TAK-448. A direct comparison of their broad cross-reactivity profiles is not available.

CompoundReceptorSpeciesAssay TypeMetricValue (nM)Reference
TAK-683 KISS1RRatRadioligand Binding AssayIC500.170[1][2][3]
TAK-683 KISS1RRatCalcium Mobilization AssayEC501.6[1][2][3]
TAK-683 KISS1RHumanCalcium Mobilization AssayEC500.96[1][2][3]
TAK-448KISS1RRatRadioligand Binding AssayIC50~0.2[5]
TAK-448KISS1RRatCalcium Mobilization AssayEC50~1.0[5]

Signaling Pathway and Experimental Workflow

The activation of the KISS1 receptor by TAK-683 initiates a signaling cascade that is fundamental to its physiological effects. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

TAK683 TAK-683 KISS1R KISS1R (GPCR) TAK683->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: TAK-683 activated KISS1R signaling pathway.

A typical experimental workflow to assess the selectivity of a compound like TAK-683 against a panel of GPCRs is depicted below.

cluster_0 Primary Screening cluster_1 Secondary Screening TAK683 TAK-683 GPCR_panel GPCR Panel (Binding Assay) TAK683->GPCR_panel Hits Potential Off-Target Hits GPCR_panel->Hits Functional_assay Functional Assay (e.g., Calcium Mobilization) Hits->Functional_assay Dose_response Dose-Response Curve Functional_assay->Dose_response Selectivity Selectivity Profile Dose_response->Selectivity

Caption: GPCR cross-reactivity screening workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of TAK-683 are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay (for IC50 Determination)

This assay measures the ability of a test compound (TAK-683) to displace a radiolabeled ligand from its receptor (KISS1R).

  • Receptor Preparation:

    • Prepare cell membrane homogenates from cells stably expressing the KISS1 receptor (e.g., CHO or HEK293 cells).[1]

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the pellet in a suitable assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for KISS1R (e.g., [125I]-kisspeptin), and varying concentrations of TAK-683.

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the TAK-683 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor like KISS1R.

  • Cell Preparation:

    • Seed cells stably expressing the KISS1 receptor (e.g., CHO or HEK293 cells) into a 96-well, black-walled, clear-bottom plate and culture overnight.[1]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Assay Procedure:

    • Prepare serial dilutions of TAK-683 in the assay buffer.

    • Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the different concentrations of TAK-683 to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the TAK-683 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of TAK-683 that elicits a half-maximal response.[1]

References

Navigating the Kisspeptin Pathway: A Comparative Guide to Alternatives for TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the critical role of the kisspeptin signaling pathway in reproductive health, oncology, and metabolism, the choice of a potent and reliable KISS1R agonist is paramount. While TAK-683 has been a valuable tool, a range of alternative compounds offer distinct pharmacological profiles that may be better suited for specific experimental needs. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research.

This comprehensive guide delves into the performance of several notable alternatives to TAK-683, including the structurally similar analog TAK-448 (MVT-602), the potent and stable KISS1-305, the long-acting C6, and the pentapeptide FTM080. We present a side-by-side comparison of their in vitro potency and binding affinities, alongside detailed methodologies for key experiments to facilitate reproducible and robust studies.

Quantitative Performance of KISS1R Agonists

The selection of a suitable KISS1R agonist often hinges on its potency and binding affinity. The following table summarizes the available quantitative data for TAK-683 and its alternatives, providing a clear comparison of their performance in various in vitro assays.

CompoundTargetAssayIC50EC50KiSpeciesReference
TAK-683 KISS1RCompetitive Binding170 pMHuman[1]
KISS1RFunctional Assay0.96 nMHuman[1]
KISS1RFunctional Assay1.6 nMRat[1]
TAK-448 (MVT-602) KISS1RCompetitive Binding460 pMNot Specified[2][3][4]
KISS1RFunctional Assay632 pMNot Specified[2][3][4]
KISS1-305 KISS1RFunctional Assay10 nMNot Specified
KISS1RCompetitive Binding0.11 nMHuman
KISS1RCompetitive Binding0.14 nMRat
C6 KISS1RCalcium Mobilization0.33 nMNot Specified[5]
FTM080 KISS1RIn vivo LH releaseN/AN/AOvine[3]

Understanding the Kisspeptin Signaling Pathway

Activation of the kisspeptin receptor (KISS1R), a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events crucial for its physiological effects. The primary signaling pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn can lead to the phosphorylation of downstream targets like extracellular signal-regulated kinase (ERK). Additionally, KISS1R can also signal through β-arrestin pathways.

Kisspeptin Signaling Pathway cluster_membrane Cell Membrane KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activates betaArrestin β-Arrestin KISS1R->betaArrestin Recruits Kisspeptin Kisspeptin (or Agonist) Kisspeptin->KISS1R Binds PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates ERK p-ERK PKC->ERK Phosphorylates betaArrestin->ERK Modulates

Figure 1: Simplified diagram of the KISS1R signaling cascade.

Key Experimental Protocols

To aid researchers in the evaluation and comparison of TAK-683 alternatives, we provide detailed methodologies for essential in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound to the KISS1R.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing KISS1R B Incubate membranes with radiolabeled ligand ([¹²⁵I]-KP-10) and varying concentrations of unlabeled competitor A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify radioactivity of bound ligand C->D E Plot data and calculate IC50 and Ki values D->E

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing KISS1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled kisspeptin (e.g., [¹²⁵I]-kisspeptin-10), and a range of concentrations of the unlabeled competitor compound (e.g., TAK-448, C6). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled kisspeptin).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[6][7]

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following KISS1R activation.

Protocol:

  • Cell Culture and Dye Loading: Plate cells expressing KISS1R in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 60 minutes at 37°C).

  • Compound Preparation: Prepare a dilution series of the agonist in the assay buffer.

  • Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to measure the baseline fluorescence. Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the maximum response for each agonist concentration and plot the dose-response curve to calculate the EC50 value.[5][8][9]

ERK Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of ERK, a downstream target in the KISS1R signaling pathway.

ERK Phosphorylation Western Blot Workflow A Seed and serum-starve cells expressing KISS1R B Stimulate cells with KISS1R agonist for different time points A->B C Lyse cells and quantify protein B->C D Separate proteins by SDS-PAGE and transfer to a membrane C->D E Incubate with primary antibodies (anti-p-ERK and anti-total ERK) D->E F Incubate with secondary antibody and detect signal E->F G Quantify band intensity and normalize p-ERK to total ERK F->G

Figure 3: Workflow for Western blot analysis of ERK phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing KISS1R to an appropriate confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with the KISS1R agonist at various concentrations for different time points.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe the same membrane with a primary antibody for total ERK as a loading control.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in ERK phosphorylation.[10][11][12]

Inositol Monophosphate (IP1) Formation Assay

This assay provides a more stable measure of Gq pathway activation by quantifying the accumulation of IP1, a downstream metabolite of IP3.

Protocol:

  • Cell Stimulation: Plate cells expressing KISS1R in a suitable assay plate. On the day of the experiment, stimulate the cells with the agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.

  • Cell Lysis and Detection: Lyse the cells and use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit. This competitive immunoassay involves a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog.

  • Measurement: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. Measure the fluorescence on a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of IP1. Use this curve to determine the concentration of IP1 in the experimental samples and calculate the EC50 for the agonist.[2][13][14]

Conclusion

The study of the kisspeptin pathway is essential for advancing our understanding of reproductive biology and developing novel therapeutics. While TAK-683 has been a valuable research tool, a variety of potent and specific alternatives are available. TAK-448 (MVT-602) offers a very similar profile with high potency. KISS1-305 provides a stable and potent option for in vivo studies. C6 has demonstrated long-acting effects, and FTM080 represents a smaller peptide analog. The choice of the most suitable compound will depend on the specific experimental goals, whether it be high-throughput screening, in-depth signaling studies, or in vivo investigations. The detailed protocols provided in this guide are intended to empower researchers to confidently select and utilize these alternatives to further unravel the complexities of the kisspeptin system.

References

Western Blot Analysis: Confirming TAK-683 Acetate's Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of TAK-683 acetate's performance in activating downstream signaling pathways, with a focus on Western blot analysis as a confirmation method. Designed for researchers, scientists, and drug development professionals, this document details the experimental data, protocols, and underlying signaling mechanisms.

This compound is a potent agonist of the Kisspeptin-1 Receptor (KISS1R), a G-protein coupled receptor pivotal in regulating the hypothalamic-pituitary-gonadal axis.[1][2] Chronic administration of TAK-683 has been shown to suppress testosterone levels, making it a compound of interest for hormone-dependent prostate cancer research.[3][4] This guide delves into the molecular mechanisms initiated by TAK-683 and how to verify its activity in a laboratory setting.

Unraveling the Downstream Signaling Cascade of TAK-683

Activation of KISS1R by an agonist like this compound initiates a well-defined intracellular signaling cascade. As a Gq/11-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, most notably the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The phosphorylation of ERK1/2 is a robust and measurable indicator of KISS1R activation and, therefore, the bioactivity of this compound.

TAK683_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAK683 This compound KISS1R KISS1R TAK683->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Gene_Expression Gene Expression Changes pERK->Gene_Expression Regulates

Caption: this compound signaling pathway.

Comparative Analysis of KISS1R Agonist Activity

To illustrate the efficacy of this compound in activating the downstream signaling pathway, a comparative analysis of ERK1/2 phosphorylation is presented below. This table summarizes representative quantitative data from Western blot experiments, comparing the effect of a KISS1R agonist to a vehicle control. While specific data for this compound is not publicly available in this format, the data for a structurally similar and potent kisspeptin analog, TAK-448, is used for illustrative purposes.

TreatmentConcentrationFold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM)
Vehicle Control-1.00 ± 0.15
TAK-448 100 nM4.50 ± 0.45
Alternative Agonist (e.g., Kisspeptin-10)100 nM4.20 ± 0.38

This data is representative and compiled from typical results seen in KISS1R signaling studies. Actual results may vary based on experimental conditions and cell lines used.

Experimental Protocol: Western Blot for p-ERK1/2

This section provides a detailed methodology for conducting a Western blot analysis to confirm the downstream signaling of this compound by measuring the phosphorylation of ERK1/2.

1. Cell Culture and Treatment:

  • Culture a suitable cell line expressing KISS1R (e.g., CHO-K1 cells stably expressing human KISS1R, or hypothalamic cell lines like GT1-7) in appropriate media.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

  • Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a predetermined time (e.g., 5, 15, 30 minutes). Include a vehicle-only control.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

4. Antibody Incubation and Detection:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing for Total ERK1/2:

  • To normalize the p-ERK1/2 signal, strip the membrane using a mild stripping buffer.

  • Wash the membrane thoroughly and re-block.

  • Incubate with a primary antibody against total ERK1/2.

  • Repeat the secondary antibody and detection steps.

6. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

  • Express the results as a fold change relative to the vehicle control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_detection Detection cluster_normalization Normalization Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Total_ERK_Ab Primary Antibody (Total ERK) Stripping->Total_ERK_Ab Detection2 Secondary Ab & Detection Total_ERK_Ab->Detection2 Analysis Densitometry Analysis Detection2->Analysis

Caption: Western blot workflow for p-ERK analysis.

This guide provides a framework for understanding and experimentally verifying the downstream signaling of this compound. By employing Western blot analysis to detect ERK1/2 phosphorylation, researchers can obtain robust and quantitative data to confirm the compound's activity and compare its efficacy with other KISS1R agonists.

References

Validating Testosterone Suppression by TAK-683 Acetate: A Comparative Guide to Mass Spectrometry and Immunoassay Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and immunoassay methods for validating the testosterone-suppressing effects of TAK-683 acetate, a potent KISS1 receptor (KISS1R) agonist. Accurate measurement of testosterone is critical in evaluating the efficacy of androgen deprivation therapies. This document offers detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their studies.

Introduction to this compound and Testosterone Suppression

This compound is a nonapeptide analog of metastin that acts as a potent full agonist of the KISS1 receptor (KISS1R).[1] Activation of KISS1R in the hypothalamus leads to the depletion of gonadotropin-releasing hormone (GnRH).[1] This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately leading to a profound and sustained suppression of plasma testosterone levels.[1] This mechanism of action makes TAK-683 a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer.

Validating the extent of testosterone suppression is paramount in the clinical development of drugs like TAK-683. The choice of analytical methodology for testosterone quantification can significantly impact the accuracy and reliability of these crucial measurements, especially at the low concentrations expected with effective androgen deprivation therapy.

Comparison of Analytical Methods: Mass Spectrometry vs. Immunoassay

The two primary methodologies for quantifying serum testosterone are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. While immunoassays are widely used due to their convenience and high throughput, LC-MS/MS is considered the gold standard for its superior accuracy and specificity, particularly at low analyte concentrations.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassays (RIA, CLIA, ELISA)
Principle Physical separation of testosterone from other steroids followed by detection based on its unique mass-to-charge ratio.Relies on the binding of testosterone to a specific antibody.
Specificity High; directly measures the testosterone molecule, minimizing cross-reactivity with structurally similar steroids.Variable; can be prone to cross-reactivity with other endogenous steroids, leading to falsely elevated results, especially at low concentrations.[2][3]
Sensitivity (Limit of Quantitation) Very high; capable of accurately measuring testosterone levels down to picogram per milliliter (pg/mL) concentrations.[4][5][6]Varies by assay type; generally less sensitive than LC-MS/MS, with higher limits of quantitation.[4][7][8]
Accuracy at Low Concentrations High; considered the reference method for measuring low testosterone levels, as seen in testosterone suppression therapies.[9][10]Often shows a positive bias at low concentrations, overestimating testosterone levels.[2][3][7]
Precision (CV%) Excellent; typically low intra- and inter-assay coefficients of variation.[6][10]Variable; can be higher than LC-MS/MS, particularly at the lower end of the assay range.[7]
Throughput Lower compared to automated immunoassays.High, especially with automated chemiluminescence platforms.
Cost Higher initial equipment cost and operational complexity.Generally lower cost per sample and simpler operation.
Recommendation for TAK-683 Studies Highly recommended for accurately quantifying the profound testosterone suppression induced by TAK-683.May be used for initial screening, but confirmation of low testosterone levels with LC-MS/MS is strongly advised.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Total Testosterone

This protocol provides a general workflow for the quantification of total testosterone in human serum using LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of serum, add an internal standard (e.g., testosterone-d3).

  • Release testosterone from binding proteins by adding an acidic buffer.

  • Perform a two-step liquid-liquid extraction:

    • First, extract the lipid fraction using ethyl acetate and hexane.

    • Dry the organic phase and reconstitute in a basic buffer.

    • Second, remove phospholipids and other interfering components by hexane extraction.[10]

  • Evaporate the final organic layer to dryness and reconstitute the residue in the mobile phase for injection.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Testosterone: e.g., m/z 289.2 -> 97.1 (quantifier) and 289.2 -> 109.1 (qualifier).

    • Testosterone-d3 (Internal Standard): e.g., m/z 292.2 -> 100.1.

  • Data Analysis: Quantify testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Immunoassay for Total Testosterone (General Principle)

This section describes the general principle of a competitive immunoassay, which is common for testosterone measurement.

1. Assay Principle:

  • Patient serum (containing testosterone) is added to microplate wells coated with a specific anti-testosterone antibody.

  • A known amount of enzyme-labeled testosterone (conjugate) is also added.

  • The patient's testosterone and the enzyme-labeled testosterone compete for binding to the limited number of antibody sites.

  • After incubation, the wells are washed to remove unbound components.

  • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a colorimetric or chemiluminescent signal.

  • The intensity of the signal is inversely proportional to the concentration of testosterone in the patient sample.

2. Procedure (Example: ELISA):

  • Pipette standards, controls, and patient samples into the appropriate wells of the antibody-coated microplate.

  • Add the testosterone-enzyme conjugate to each well.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Wash the wells multiple times with a wash buffer.

  • Add the substrate solution and incubate for a specified time (e.g., 30 minutes) to allow for color development.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the testosterone concentration based on a standard curve.

Performance Data Comparison

ParameterLC-MS/MSRadioimmunoassay (RIA)Chemiluminescence Immunoassay (CLIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Quantitation (LOQ) ~0.3 - 1 ng/dL[6][10]~10 ng/dL~10 - 20 ng/dL~5 ng/dL[11]
Linearity Range Wide, e.g., 1 - 2000 ng/dLNarrower than LC-MS/MSVariable, often optimized for higher concentrationsNarrower than LC-MS/MS
Intra-assay Precision (CV%) < 5%[6][10]5 - 10%5 - 10%< 10%[12]
Inter-assay Precision (CV%) < 8%[6][10]10 - 15%10 - 15%< 12%[12]
Cross-reactivity MinimalCan have significant cross-reactivity with other steroids.[2]Can have significant cross-reactivity with other steroids.[2]Variable, potential for cross-reactivity.[13]

Visualizing the Processes

TAK683_Pathway TAK683 This compound KISS1R KISS1 Receptor (Hypothalamus) TAK683->KISS1R Activates GnRH_Depletion GnRH Depletion KISS1R->GnRH_Depletion Pituitary Pituitary Gland GnRH_Depletion->Pituitary Reduces Stimulation LH_FSH_Decrease Decreased LH & FSH Secretion Pituitary->LH_FSH_Decrease Testes Testes LH_FSH_Decrease->Testes Reduces Stimulation Testosterone_Suppression Testosterone Suppression Testes->Testosterone_Suppression

Figure 1. Signaling pathway of TAK-683 leading to testosterone suppression.

Experimental_Workflow cluster_LCMS LC-MS/MS cluster_IA Immunoassay Sample_Prep_LCMS Sample Preparation (Liquid-Liquid Extraction) HPLC HPLC Separation Sample_Prep_LCMS->HPLC MS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MS Result_LCMS Accurate Low-Level Testosterone Result MS->Result_LCMS Sample_Prep_IA Sample Addition & Conjugate Incubation Competitive Binding Sample_Prep_IA->Incubation Wash Wash Step Incubation->Wash Detection Signal Generation & Measurement Wash->Detection Result_IA Potentially Inaccurate Low-Level Result Detection->Result_IA Serum_Sample Serum Sample Serum_Sample->Sample_Prep_LCMS Serum_Sample->Sample_Prep_IA

Figure 2. Comparative experimental workflow for testosterone measurement.

Logical_Comparison cluster_Validation Validation of Testosterone Suppression cluster_Methods Analytical Methods cluster_Outcomes Outcomes TAK683_Effect TAK-683 Administration Low_Testosterone Expected Low Testosterone Levels TAK683_Effect->Low_Testosterone LCMS LC-MS/MS Low_Testosterone->LCMS Measurement by Immunoassay Immunoassay Low_Testosterone->Immunoassay Measurement by Accurate Accurate Validation LCMS->Accurate Leads to Inaccurate Risk of Inaccurate Validation Immunoassay->Inaccurate Potential for

Figure 3. Logical relationship for selecting a validation method.

Conclusion and Recommendation

The validation of profound testosterone suppression by this compound necessitates highly accurate and sensitive analytical methods. While immunoassays offer a convenient and high-throughput option for testosterone measurement, their performance at low concentrations is often suboptimal, with a tendency to overestimate testosterone levels due to cross-reactivity.

For definitive and reliable quantification of testosterone in studies involving potent suppressive agents like TAK-683, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the unequivocally recommended method. Its superior specificity, sensitivity, and accuracy at low concentrations ensure that the true extent of testosterone suppression is precisely determined, providing robust data for clinical and research decisions. The use of immunoassays should be limited to screening purposes, with all low testosterone results confirmed by LC-MS/MS.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling TAK-683 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of TAK-683 acetate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound presents several potential hazards that require careful management. According to available safety data sheets (SDS), the compound is classified as follows:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects)[1]

However, it is important to note that some suppliers classify it as a non-hazardous substance.[2] Given this discrepancy, it is prudent to handle this compound with a high degree of caution, adhering to the more stringent classification.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form to avoid dust inhalation.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term storage, maintain the powder at -20°C and solutions at -80°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

2. Weighing and Preparation of Solutions:

  • Conduct all weighing and solution preparation in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated, clean spatulas and weighing boats.

  • If preparing a stock solution, carefully add the solvent to the powdered compound to minimize dust generation.

  • If using water as a solvent for a stock solution, it should be diluted to the working solution and then sterilized by filtration through a 0.22 μm filter before use.[3]

3. Experimental Use:

  • When using this compound in experiments, ensure that the work area is clearly demarcated.

  • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

1. Solid Waste:

  • Contaminated items such as gloves, weighing boats, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.

2. Liquid Waste:

  • Aqueous and solvent-based solutions containing this compound should be collected in separate, sealed, and clearly labeled hazardous waste containers.

  • Do not dispose of solutions down the drain to avoid release into the environment.[1]

3. Decontamination:

  • Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.[1]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1][2]
Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained to do so. Avoid mouth-to-mouth resuscitation.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][2]

Accidental Release:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Wear full personal protective equipment before attempting to clean up the spill.[1][2]

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

  • For solid spills, carefully collect the material to avoid creating dust.

  • Dispose of all contaminated materials as hazardous waste.[1]

Visual Safety Protocols

TAK683_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C Powder) Receiving->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Dissolution Solution Preparation Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Waste_Collection Collect Contaminated Waste Experiment->Waste_Collection Decontamination Decontaminate Surfaces Waste_Collection->Decontamination Disposal Dispose as Hazardous Waste Decontamination->Disposal PPE_Decision_Tree cluster_ppe Required Personal Protective Equipment Start Handling TAK-683 Acetate? Eye_Protection Safety Goggles with Side-Shields Start->Eye_Protection Hand_Protection Chemical-Resistant Gloves Start->Hand_Protection Body_Protection Impervious Lab Coat Start->Body_Protection Respiratory_Protection Suitable Respirator (especially for powder) Start->Respiratory_Protection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.